Benzyl succinimido carbonate
Description
The exact mass of the compound N-(Benzyloxycarbonyloxy)succinimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSHDCCLFGOEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157020 | |
| Record name | Benzyl succinimido carbonate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20157020 | |
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Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-17-8 | |
| Record name | N-(Benzyloxycarbonyloxy)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl succinimido carbonate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl succinimido carbonate | |
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| Record name | Benzyl succinimido carbonate | |
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Foundational & Exploratory
An In-depth Technical Guide to Benzyl Succinimido Carbonate: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl succinimido carbonate (Cbz-OSu), also known as N-(Benzyloxycarbonyloxy)succinimide, is a widely utilized reagent in organic synthesis, particularly within the realms of peptide synthesis and drug development. Its primary function is to introduce the benzyloxycarbonyl (Cbz or Z) protecting group to primary and secondary amines. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on quantitative data and detailed experimental protocols.
Core Chemical Properties
This compound is a white crystalline solid that is soluble in various organic solvents.[1] While stable under recommended storage conditions, it is sensitive to moisture.[2]
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁NO₅ | [3] |
| Molecular Weight | 249.22 g/mol | [3][4] |
| Appearance | White solid/fine crystalline powder | [2][4] |
| Melting Point | 80-82 °C | [4] |
| Solubility | Soluble in chloroform, methanol, and acetone (0.1 g/mL) | [1] |
| CAS Number | 13139-17-8 | [3][4] |
Stability and Storage
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. Two common routes are highlighted below.
Synthesis via Benzyl Chloroformate
A prevalent method involves the reaction of N-hydroxysuccinimide with benzyl chloroformate in the presence of a base.
-
Dissolve N-hydroxysuccinimide in a suitable solvent.
-
Add a base, such as sodium carbonate, potassium carbonate, sodium hydroxide, or triethylamine, to the solution. The base is typically added as an aqueous solution with a mass concentration of 10-30%.
-
Slowly add benzyl chloroformate to the reaction mixture. The molar ratio of benzyl chloroformate to N-hydroxysuccinimide to base is typically in the range of 1:1-3:0.5-3.
-
Maintain the reaction at a controlled temperature, often with stirring, for a sufficient period to ensure complete reaction.
-
After the reaction is complete, the product is isolated through extraction and can be further purified by recrystallization.
Synthesis via N,N'-Disuccinimidyl Carbonate (DSC)
An alternative and often milder method utilizes N,N'-disuccinimidyl carbonate (DSC) as a starting material. This approach avoids the use of the more hazardous benzyl chloroformate.
-
Dissolve benzyl alcohol in a suitable dry solvent, such as acetonitrile.
-
Add N,N'-disuccinimidyl carbonate (DSC) and a non-nucleophilic base, like triethylamine, to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up, typically involving washing with aqueous solutions to remove by-products and the base.
-
The product, this compound, is then isolated and purified, often by crystallization. This intermediate is generally stable and can be stored for several months in a refrigerator.[6]
Synthesis Workflow Diagram
Caption: Two common synthetic routes to this compound.
Reactivity and Mechanism of Action
The primary utility of this compound lies in its ability to act as an efficient electrophile for the benzyloxycarbonylation of amines. The succinimidyl ester is a good leaving group, facilitating the nucleophilic attack by an amine.
Reaction Kinetics
The reaction between this compound and an amine follows second-order kinetics, being first-order with respect to both the amine and the reagent.[7] The activation energy for this type of reaction typically falls within the range of 50 to 90 kJ/mol.[7] The formation of the resulting carbamate is thermodynamically favorable, with a Gibbs free energy change generally ranging from -5 to -15 kJ/mol.[7]
General Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the N-hydroxysuccinimide anion as a leaving group and forming the stable Cbz-protected amine.
Reaction Mechanism Diagram
Caption: The reaction mechanism for the protection of amines using this compound.
Applications in Research and Drug Development
This compound is a cornerstone reagent for the protection of amine functionalities in multi-step organic syntheses, which is a critical aspect of drug discovery and development.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Cbz-OSu is used to introduce Cbz-protected amino acids to the growing peptide chain. The Cbz group prevents the amine of the incoming amino acid from reacting with itself or other activated carboxyl groups, ensuring the correct peptide sequence is assembled.
Synthesis of Complex Molecules
Beyond peptide synthesis, this compound is employed in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[7] Its use allows for the selective modification of other functional groups within a molecule while the amine is protected.[7]
Experimental Protocol for Cbz Protection of an Amine
-
Dissolution: Dissolve the amine substrate in a suitable solvent system, such as a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add a base, typically sodium bicarbonate, to the solution to neutralize the N-hydroxysuccinimide by-product.
-
Reagent Addition: Add this compound (typically 1.0 to 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits characteristic signals for the benzyl and succinimide protons.
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (Benzyl) | ~7.40 | singlet | 5H |
| Methylene (Benzyl) | ~5.32 | singlet | 2H |
| Methylene (Succinimide) | ~2.82 | singlet | 4H |
| (Solvent: CDCl₃) |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further structural confirmation.
| Carbon | Chemical Shift (δ) ppm |
| Carbonyl (Succinimide) | ~170 |
| Carbonyl (Carbonate) | ~151 |
| Aromatic (Benzyl) | 128-135 |
| Methylene (Benzyl) | ~69 |
| Methylene (Succinimide) | ~25 |
| (Solvent: CDCl₃, approximate values) |
FT-IR Spectroscopy
The infrared spectrum shows characteristic absorption bands for the carbonyl groups.
| Functional Group | Wavenumber (cm⁻¹) |
| Carbonyl (ester) | ~1785 |
| Carbonyl (imide) | ~1740 |
Conclusion
This compound is an invaluable reagent for the protection of amines in organic synthesis. Its stability, ease of use, and the straightforward removal of the Cbz group make it a preferred choice in peptide synthesis and the development of complex pharmaceutical compounds. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field.
References
- 1. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [amp.chemicalbook.com]
- 3. This compound | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 7. AT394852B - METHOD FOR PRODUCING N-SUCCINIMIDYLCARBONATES - Google Patents [patents.google.com]
Benzyl Succinimido Carbonate: A Technical Guide to Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl succinimido carbonate, commonly referred to as Z-OSu or Cbz-OSu, is a pivotal reagent in synthetic organic chemistry, particularly within the realms of peptide synthesis and the development of active pharmaceutical ingredients.[1][2][3] Its primary application lies in the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group to primary and secondary amines.[1][2] This guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, complete with detailed experimental protocols and quantitative data to support laboratory and industrial-scale applications.
Chemical Structure and Properties
This compound is a white crystalline solid.[1][4] The structure consists of a benzyl carbonate group attached to the nitrogen atom of a succinimide ring.
Chemical Identifiers:
-
IUPAC Name: benzyl (2,5-dioxopyrrolidin-1-yl) carbonate[5][6]
-
Synonyms: N-(Benzyloxycarbonyloxy)succinimide, Z-OSu, Cbz-OSu, Benzyl N-succinimidyl carbonate[1][4][5]
Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Weight | 249.22 g/mol | [1][5] |
| Melting Point | 80-82 °C | [1][4] |
| Appearance | White solid/fine crystalline powder | [1][4] |
| Solubility | Soluble in acetone, chloroform, and methanol. | [4][8] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of benzyl alcohol with phosgene to form benzyl chloroformate, which is then reacted with N-hydroxysuccinimide in the presence of a base.[9][10] An alternative and safer approach avoids the isolation of the hazardous benzyl chloroformate.[2]
Synthesis via Benzyl Chloroformate
A common laboratory and industrial-scale synthesis involves the reaction of benzyl alcohol with phosgene, followed by the reaction with N-hydroxysuccinimide.
Experimental Protocol: Two-Step Synthesis
This protocol is adapted from patented industrial processes.[9][10]
Materials:
-
Benzyl alcohol
-
Phosgene
-
Tetrahydrofuran (THF)
-
N-hydroxysuccinimide
-
Potassium hydrogen carbonate
-
Water
Procedure:
-
Step 1: Formation of Benzyl Chloroformate. Dissolve benzyl alcohol (0.50 mol) in 300 ml of tetrahydrofuran. Cool the solution and introduce phosgene (0.505 mol) over one hour. Stir the mixture for an additional 30 minutes.[10]
-
Step 2: Formation of this compound. In a separate vessel, prepare a solution of N-hydroxysuccinimide (0.5 mol) and potassium hydrogen carbonate (1.05 mol) in a mixture of 350 ml of water and 300 ml of tetrahydrofuran.[9][10]
-
Rapidly add the benzyl chloroformate solution from Step 1 to the N-hydroxysuccinimide solution.[9][10]
-
Stir the resulting mixture for 20 minutes. Phase separation will occur.[9][10]
-
Separate the organic (tetrahydrofuran) phase and evaporate the solvent to yield this compound.[9][10]
Quantitative Data:
| Reactant | Molar Equivalent | Yield (%) | Reference(s) |
| Benzyl Alcohol | 1.0 | 96 | [9] |
| N-Hydroxysuccinimide | 1.0 | 96 | [9] |
Application in Amine Protection
This compound is a highly effective reagent for the Cbz protection of amines, a crucial step in peptide synthesis.[2][3] The reaction proceeds under mild conditions and offers an advantage over benzyl chloroformate due to its solid nature and reduced hazard profile.[2]
Experimental Protocol: Cbz Protection of an Amine
This protocol is a general procedure for the Cbz protection of amines.[1][2][11]
Materials:
-
Amine
-
This compound (Z-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and water.[2]
-
Add sodium bicarbonate (2.0 equiv) to the solution.[2]
-
Add this compound (1.0 - 1.2 equiv) to the reaction mixture.[2]
-
Stir the reaction at room temperature. Monitor the reaction progress using TLC or HPLC.[2]
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[2]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the Cbz-protected amine.[2]
Quantitative Data for a Specific Example:
| Starting Material (SM) | SM Amount (mmol) | Z-OSu Amount (mmol) | Solvent | Base | Yield (%) | Reference(s) |
| Amine | 148.6 | 176 | THF/H₂O (1:1) | NaHCO₃ | 89 | [11] |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
¹H NMR Spectroscopy:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 7.40 | s | 5H | Aromatic protons | [9] |
| 5.32 | s | 2H | Benzyl CH₂ | [9] |
| 2.82 | s | 4H | Succinimide CH₂ | [9] |
¹³C NMR Spectroscopy (Data for a related compound):
While specific ¹³C NMR data for this compound was not found in the initial search, data for a structurally similar compound, Ethyl 4-(benzyloxycarbonylamino)phenylpropanoate, shows characteristic peaks for the Cbz group.
| Chemical Shift (ppm) | Assignment | Reference(s) |
| 172.9 | Carbonyl (ester) | [12] |
| 136.1 | Aromatic C (quaternary) | [12] |
| 128.8, 128.5, 128.3, 128.2 | Aromatic CH | [12] |
| 66.9 | Benzyl CH₂ | [12] |
Infrared (IR) Spectroscopy:
Characteristic IR absorption bands are expected for the carbonyl groups of the carbonate and the succinimide, as well as for the aromatic ring. Specific peak positions can be found in spectral databases.[5]
Conclusion
This compound is a valuable and versatile reagent for the protection of amines in organic synthesis. Its stability, ease of handling compared to benzyl chloroformate, and high reactivity make it an excellent choice for both small-scale laboratory work and large-scale industrial production. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this important synthetic tool.
References
- 1. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [amp.chemicalbook.com]
- 4. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]
- 5. This compound | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(Benzyloxycarbonyloxy)succinimide, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. N-(Benzyloxycarbonyloxy)succinimide - Wikidata [wikidata.org]
- 8. N-(Benzyloxycarbonyloxy)succinimide, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. AT394852B - METHOD FOR PRODUCING N-SUCCINIMIDYLCARBONATES - Google Patents [patents.google.com]
- 10. EP0451519A1 - Process for the preparation of N-succinimidylcarbonates - Google Patents [patents.google.com]
- 11. Cbz Protection (benzyl n-succinimidyl carbonate) [commonorganicchemistry.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
Cbz-OSu mechanism of action with primary amines
An In-Depth Technical Guide on the Core Mechanism of Cbz-OSu with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a critical amine protecting group in organic synthesis, particularly valued in peptide synthesis and the development of complex pharmaceutical agents.[1] Its stability across a range of chemical conditions and its straightforward removal via catalytic hydrogenolysis make it an indispensable tool for synthetic chemists.[1] Traditionally, the Cbz group is introduced using benzyl chloroformate (Cbz-Cl), a potent lachrymator that requires careful handling.[2] An increasingly popular alternative is N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), a stable, crystalline solid that offers a safer and often more efficient route to Cbz-protected amines.[1][3] This guide provides a detailed examination of the reaction mechanism, kinetics, and experimental protocols for the protection of primary amines using Cbz-OSu.
Core Reaction Mechanism
The reaction between Cbz-OSu and a primary amine proceeds via a nucleophilic acyl substitution mechanism. This process is highly efficient and results in the formation of a stable carbamate linkage.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Cbz-OSu reagent.[4]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[4]
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) anion as a stable leaving group.
-
Deprotonation: The NHS anion, or another base present in the reaction mixture, abstracts a proton from the positively charged nitrogen atom, yielding the final, neutral Cbz-protected amine and the NHS byproduct.
This mechanism is visually detailed in the signaling pathway diagram below.
Caption: Cbz-OSu Reaction Mechanism with a Primary Amine.
Reaction Kinetics and Optimization
The efficiency of the Cbz protection reaction is governed by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the Cbz-OSu reagent by water.[4] Several factors must be optimized to favor the formation of the Cbz-protected amine.
-
pH: This is the most critical parameter. The primary amine must be in its unprotonated, nucleophilic state (R-NH₂) for the reaction to occur. At a low pH (<7), the amine exists predominantly as the non-nucleophilic ammonium salt (R-NH₃⁺), significantly slowing the reaction.[4] Conversely, at a high pH (>8.5), the rate of hydrolysis of the NHS ester increases dramatically, consuming the reagent before it can react with the amine.[5] Therefore, the reaction is typically performed in a buffered solution or with a mild base to maintain a pH between 7.2 and 8.5.[5]
-
Base: A mild inorganic base, such as sodium bicarbonate (NaHCO₃), is commonly added.[1] It serves to maintain the optimal pH range and neutralize any acidic byproducts, ensuring the amine remains deprotonated and nucleophilic.
-
Solvent: The reaction is often carried out in a mixed solvent system, such as 1:1 tetrahydrofuran (THF) and water.[1][3] This ensures the solubility of both the (often organic) amine substrate and the Cbz-OSu reagent, as well as the aqueous base.
-
Temperature: The reaction proceeds efficiently at ambient temperatures (room temperature), avoiding the need for heating or cooling, which simplifies the experimental setup.[1]
Quantitative Data Summary
The use of Cbz-OSu or related Cbz reagents provides high yields across a range of primary amine substrates under optimized conditions. The following table summarizes typical reaction outcomes.
| Entry | Primary Amine Substrate | Reagent | Base | Solvent System | Time | Yield (%) | Reference |
| 1 | Aniline | Cbz-Cl | - | Water | 30 min | 95 | [1] |
| 2 | Benzylamine | Cbz-Cl | - | Water | 5 min | 98 | [1] |
| 3 | Cyclohexylamine | Cbz-Cl | - | Water | 10 min | 96 | [1] |
| 4 | Pyrrolidine | Cbz-Cl | - | Water | 10 min | 95 | [1] |
| 5 | Piperidine | Cbz-Cl | - | Water | 10 min | 94 | [1] |
| 6 | Generic Amine | Cbz-OSu | NaHCO₃ | THF / H₂O | 2-4 h | ~90% | [1][6] |
Note: Data from entries 1-5 were obtained using Cbz-Cl in water, but the high yields are representative of the efficiency of N-Cbz protection chemistry in general.[1][7]
Detailed Experimental Protocol
This section provides a standard, detailed methodology for the N-Cbz protection of a primary amine using Cbz-OSu on a laboratory scale.
Materials:
-
Primary Amine (1.0 equiv)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.0 - 1.2 equiv)[1]
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)[1]
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) in a 1:1 mixture of THF and deionized water.[1]
-
Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir until it is fully dissolved.[1]
-
Reagent Addition: Add Cbz-OSu (1.0 - 1.2 equiv) to the stirred solution in one portion at room temperature.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed (typically 2-4 hours).[1]
-
Workup - Quenching and Extraction: Once the reaction is complete, dilute the mixture with deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[1]
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove the water-soluble N-hydroxysuccinimide byproduct and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude residue by silica gel column chromatography or recrystallization to obtain the pure Cbz-protected amine.[1]
The logical flow of this experimental procedure is outlined in the diagram below.
Caption: Experimental Workflow for Cbz Protection using Cbz-OSu.
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. ijacskros.com [ijacskros.com]
The Sentinel of Synthesis: An In-depth Technical Guide to Benzyl Succinimido Carbonate
For Researchers, Scientists, and Drug Development Professionals
Benzyl succinimido carbonate, often abbreviated as Cbz-OSu or Z-OSu, stands as a cornerstone reagent in the edifice of modern organic synthesis. Its primary and most critical application is the protection of primary and secondary amines through the introduction of the benzyloxycarbonyl (Cbz or Z) group. This guide provides a comprehensive overview of its utility, experimental protocols, and the underlying chemical principles, tailored for professionals engaged in chemical research and drug development. The Cbz group is lauded for its stability across a wide array of reaction conditions and its facile, selective removal, rendering Cbz-OSu an invaluable tool in multi-step synthetic endeavors, particularly in peptide synthesis and the elaboration of complex molecular architectures.[1][2]
Core Application: A Shield for Amines
The nucleophilic nature of amines necessitates their protection to prevent unwanted side reactions during subsequent synthetic transformations. This compound serves as an efficient electrophilic source for the Cbz group, converting highly reactive amines into significantly less reactive carbamates. This transformation is fundamental to preventing N-acylation, N-alkylation, or other undesired reactions at the nitrogen center.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the succinimidyl carbonate. The tetrahedral intermediate then collapses, expelling the N-hydroxysuccinimide (NHS) anion as a stable leaving group to furnish the Cbz-protected amine. The mild reaction conditions and the generation of a water-soluble, easily removable byproduct (NHS) make Cbz-OSu a preferred reagent over the more hazardous benzyl chloroformate.[1]
Quantitative Data Presentation
The efficiency of amine protection using this compound is consistently high across a range of substrates. The following table summarizes representative quantitative data from various experimental protocols.
| Amine Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| (S)-tert-butyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate | Cbz-OSu (1.18 eq), NaHCO₃ (1.98 eq), THF/H₂O (1:1) | 4 h | 89 | [3][4] |
| Primary/Secondary Amines (General) | Cbz-OSu (1.0-1.2 eq), NaHCO₃ (2.0 eq), THF/H₂O (1:1) | Monitored by TLC/HPLC | High | [2] |
| Hydroxyamino Acids | Cbz-OSu, Base | Not Specified | High | [5] |
| 1,2,3,6-tetrahydropyridine | Benzyl chloroformate, 3 N NaOH(aq) | 3 h | Not Specified | [6] |
| 3-Azabicyclo[3.3.0]octane hydrochloride | Benzyl chloroformate, 3 N NaOH(aq) | Overnight | 96 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the Cbz protection of amines using this compound.
Protocol 1: Cbz Protection of a Substituted Propanoate (As per WO2011123693)
Materials:
-
(S)-tert-butyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate (Starting Material, 1.0 eq)
-
This compound (Cbz-OSu, 1.18 eq)
-
Sodium bicarbonate (NaHCO₃, 1.98 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a solution of the starting amine (30.5 g, 148.6 mmol) in a 1:1 mixture of THF and water (400 mL), add sodium bicarbonate (24.7 g, 294 mmol).
-
To this stirred suspension, add this compound (44.0 g, 176 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
After completion, separate the organic and aqueous layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting yellow oil by silica gel chromatography using a gradient of 0-60% ethyl acetate in hexane to yield the Cbz-protected product (44.8 g, 89%).[3]
Protocol 2: General Procedure for Cbz Protection of Primary and Secondary Amines
Materials:
-
Amine (1.0 eq)
-
This compound (Cbz-OSu, 1.0 - 1.2 eq)
-
Sodium bicarbonate (NaHCO₃, 2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography.[2]
Mandatory Visualizations
Reaction Mechanism of Amine Protection with Cbz-OSu
Caption: Reaction mechanism for Cbz protection of an amine using Cbz-OSu.
General Experimental Workflow for Cbz Protection
Caption: General experimental workflow for amine protection using Cbz-OSu.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Cbz Protection (benzyl n-succinimidyl carbonate) [commonorganicchemistry.com]
- 4. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
An In-Depth Technical Guide to Benzyl Succinimido Carbonate (Cbz-OSu) and Its Synonyms for Researchers and Drug Development Professionals
Introduction: Benzyl succinimido carbonate, a key reagent in synthetic chemistry, is instrumental in the protection of amine functionalities, a critical step in the synthesis of peptides and other complex organic molecules. This guide provides a comprehensive overview of its synonyms, chemical properties, and applications, with a focus on experimental protocols and its role in drug development workflows.
Nomenclature and Identification: Understanding the Synonyms
This compound is known by a variety of names and abbreviations in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement. The most common synonyms and identifiers are summarized in the table below.
| Systematic Name | Common Name | Abbreviations | CAS Number | Molecular Formula | Molecular Weight |
| Benzyl (2,5-dioxopyrrolidin-1-yl) carbonate | Benzyl N-succinimidyl carbonate | Cbz-OSu, Z-OSu, Cbz-ONSu | 13139-17-8 | C₁₂H₁₁NO₅ | 249.22 g/mol |
| N-(Benzyloxycarbonyloxy)succinimide | Carbobenzyloxy-N-succinimide | Z-ONSu | |||
| 1-[[(Phenylmethoxy)carbonyl]oxy]-2,5-pyrrolidinedione |
Physicochemical Properties
This compound is a white to off-white crystalline solid with a melting point range of 80-82 °C. It is typically stable under standard laboratory conditions but is sensitive to moisture and should be stored in a cool, dry place.
Core Application: N-Terminal Protection in Peptide Synthesis
The primary application of this compound (Cbz-OSu) is the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group to the N-terminus of amino acids and peptides. This protection prevents unwanted side reactions at the amine group during peptide bond formation. The Cbz group is valued for its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1]
General Reaction Scheme for N-Cbz Protection
The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of Cbz-OSu, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (HOSu) as a byproduct.
Caption: General reaction for N-Cbz protection of an amine using Cbz-OSu.
Experimental Protocols
Detailed methodologies are essential for reproducible and efficient synthesis. Below are protocols for the N-Cbz protection of amines using this compound.
Protocol 1: General Procedure for N-Cbz Protection of Amines
This protocol is a widely applicable method for the N-Cbz protection of primary and secondary amines.
Materials:
-
Amine (1.0 equiv)
-
Benzyl N-succinimidyl carbonate (Cbz-OSu) (1.0 - 1.2 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (1:1 v/v)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir.
-
Add Benzyl N-succinimidyl carbonate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.[1]
Quantitative Data on N-Cbz Protection
The efficiency of the N-Cbz protection reaction can vary depending on the substrate and reaction conditions. The following table summarizes representative data for the Cbz protection of various amines.
| Amine Substrate | Reagent | Solvent | Base | Time | Yield (%) | Reference |
| Aniline | Cbz-Cl | Water | - | 30 min | 95 | [2] |
| 4-Methylaniline | Cbz-Cl | Water | - | 30 min | 96 | [2] |
| 4-Methoxyaniline | Cbz-Cl | Water | - | 35 min | 94 | [2] |
| Benzylamine | Cbz-Cl | Water | - | 5 min | 98 | [2] |
| Cyclohexylamine | Cbz-Cl | Water | - | 10 min | 96 | [2] |
| Pyrrolidine | Cbz-Cl | Water | - | 10 min | 95 | [2] |
| Piperidine | Cbz-Cl | Water | - | 10 min | 94 | [2] |
| Glycine | Cbz-Cl | aq. Na₂CO₃ | Na₂CO₃ | - | >90 | [3] |
| Alanine | Cbz-Cl | aq. NaOH | NaOH | - | ~95 | [3] |
| Phenylalanine | Cbz-Cl | aq. NaHCO₃ | NaHCO₃ | - | >90 | [3] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. Cbz-OSu is utilized in SPPS, particularly in fragment condensation strategies or when orthogonal protection is required.
Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
Role in the Drug Development Pipeline
The use of Cbz-protected amino acids is a fundamental tactic in the synthesis of peptide-based drug candidates. The workflow from initial synthesis to a purified drug candidate is a multi-step process where protecting group strategy is paramount.
References
A Comprehensive Technical Guide to the Solubility of Benzyl Succinimido Carbonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl succinimido carbonate, also known as Z-OSu or N-(Benzyloxycarbonyloxy)succinimide, is a widely utilized reagent in organic synthesis, particularly for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines. Its efficiency and stability have made it a staple in peptide synthesis and the development of complex molecules within the pharmaceutical industry. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and developing robust purification strategies. This technical guide provides a detailed overview of the solubility of this compound, presents available quantitative and qualitative data, and outlines a general experimental protocol for solubility determination.
Physicochemical Properties
-
Molecular Formula: C₁₂H₁₁NO₅
-
Molecular Weight: 249.22 g/mol [1]
-
Appearance: White solid[1]
-
Melting Point: 80-82 °C[1]
Solubility Profile of this compound
This compound is generally characterized as being soluble in a range of common organic solvents, particularly polar aprotic solvents.[2] Its solubility is a critical factor in its application, influencing the choice of solvent for reactions such as amine protection.
Quantitative Solubility Data
| Solvent | Solubility | Temperature |
| Acetone | 0.1 g/mL[2][3][4] | Not Specified |
| Chloroform | 0.1 g/mL[3] | Not Specified |
| Methanol | 0.1 g/mL[3] | Not Specified |
| Dimethylformamide (DMF) | 1 mmol in 2 mL | Not Specified |
Qualitative Solubility Data
Qualitative descriptions of this compound's solubility provide further guidance for solvent selection.
| Solvent/Solvent System | Observation |
| Polar Aprotic Solvents | Readily Soluble[2] |
| Organic Solvents | Generally Soluble[5] |
| Tetrahydrofuran (THF)/Water (1:1) | Used as a reaction solvent, indicating sufficient solubility.[1] |
| Chloroform/Diethyl Ether | Used for recrystallization, implying good solubility in chloroform and poor solubility in diethyl ether. |
| Water | Limited solubility.[2] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the widely accepted shake-flask method.
Materials
-
This compound (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
These standards will be used to create a calibration curve for quantitative analysis.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Record the exact weight of the this compound added.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no particulate matter is transferred, pass the supernatant through a syringe filter into a clean vial.
-
-
Quantification:
-
Accurately dilute the collected supernatant with the organic solvent to a concentration that falls within the range of the prepared standard solutions.
-
Analyze the diluted supernatant using HPLC or UV-Vis spectrophotometry.
-
Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the supernatant.
-
-
Calculation of Solubility:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Caption: A flowchart illustrating the key stages of the shake-flask method for determining solubility.
Conclusion
The solubility of this compound is a critical parameter for its effective use in organic synthesis. While quantitative data is limited, the available information indicates good solubility in polar aprotic solvents like DMF and acetone, as well as in chloroform and methanol. For applications requiring precise solubility data, the provided experimental protocol offers a robust framework for its determination. This guide serves as a valuable resource for researchers and professionals in drug development, enabling more informed decisions in experimental design and process optimization involving this important reagent.
References
- 1. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 2. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 3. N-(Benzyloxycarbonyloxy)-succinimid, 99 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ch]
- 4. lookchem.com [lookchem.com]
- 5. CAS 13139-17-8: Nα-(Benzyloxycarbonyloxy) Succinimide [cymitquimica.com]
In-Depth Technical Guide to the Stability and Storage of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and optimal storage conditions for N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), a critical reagent in organic synthesis, particularly for the protection of amines in peptide synthesis and the development of active pharmaceutical ingredients. Understanding the stability profile of Cbz-OSu is paramount for ensuring reaction efficiency, purity of products, and reproducibility in research and manufacturing.
Physicochemical Properties
Cbz-OSu is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Cbz-OSu
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁NO₅ | [1][2] |
| Molecular Weight | 249.22 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 78-82 °C | [4][5] |
| Solubility | Soluble in acetone (0.1 g/mL, clear) | [4] |
| Flash Point | 81 °C | [4] |
| Decomposition | 81 °C | [4] |
Stability Profile
The stability of Cbz-OSu is influenced by several factors, most notably moisture, temperature, and pH. The presence of the succinimidyl ester makes the molecule susceptible to hydrolysis.
Hydrolytic Stability
The primary degradation pathway via hydrolysis involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the succinimidyl ester. This leads to the cleavage of the ester bond and the formation of N-hydroxysuccinimide and benzyl carbonic acid, which is unstable and subsequently decomposes to benzyl alcohol and carbon dioxide.
Caption: Proposed Hydrolytic Degradation Pathway of Cbz-OSu.
Thermal Stability
Cbz-OSu has a melting point of approximately 80-82 °C and a decomposition temperature of around 81 °C.[4] This indicates that the compound has limited thermal stability and can decompose at or near its melting point. While specific thermogravimetric analysis (TGA) data for Cbz-OSu is not widely published, TGA is a recommended technique for determining the precise onset of thermal decomposition.[9][10] For analogous compounds, thermal decomposition can lead to the release of carbon dioxide and the formation of various degradation products.[11]
Recommended Storage and Handling Conditions
To maintain the integrity and reactivity of Cbz-OSu, it is crucial to adhere to proper storage and handling protocols.
Table 2: Recommended Storage and Handling for Cbz-OSu
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | 2-8 °C | To minimize thermal degradation. | [4] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent hydrolysis from atmospheric moisture. | [12] |
| Moisture | Store in a dry place. Use of a desiccator is recommended. | Cbz-OSu is moisture-sensitive and prone to hydrolysis. | [4] |
| Light | Keep in a dark place. | To prevent potential photolytic degradation. | [12] |
| Handling | Handle in a well-ventilated area. Wear suitable personal protective equipment (PPE), including gloves, eye protection, and a dust mask. | To avoid irritation to the skin, eyes, and respiratory tract. | [3] |
Experimental Protocols for Stability Assessment
For researchers and quality control professionals who need to perform stability studies on Cbz-OSu, the following experimental protocols are recommended.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the purity of Cbz-OSu and detecting its degradation products.[13][14]
Objective: To develop and validate an HPLC method capable of separating Cbz-OSu from its potential degradation products.
Instrumentation and Conditions (Illustrative):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with a possible acid modifier like 0.1% trifluoroacetic acid) is a common starting point for related compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Cbz-OSu has significant absorbance (to be determined by UV-Vis spectroscopy).
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of Cbz-OSu in a suitable organic solvent (e.g., acetonitrile) and dilute to create a series of calibration standards.
-
Sample Preparation for Forced Degradation:
-
Hydrolytic: Dissolve Cbz-OSu in solutions of different pH (e.g., acidic, neutral, and basic buffers) and incubate at a controlled temperature.
-
Oxidative: Treat a solution of Cbz-OSu with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal: Expose solid Cbz-OSu to elevated temperatures.
-
Photolytic: Expose a solution of Cbz-OSu to UV light.
-
-
Analysis: Inject the standards and stressed samples into the HPLC system.
-
Data Analysis: Quantify the decrease in the Cbz-OSu peak area and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Caption: Experimental Workflow for Cbz-OSu Stability Testing.
Identification of Degradation Products by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of degradation products.
Objective: To identify the major degradation products of Cbz-OSu formed under various stress conditions.
Procedure:
-
Analyze the forced degradation samples using an LC-MS system.
-
The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to propose the structures of the degradation products.
Logical Relationships in Stability and Application
The stability of Cbz-OSu is directly linked to its successful application in synthesis. Improper storage or handling can lead to the degradation of the reagent, which in turn can result in lower reaction yields, the formation of impurities, and difficulties in product purification.
Caption: Impact of Storage Conditions on Synthetic Outcomes.
By understanding and controlling the factors that affect the stability of Cbz-OSu, researchers and drug development professionals can ensure the reliability and success of their synthetic endeavors.
References
- 1. chempep.com [chempep.com]
- 2. Z-OSu / CBZ-OSu / N-(Benzyloxycarbonyloxy)succinimide, CasNo.13139-17-8 GL Biochem (Shanghai) Ltd. China (Mainland) [glschina1.lookchem.com]
- 3. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Benzyl succinimido carbonate NMR and IR spectra analysis
An In-depth Technical Guide to the Spectroscopic Analysis of Benzyl Succinimido Carbonate
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of reagents is paramount. This compound, also known as N-(Benzyloxycarbonyloxy)succinimide or Cbz-OSu, is a widely used reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines, a crucial step in peptide synthesis and the modification of biomolecules. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this compound, complete with experimental protocols and data presented for clarity and comparative ease.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.34-7.38 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 5.16 | Singlet | 2H | Benzylic protons (-OCH₂Ph) |
| 2.81 | Singlet | 4H | Succinimide protons (-CH₂CH₂-) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| 168-172 | Succinimide carbonyl carbons (C=O) |
| 150-155 | Carbonate carbonyl carbon (O-C(=O)-O) |
| 134-136 | Quaternary aromatic carbon (ipso-C of C₆H₅) |
| 128-130 | Aromatic carbons (ortho-, meta-, para-C of C₆H₅) |
| 68-72 | Benzylic carbon (-OCH₂Ph) |
| 25-28 | Succinimide methylene carbons (-CH₂CH₂-) |
Predicted for a CDCl₃ solvent.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1815 & ~1785 | Strong | C=O stretch (succinimide, asymmetric & symmetric) |
| ~1760 | Strong | C=O stretch (carbonate) |
| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1250-1000 | Strong | C-O stretch (ester/carbonate) |
| ~750-700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Sample preparation: KBr wafer or ATR.[1]
Spectral Analysis and Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is characterized by three distinct signals that correspond to the three different types of protons in the molecule.
-
Aromatic Protons: A multiplet in the range of δ 7.34-7.38 ppm corresponds to the five protons of the phenyl group. The overlapping signals are typical for a monosubstituted benzene ring where the electronic environments of the ortho, meta, and para protons are similar.
-
Benzylic Protons: A sharp singlet at approximately δ 5.16 ppm is assigned to the two benzylic protons of the -OCH₂Ph group. The singlet nature indicates no adjacent protons to couple with. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.
-
Succinimide Protons: A singlet at around δ 2.81 ppm represents the four equivalent protons of the two methylene groups in the succinimide ring. The equivalence of these protons leads to a single, sharp signal.
IR Spectrum
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
-
Carbonyl (C=O) Stretching: The most prominent features in the spectrum are the strong absorption bands corresponding to the carbonyl groups. The succinimide moiety typically shows two distinct C=O stretching bands due to symmetric and asymmetric vibrations, expected around 1815 cm⁻¹ and 1785 cm⁻¹. The carbonate carbonyl stretch is also strong and appears around 1760 cm⁻¹.
-
Aromatic and Aliphatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring, while those between 2950-2850 cm⁻¹ are due to the C-H stretching of the methylene groups in the succinimide ring.
-
C-O Stretching: Strong absorptions in the fingerprint region, typically between 1250-1000 cm⁻¹, are indicative of the C-O stretching vibrations of the carbonate and ester-like linkages.
-
Aromatic Ring Vibrations: Absorptions for the aromatic C=C stretching are observed around 1600 cm⁻¹ and 1495 cm⁻¹. Furthermore, a strong band in the 750-700 cm⁻¹ region is characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of N-hydroxysuccinimide with benzyl chloroformate in the presence of a base.
Materials:
-
N-hydroxysuccinimide (NHS)
-
Benzyl chloroformate
-
Triethylamine (TEA) or an aqueous solution of a mild inorganic base like sodium carbonate
-
Dichloromethane (DCM) or other suitable inert solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel, stirring apparatus, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
N-hydroxysuccinimide is dissolved in a suitable solvent such as dichloromethane in a reaction vessel equipped with a stirrer.
-
The solution is cooled in an ice bath.
-
An equimolar amount of a base, such as triethylamine, is added to the solution.
-
Benzyl chloroformate is added dropwise to the stirred solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The reaction mixture is then washed with water and brine to remove the salt byproduct and any excess base.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Approximately 5-10 mg of the purified this compound is weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.
-
The tube is capped and gently agitated to ensure the sample is fully dissolved.
-
The NMR tube is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired at an appropriate field strength (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
-
The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Sample Preparation and Data Acquisition
Materials:
-
This compound sample
-
Potassium bromide (KBr) for pellets, or the sample can be analyzed neat on an ATR accessory.
-
Mortar and pestle, hydraulic press (for KBr pellets)
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
A portion of the mixture is transferred to a pellet-forming die.
-
The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
A background spectrum of the empty spectrometer is recorded.
-
The IR spectrum of the sample is then recorded over the desired range (e.g., 4000-400 cm⁻¹).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
References
Reaction Kinetics of Cbz Protection with Benzyl Succinimidyl Carbonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyloxycarbonyl (Cbz) group is a critical amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. While traditionally introduced using the hazardous benzyl chloroformate, Benzyl N-succinimidyl carbonate (Cbz-OSu) offers a safer and effective alternative. Understanding the reaction kinetics of Cbz protection with Cbz-OSu is paramount for optimizing reaction conditions, maximizing yields, and ensuring process scalability. This technical guide provides a comprehensive overview of the core reaction kinetics, detailed experimental protocols for kinetic analysis, and a summary of the key factors influencing the reaction rate. Due to the limited availability of specific kinetic data for Benzyl succinimidyl carbonate, this guide leverages well-established data from analogous N-hydroxysuccinimide (NHS) ester reactions as a proxy to provide quantitative insights.
Core Reaction Mechanism and Kinetics
The protection of a primary amine with Benzyl succinimidyl carbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the succinimidyl carbonate. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the stable Cbz-protected amine (a carbamate) and N-hydroxysuccinimide (NHS) as a byproduct.
The overall reaction rate is influenced by several factors, including the nucleophilicity of the amine, the concentration of reactants, pH, temperature, and the solvent system employed.
Signaling Pathway of Cbz Protection
The reaction can be visualized as a direct pathway from reactants to products, highlighting the key intermediate.
Quantitative Kinetic Data (Analogous Systems)
It is crucial to note that these values are for general NHS esters and should be considered as estimates for the Cbz-OSu reaction. Experimental determination of the specific rate constants for Cbz-OSu with the amine of interest is highly recommended for process optimization.
Table 1: Comparative Half-lives of Aminolysis vs. Hydrolysis for a Typical NHS Ester
A significant competing reaction in aqueous media is the hydrolysis of the succinimidyl carbonate, which deactivates the reagent. The rate of both aminolysis and hydrolysis is highly pH-dependent.
| pH | Half-life of Aminolysis (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Source: Based on data for typical NHS esters.[1] |
This data illustrates that while hydrolysis increases with pH, the rate of the desired aminolysis reaction increases more significantly, leading to higher conjugation efficiency at a slightly alkaline pH.
Table 2: Second-Order Rate Constants for Aminolysis of NHS Esters with Various Amines
The nucleophilicity of the amine plays a significant role in the reaction rate. The following table provides representative second-order rate constants for the reaction of an NHS ester with different types of amines.
| Amine Type | Example | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Primary Aliphatic | Ethylamine | ~ 10² - 10³ |
| Primary Aromatic | Aniline | ~ 10⁰ - 10¹ |
| Amino Acid (α-NH₂) | Glycine | ~ 10¹ - 10² |
| Amino Acid (ε-NH₂) | Lysine Side Chain | ~ 10² - 10³ |
| Source: Compiled from various studies on NHS ester kinetics. |
Experimental Protocols for Kinetic Analysis
To determine the specific reaction kinetics of Cbz protection with Benzyl succinimidyl carbonate for a particular amine, a detailed experimental protocol is required. The following outlines a general methodology using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Materials and Reagents
-
Amine substrate
-
Benzyl succinimidyl carbonate (Cbz-OSu)
-
Anhydrous, amine-free solvent (e.g., acetonitrile, DMF, or a buffered aqueous solution)
-
Quenching agent (e.g., a high concentration of a primary amine like glycine or Tris buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatted reaction vessel
-
High-precision syringe or autosampler
Experimental Workflow for Kinetic Study
Detailed Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the amine substrate in the chosen reaction solvent at a precisely known concentration (e.g., 10 mM).
-
Prepare a separate stock solution of Benzyl succinimidyl carbonate in the same solvent at a known concentration (e.g., 100 mM). Ensure the solvent is anhydrous if performing the reaction under non-aqueous conditions.
-
-
Reaction Setup:
-
Place a known volume of the amine stock solution into a thermostatted reaction vessel equipped with a magnetic stirrer. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a calculated volume of the Cbz-OSu stock solution to the amine solution to achieve the desired final concentrations. Start a timer immediately upon addition.
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small, precise aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the withdrawn aliquot to a vial containing a quenching solution. The quenching agent should rapidly react with any remaining Cbz-OSu to halt the reaction.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Develop an HPLC method that provides good separation between the starting amine, Cbz-OSu, the Cbz-protected product, and NHS.
-
Monitor the elution profile using a UV-Vis detector at a wavelength where one or more of the components have a strong absorbance (e.g., 254 nm for the aromatic Cbz group).
-
-
Data Analysis:
-
Generate a calibration curve for the starting amine and the Cbz-protected product to quantify their concentrations in each sample.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
To determine the reaction order and rate constant, perform the experiment with varying initial concentrations of the amine and Cbz-OSu and analyze the data using appropriate kinetic models (e.g., method of initial rates, integral method).
-
Factors Influencing Reaction Kinetics
pH
For reactions in aqueous buffers, pH is the most critical parameter. The rate of aminolysis of NHS esters generally increases with pH in the range of 7 to 9. This is because the reactive species is the unprotonated primary amine. As the pH increases above the pKa of the amine, the concentration of the more nucleophilic unprotonated form increases, accelerating the reaction. However, at higher pH, the competing hydrolysis of the succinimidyl carbonate also becomes more significant. The optimal pH for most NHS ester conjugations is typically between 8.0 and 8.5.[1]
Solvent
The choice of solvent can significantly impact the reaction rate.
-
Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) and Acetonitrile (MeCN) are commonly used for Cbz protection. They are generally good at solvating the reactants and do not interfere with the reaction.
-
Protic Solvents: In protic solvents like water or alcohols, there is a competition between the desired aminolysis and the hydrolysis or alcoholysis of the Cbz-OSu. As seen in Table 1, this can reduce the yield of the desired product.
-
Solvent Polarity: An increase in solvent polarity can influence the stability of the charged tetrahedral intermediate, potentially affecting the reaction rate.
Temperature
As with most chemical reactions, an increase in temperature will generally increase the rate of Cbz protection. However, it will also accelerate the rate of the competing hydrolysis reaction. Therefore, the reaction temperature should be carefully controlled and optimized for the specific system. Reactions are often carried out at room temperature or below to minimize side reactions.
Steric Hindrance
The steric bulk of both the amine substrate and the acyl donor can affect the reaction rate. Sterically hindered amines will react more slowly than unhindered primary amines due to the difficulty in accessing the electrophilic carbonyl center.
Conclusion
The Cbz protection of amines using Benzyl succinimidyl carbonate is a robust and safer alternative to traditional methods. A thorough understanding of the reaction kinetics is essential for the rational design and optimization of synthetic protocols in research and industrial settings. While specific kinetic data for Cbz-OSu is sparse, the well-documented behavior of analogous NHS esters provides a valuable framework for predicting and controlling the reaction. By carefully considering the interplay of pH, solvent, temperature, and steric factors, and by employing rigorous kinetic analysis as outlined in this guide, researchers can achieve efficient and reproducible Cbz protection of a wide range of amine-containing molecules.
References
Physical and chemical properties of Benzyl succinimido carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl succinimido carbonate, commonly referred to as Cbz-OSu or Z-OSu, is a pivotal reagent in the field of organic chemistry, particularly in the synthesis of peptides and other complex organic molecules. Its primary function is to introduce the benzyloxycarbonyl (Cbz or Z) protecting group to primary and secondary amines. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and its role in drug development.
Core Physical and Chemical Properties
This compound is a white crystalline solid that is widely favored for its relative stability and ease of handling compared to the alternative reagent, benzyl chloroformate.[1][2] Its key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₁NO₅ | [3] |
| Molecular Weight | 249.22 g/mol | [1][3] |
| Appearance | White solid / Fine Crystalline Powder | [1] |
| Melting Point | 80-82 °C | [1] |
| CAS Number | 13139-17-8 | [1] |
| Solubility | Soluble in acetone (0.1 g/mL, clear).[1] Soluble in THF, ethyl acetate, and dichloromethane. | [4][5] |
| Stability | Stable under standard conditions, but is moisture sensitive. |
Reactivity and Stability
This compound's reactivity is centered around the electrophilic carbonyl group of the carbonate. This allows for the nucleophilic attack by amines, leading to the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide as a byproduct.
Reaction with Nucleophiles: The primary reaction of this compound is with primary and secondary amines to form Cbz-protected amines. This reaction is highly efficient and proceeds under mild conditions, typically in the presence of a weak base like sodium bicarbonate.[1][4]
Stability Profile:
-
Moisture: this compound is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis.
-
Thermal Stability: It is stable at room temperature but will decompose at its melting point.
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzyl chloroformate with N-hydroxysuccinimide in the presence of a base.
Materials:
-
Benzyl chloroformate
-
N-hydroxysuccinimide
-
Triethylamine
-
Dichloromethane
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a stirred solution of benzyl chloroformate (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in dichloromethane, add triethylamine (1 equivalent) dropwise at room temperature.
-
Stir the mixture for 10 hours at room temperature.
-
Concentrate the reaction mixture under vacuum.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent.
-
The final product will be a white solid.
Cbz Protection of an Amino Acid using this compound
This protocol details the protection of the amino group of an amino acid, a critical step in peptide synthesis for drug development.
Materials:
-
Amino acid (or other amine-containing compound)
-
This compound (1.0 - 1.2 equivalents)
-
Sodium bicarbonate (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine (1.0 equivalent) in a 1:1 mixture of THF and water.[4]
-
Add sodium bicarbonate to the solution and stir.[4]
-
Add this compound to the reaction mixture.[4]
-
Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate.[4]
-
Filter and concentrate the solution in vacuo to obtain the Cbz-protected amine.[4]
Applications in Drug Development
The Cbz protecting group is instrumental in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), particularly peptide-based drugs. The stability of the Cbz group under various reaction conditions, coupled with its straightforward removal by catalytic hydrogenolysis, makes it an invaluable tool for medicinal chemists.[6]
While specific protocols for the use of this compound in the synthesis of blockbuster drugs like Semaglutide or Liraglutide are proprietary, the fundamental step of protecting lysine or other amine-containing residues often employs Cbz chemistry. The general protocol provided above for the protection of an amino acid is representative of the initial steps in the synthesis of such complex peptide therapeutics. For instance, in the synthesis of the HIV fusion inhibitor Enfuvirtide, a 36-amino acid peptide, protecting group strategies are essential for the sequential coupling of amino acids.[7][8][9][10][11]
Visualizing the Chemistry
To better illustrate the processes described, the following diagrams, generated using Graphviz, depict the key reaction pathways.
References
- 1. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. This compound | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 8. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 10. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptide inhibitors of virus-cell fusion: enfuvirtide as a case study in clinical discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Electrophilicity of Cbz-OSu: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is a cornerstone reagent in synthetic organic chemistry, particularly for the protection of primary and secondary amines in peptide synthesis and the development of complex molecules.[1] Its efficacy is rooted in the high electrophilicity of the carbonyl carbon within the N-succinimidyl carbonate moiety, facilitating nucleophilic attack by amines to form a stable carbamate linkage. This guide provides a comprehensive technical overview of the electrophilicity of Cbz-OSu, detailing its reactivity, reaction kinetics, and practical applications. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to aid researchers in its effective utilization.
Introduction to Cbz-OSu and its Role as an Electrophile
N-(Benzyloxycarbonyloxy)succinimide, also known as benzyl N-succinimidyl carbonate or Z-OSu, is a white, crystalline solid widely employed for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amine functionalities. The Cbz group is valued for its stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[2]
The reactivity of Cbz-OSu stems from the electronic properties of the N-succinimidyl carbonate group. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, a consequence of the stability of the resulting N-hydroxysuccinimide anion, which is resonance-stabilized. This inherent stability significantly enhances the electrophilic character of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.
The Reaction Mechanism: A Nucleophilic Acyl Substitution
The reaction of Cbz-OSu with an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Cbz-OSu. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, leading to the departure of the stable N-hydroxysuccinimide leaving group and the formation of the Cbz-protected amine (a carbamate).
Quantitative Analysis of Cbz-OSu's Reactivity
While specific kinetic data for the aminolysis of Cbz-OSu is not extensively available in the literature, the reaction is known to follow second-order kinetics, being first-order with respect to both the amine and Cbz-OSu. The reactivity of N-succinimidyl esters is influenced by several factors, including the nature of the amine, the solvent, and the pH.
Comparative Reactivity and Factors Influencing Electrophilicity
The electrophilicity of Cbz-OSu is significantly higher than that of many other acylation agents due to the excellent leaving group ability of N-hydroxysuccinimide. In comparison to reagents like benzyl chloroformate (Cbz-Cl), Cbz-OSu is generally considered safer to handle while maintaining high reactivity.
The rate of reaction is highly dependent on the nucleophilicity of the amine. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines are less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
Competing Reaction: Hydrolysis of the N-Succinimidyl Ester
In aqueous media, the aminolysis of Cbz-OSu is in competition with the hydrolysis of the N-succinimidyl ester. This hydrolysis reaction also involves a nucleophilic attack, this time by water or hydroxide ions, on the electrophilic carbonyl carbon, leading to the release of N-hydroxysuccinimide and the formation of an unstable carbamic acid that decomposes to benzyl alcohol and carbon dioxide.
The rate of hydrolysis of N-hydroxysuccinimide esters is highly pH-dependent.[3][4] As the pH increases, the concentration of the more nucleophilic hydroxide ion increases, leading to a significant acceleration of the hydrolysis rate.[5] This is a critical consideration in experimental design, as the desired aminolysis must be efficient enough to outcompete hydrolysis.
Table 1: Half-life of N-Hydroxysuccinimide (NHS) Esters at Various pH Values
| pH | Half-life (approximate) |
| 7.0 | Several hours |
| 8.0 | ~30 minutes |
| 8.5 | ~10 minutes |
| 9.0 | < 10 minutes |
Note: Data is generalized for NHS esters and can vary based on the specific molecule and buffer conditions.[3][6]
Experimental Protocols
General Protocol for the N-Cbz Protection of an Amine using Cbz-OSu
This protocol provides a general procedure for the protection of a primary or secondary amine with Cbz-OSu.
Materials:
-
Amine (1.0 equiv)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.05-1.2 equiv)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (2.0 equiv)
-
Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water, or Dichloromethane (DCM))
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Add the base to the solution and stir.
-
Add Cbz-OSu to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.[2]
Synthesis of Cbz-OSu
Cbz-OSu can be synthesized from N-hydroxysuccinimide and benzyl chloroformate.
Materials:
-
N-Hydroxysuccinimide
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
Dissolve N-hydroxysuccinimide in the anhydrous solvent and cool the solution in an ice bath.
-
Add the base to the solution.
-
Slowly add benzyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the salt byproduct.
-
Wash the filtrate with dilute acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure Cbz-OSu.
Deprotection of the Cbz Group
The Cbz group is most commonly removed by catalytic hydrogenation.
Materials:
-
Cbz-protected compound
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected compound in the solvent.
-
Carefully add the Pd/C catalyst.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[7][8]
Data Presentation
Table 2: Representative Yields for N-Cbz Protection of Amines using Cbz-OSu
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) |
| Glycine | NaHCO₃ | THF/Water | 4 h | >90 |
| L-Alanine | NaHCO₃ | THF/Water | 4 h | >90 |
| L-Phenylalanine | NaHCO₃ | Dioxane/Water | 12 h | ~85 |
| Benzylamine | NaHCO₃ | THF/Water | 2 h | >95 |
| Aniline | Pyridine | DCM | 6 h | ~90 |
Note: Reaction conditions and yields are representative and can vary based on the specific substrate and experimental setup.
Conclusion
N-(Benzyloxycarbonyloxy)succinimide is a highly effective reagent for the introduction of the Cbz protecting group onto amines. Its high electrophilicity, a consequence of the excellent leaving group ability of N-hydroxysuccinimide, ensures efficient reactions with a wide range of amine nucleophiles. A thorough understanding of its reactivity, including the competing hydrolysis reaction, and the application of optimized experimental protocols are crucial for its successful implementation in complex synthetic endeavors. This guide provides the foundational knowledge and practical details necessary for researchers to effectively utilize Cbz-OSu in their work.
References
- 1. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Benzyl Succinimido Carbonate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Z or Cbz) group, introduced via reagents like Benzyl succinimido carbonate (Z-OSu), represents a foundational and versatile tool in peptide synthesis. Its stability under a range of conditions and its susceptibility to clean removal via hydrogenolysis make it an invaluable asset for both solution-phase and solid-phase peptide synthesis (SPPS).[1] The Z-group is renowned for its ease of preparation and its ability to suppress racemization during the activation of the amino acid's carboxyl group.[2] These application notes provide detailed protocols for the use of Z-protected amino acids in peptide synthesis, from the initial protection of the amino acid to the final deprotection of the peptide.
Core Applications
The primary application of this compound and related reagents is the protection of the α-amino group of amino acids.[1] This protection prevents the formation of undesirable side products and allows for the controlled, stepwise elongation of the peptide chain.[1] The Z-group is orthogonal to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) and acid-labile tert-Butoxycarbonyl (Boc) protecting groups, offering strategic flexibility in the synthesis of complex peptides. Furthermore, derivatives such as N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Z(2-Cl)-OSu) are employed as highly efficient capping agents in SPPS to terminate unreacted amino groups and prevent the formation of deletion sequences, thereby enhancing the purity of the final peptide product.
Data Summary
The following table summarizes typical yields for the synthesis and deprotection of a Z-protected dipeptide in a solution-phase protocol. These values serve as a general benchmark for the efficiency of the described methods.
| Step | Product | Typical Yield Range | Purity (after purification) |
| Coupling Reaction | Z-Pro-Xaa-OR | 60-90% | >95% |
| Z-Group Deprotection (Catalytic Hydrogenation) | H-Pro-Xaa-OR | 85-98% | >98% |
| Z-Group Deprotection (HBr/Acetic Acid) | H-Pro-Xaa-OR·HBr | 70-90% | >95% |
| [Source: BenchChem, 2025][2] |
Experimental Protocols
Protocol 1: N-terminal Protection of an Amino Acid with the Z-Group
This protocol describes the protection of an amino acid's α-amino group using benzyl chloroformate under Schotten-Baumann conditions.[1]
Materials:
-
Amino acid
-
1 M Sodium carbonate solution
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[1]
-
Addition of Cbz-Cl: While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[1]
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[1]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.[1]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Z-protected amino acid.[1]
Protocol 2: Solution-Phase Dipeptide Synthesis using a Z-Protected Amino Acid
This protocol details the coupling of a Z-protected amino acid with an amino acid ester hydrochloride using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to minimize racemization.[2]
Materials:
-
Z-protected amino acid (e.g., Z-Pro-OH)
-
Amino acid methyl or ethyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Neutralization of the Amine Component: In a flask, suspend the amino acid ester hydrochloride (1.0 eq.) in anhydrous DCM or THF. At 0 °C, add TEA or DIEA (1.0 eq.) dropwise to neutralize the salt and stir for 15-20 minutes.[2]
-
Activation of the Carboxyl Component: In a separate flask, dissolve the Z-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or THF and cool to 0 °C.[2]
-
Coupling Reaction: To the solution from step 2, add a solution of DCC (1.1 eq.) in anhydrous DCM or THF dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir at 0 °C for 30 minutes.[2]
-
Addition of the Amine Component: Add the neutralized amino acid ester solution from step 1 to the activated Z-protected amino acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 0.5 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude Z-protected dipeptide.[2]
-
Protocol 3: Z-Group Deprotection
Two common methods for the removal of the Z-group are presented below.
Method A: Catalytic Hydrogenation [2]
Materials:
-
Z-protected peptide
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Celite®
Procedure:
-
Dissolve the Z-protected peptide (1.0 eq.) in methanol or ethanol.[2]
-
Add 10% Pd/C (typically 10-20% by weight of the peptide).[2][3]
-
To this suspension, add a hydrogen donor such as ammonium formate (4-5 eq.) or formic acid in excess.[2][3]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[2][3]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.[2][3]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide.[2]
Method B: HBr in Acetic Acid [2]
Materials:
-
Z-protected peptide
-
Glacial acetic acid
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.[2]
-
Add a solution of 33% HBr in acetic acid (2-3 eq.) at room temperature.[2]
-
Stir the reaction for 30-60 minutes.[2]
-
Precipitate the deprotected peptide hydrobromide salt by adding anhydrous diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with diethyl ether.
Visualized Workflows and Mechanisms
References
Application Notes and Protocols for Cbz-OSu in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids into complex peptide chains. A critical aspect of successful SPPS is the effective management of protecting groups to ensure the desired peptide sequence is synthesized with high fidelity. The benzyloxycarbonyl (Cbz or Z) group, a foundational amine protecting group, continues to be a valuable tool in the peptide chemist's arsenal. When activated with N-hydroxysuccinimide to form N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), it serves as a highly efficient reagent for the protection of amino groups.
These application notes provide a comprehensive overview of the use of Cbz-OSu in SPPS, with a primary focus on its role as a capping agent to prevent the formation of deletion sequences. Detailed protocols, data interpretation, and workflow visualizations are presented to guide researchers in the effective application of this reagent.
Core Principles and Applications of Cbz-OSu in SPPS
Cbz-OSu is a versatile reagent in peptide synthesis, primarily utilized for two key purposes:
-
N-terminal Protection: The Cbz group can be introduced at the N-terminus of a peptide chain. Its stability to the mildly acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, makes it an excellent orthogonal protecting group. This allows for selective deprotection and further modification of the peptide.
-
Capping of Unreacted Amino Groups: Incomplete coupling reactions during SPPS leave unreacted (free) amino groups on the growing peptide chains. If not blocked, these free amines can react in subsequent coupling cycles, leading to the formation of deletion sequences, which are often difficult to separate from the target peptide. Cbz-OSu, and its derivatives like N-(2-Chlorobenzyloxycarbonyloxy)succinimide (Z(2-Cl)-OSu), are highly effective capping agents that rapidly and irreversibly block these unreacted amines.[1][2] The resulting Cbz-capped chains are chemically inert to subsequent SPPS cycles.
Advantages of Cbz-OSu as a Capping Agent:
-
High Reactivity: The N-hydroxysuccinimide ester is a highly reactive leaving group, enabling rapid and efficient acylation of free amino groups.[1]
-
Stability: The resulting Cbz-capped peptides are stable to the common reagents used in both Boc and Fmoc-based SPPS chemistries.[1]
-
Improved Purity: By terminating deletion sequences, the use of Cbz-OSu as a capping agent significantly enhances the purity of the final crude peptide product, simplifying subsequent purification steps.[1]
Data Presentation
The following tables summarize the key characteristics and comparative performance of Cbz-OSu as a capping agent in SPPS.
Table 1: Physicochemical Properties of Cbz-OSu
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₁NO₅ | |
| Molecular Weight | 249.22 g/mol | [3] |
| Appearance | White solid | [3] |
| Melting Point | 80-82 °C | [3] |
| Solubility | Soluble in DMF, NMP, DCM | [4] |
Table 2: Qualitative Comparison of Common Capping Reagents in SPPS
| Capping Reagent | Typical Reagents | Reaction Time | Efficiency | Key Considerations |
| Acetic Anhydride | Acetic Anhydride, Base (e.g., DIPEA, Pyridine) in DMF | 15-30 min | High | Standard, cost-effective method. Can lead to acetylation of some sensitive side chains (e.g., Arg). |
| Cbz-OSu / Z(2-Cl)-OSu | Cbz-OSu or Z(2-Cl)-OSu, Base (e.g., DIPEA) in DMF or NMP/DCM | 5-15 min | Very High | Rapid and highly efficient.[1][2] The resulting capped species is bulkier, which can aid in purification. |
| Benzoic Anhydride | Benzoic Anhydride, Pyridine in DMF | ~30 min | High | Used for capping unreacted hydroxyl groups on Wang resin. |
Experimental Protocols
The following protocols provide detailed methodologies for the application of Cbz-OSu in manual solid-phase peptide synthesis.
Protocol 1: General SPPS Cycle (Fmoc-Strategy)
This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes at room temperature.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling agent (e.g., HATU, HBTU; 2.9-4.9 eq.), and a base (e.g., DIPEA, NMM; 6-10 eq.) in DMF.
- Allow the mixture to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction vessel at room temperature for 1-2 hours.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Monitoring the Coupling Reaction (Optional but Recommended):
- Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A blue/purple color indicates an incomplete reaction, while a yellow/colorless result suggests completion.
Protocol 2: Capping with Cbz-OSu
This procedure should be performed immediately after the coupling step if the coupling is incomplete or as a routine step to ensure the highest purity.
Materials:
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or a 1:1 mixture of N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM)
-
Peptide-resin with unreacted N-terminal amines
Procedure:
-
Resin Washing: After the coupling step, wash the peptide-resin with DMF (3 times) to remove residual coupling reagents.
-
Preparation of Capping Solution: Prepare a 0.5 M solution of Cbz-OSu in DMF (or NMP/DCM). For each gram of resin, prepare a solution with 4 equivalents of Cbz-OSu.
-
Capping Reaction:
-
Add the Cbz-OSu solution to the peptide-resin.
-
Add DIPEA (4 equivalents relative to the resin loading).
-
Agitate the mixture at room temperature for 5-15 minutes.
-
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
Confirmation of Capping (Optional): Perform a Kaiser test. A negative result (yellow/colorless beads) confirms the successful capping of all free amines.
Protocol 3: N-terminal Protection with Cbz-OSu
This protocol is for the introduction of a Cbz group at the N-terminus of the final peptide on the solid support.
Procedure:
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1.
-
Resin Washing: Wash the peptide-resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Cbz Protection Reaction:
-
Suspend the resin in DMF.
-
In a separate vial, dissolve Cbz-OSu (3-5 equivalents relative to resin loading) in DMF.
-
Add the Cbz-OSu solution to the resin suspension.
-
Add DIPEA (3-5 equivalents) to the mixture.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction for the disappearance of free amines using the Kaiser test.
-
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times). The Cbz-protected peptide-resin is now ready for cleavage.
Mandatory Visualizations
Cbz-OSu Structure and Reaction
Caption: Reaction of Cbz-OSu with a free amine to form a Cbz-protected amine.
SPPS Workflow with Cbz-OSu Capping
Caption: Workflow of a single SPPS cycle incorporating an optional Cbz-OSu capping step.
Cbz Group Protection and Deprotection Pathways
Caption: Chemical pathways for the protection of a primary amine with Cbz-OSu and subsequent deprotection.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis with Benzyl Succinimido Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical and versatile method for constructing peptides. It offers significant advantages for large-scale synthesis and for sequences that may be challenging for solid-phase methodologies.[1] A key step in this process is the protection of the α-amino group of an amino acid to prevent uncontrolled polymerization during peptide bond formation. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a foundational protecting group in peptide chemistry due to its stability under various conditions and its clean removal by catalytic hydrogenation.[2][3]
Benzyl succinimido carbonate, also known as N-(Benzyloxycarbonyloxy)succinimide or Z-OSu, is an efficient reagent for the introduction of the Z-group onto the N-terminus of amino acids. This document provides detailed application notes and experimental protocols for the use of this compound in the solution-phase synthesis of peptides, including the preparation of Z-protected amino acids and their subsequent coupling to form dipeptides.
Core Principles
The solution-phase synthesis of a dipeptide using this compound for N-protection generally follows these key stages:
-
N-α-Protection : The α-amino group of the N-terminal amino acid is protected with the benzyloxycarbonyl (Z) group using this compound.
-
C-Terminal Protection : The carboxylic acid group of the C-terminal amino acid is typically protected as an ester (e.g., benzyl or methyl ester) to prevent its participation in the coupling reaction.
-
Peptide Bond Formation (Coupling) : The Z-protected amino acid is coupled with the C-terminally protected amino acid in the presence of a coupling reagent to form a peptide bond.[1]
-
Work-up and Purification : The protected dipeptide is isolated from the reaction mixture and purified to remove byproducts and unreacted starting materials.[4]
-
Deprotection : The protecting groups are removed to yield the final dipeptide. The Z-group is typically removed by catalytic hydrogenolysis.[3]
Data Presentation
The following table summarizes representative yields for the key steps in the solution-phase synthesis of a Z-protected dipeptide. It is important to note that actual yields will vary depending on the specific amino acid sequence and reaction conditions.
| Step | Reaction | Reagents | Typical Yield (%) | Reference |
| 1 | N-α-Protection of an amino acid | This compound, Triethylamine | 85-95 | General knowledge from peptide chemistry literature |
| 2 | Coupling of Z-Amino Acid with Amino Acid Ester | Z-AA-OH + H-AA-OBn, DCC/HOBt | 70-90 | [5] |
| 3 | Saponification of Dipeptide Ester | Z-Dipeptide-OBn, LiOH or NaOH | 80-95 | [6] |
| 4 | Hydrogenolysis (Z-group removal) | Z-Dipeptide-OH, H₂, Pd/C | >90 | [3] |
Note: DCC = Dicyclohexylcarbodiimide, HOBt = 1-Hydroxybenzotriazole, OBn = Benzyl ester.
Experimental Protocols
Protocol 1: Synthesis of N-α-Benzyloxycarbonyl (Z)-Amino Acids using this compound
This protocol describes the general procedure for the N-protection of an amino acid using this compound.
Materials:
-
Amino Acid (e.g., L-Alanine)
-
This compound (Z-OSu)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and water containing triethylamine (2.0 equivalents).
-
Addition of Z-OSu: To the stirred solution, add a solution of this compound (1.05 equivalents) in dioxane dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Z-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.
-
-
Extraction: Extract the Z-protected amino acid from the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude Z-amino acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of a Z-Protected Dipeptide Benzyl Ester in Solution Phase
This protocol outlines the coupling of a Z-protected amino acid with an amino acid benzyl ester using the DCC/HOBt method.
Materials:
-
Z-Amino Acid (from Protocol 1) (1.0 equivalent)
-
Amino Acid Benzyl Ester (e.g., L-Phenylalanine benzyl ester tosylate salt) (1.0 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 equivalent if starting from the tosylate salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the Z-Amino Acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Addition of Amino Component: Add the amino acid benzyl ester tosylate salt (1.0 eq.) and NMM (1.0 eq.) to the solution. Stir for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up:
-
Filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and dilute with ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
Visualizations
Caption: General workflow for solution-phase dipeptide synthesis.
Caption: Step-by-step experimental workflow for dipeptide synthesis.
Caption: Z-protection of an amino acid using Z-OSu.
References
Application Notes and Protocols for Amine Protection using Benzyl Succinimido Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a well-established and versatile protecting group for amines, crucial in peptide synthesis and the broader field of organic chemistry.[1] Its stability under various conditions and straightforward removal make it an invaluable tool.[1] Traditionally, the Cbz group is introduced using benzyl chloroformate (Cbz-Cl), a reagent that is effective but also hazardous.[1] Benzyl succinimido carbonate (Cbz-OSu) has emerged as a superior alternative, offering a safer reaction profile while maintaining high efficiency.[1] This document provides detailed application notes and protocols for the Cbz protection of amines using this compound.
Advantages of this compound (Cbz-OSu)
-
Enhanced Safety: Cbz-OSu is a stable, crystalline solid that is less hazardous and easier to handle than the corrosive and moisture-sensitive benzyl chloroformate.[1][2]
-
High Reactivity and Selectivity: It reacts efficiently with amines under mild conditions to form the corresponding Cbz-protected compounds in high yields.[3]
-
Simplified Workup: The by-product of the reaction is N-hydroxysuccinimide (HOSu), which is water-soluble and easily removed during aqueous workup.
Reaction Mechanism
The protection of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the Cbz-OSu. This is followed by the departure of the N-hydroxysuccinimide leaving group, resulting in the formation of the stable carbamate.
Caption: Reaction mechanism for Cbz protection using Cbz-OSu.
Experimental Protocols
A general workflow for the Cbz protection of amines using this compound is outlined below.
Caption: General experimental workflow for Cbz protection.
Protocol 1: Cbz Protection of a Primary Aliphatic Amine
This protocol is a general procedure for the protection of primary aliphatic amines.
Materials:
-
Primary Amine (1.0 equiv)
-
Benzyl N-Succinimidyl Carbonate (Cbz-OSu) (1.0 - 1.2 equiv)[1]
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)[1]
-
Solvent: Tetrahydrofuran (THF) and Water (1:1)[1]
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Dissolve the amine in a 1:1 mixture of THF and water.[1]
-
Add sodium bicarbonate to the solution and stir until dissolved.[1]
-
Add Benzyl N-succinimidyl carbonate to the reaction mixture.[1]
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography if necessary.
Protocol 2: Cbz Protection of an Amino Acid
This protocol is adapted for the protection of amino acids, which are key substrates in peptide synthesis.
Materials:
-
Amino Acid (1.0 equiv)
-
Benzyl N-Succinimidyl Carbonate (Cbz-OSu) (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0-3.0 equiv)
-
Solvent: Dioxane and Water (1:1) or THF and Water (1:1)
-
Ethyl Acetate (for extraction)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amino acid in an aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Benzyl N-succinimidyl carbonate in dioxane or THF.
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Cbz-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the Cbz-protected amino acid.
Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Cbz protection of various amines using this compound.
| Amine Substrate | Equivalents of Cbz-OSu | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | 1.18 | NaHCO₃ (1.98) | THF/H₂O (1:1) | Room Temp. | 4 | 89[3] |
| Amino Acid (General) | 1.0 - 1.2 | NaHCO₃ (2.0) | THF/H₂O (1:1) | Room Temp. | 2-12 | High |
| Secondary Amine | 1.1 | Triethylamine (1.5) | Dichloromethane | Room Temp. | 12 | >90 |
Note: Reaction times and yields can vary depending on the specific substrate and reaction scale.
Safety and Handling
This compound is considered a safer alternative to benzyl chloroformate.[1] However, standard laboratory safety precautions should always be observed.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[5][6]
-
Handling: Use in a well-ventilated area. Avoid generating dust.[5]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Deprotection of the Cbz Group
A key advantage of the Cbz group is its facile removal under specific conditions, which are orthogonal to many other protecting groups like Boc and Fmoc.[7]
| Deprotection Method | Reagents and Conditions | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) in MeOH, EtOH, or EtOAc.[8] | Most common and mildest method.[9] Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[8] |
| Acidolysis (Strong Acid) | HBr in Acetic Acid (HBr/AcOH).[10] | Effective when hydrogenation is not feasible. Harsh conditions may cleave other acid-sensitive groups.[7] |
| Lewis Acid Catalysis | AlCl₃ in Hexafluoroisopropanol (HFIP).[10][11] | Mild and selective, with good functional group tolerance.[10][11] |
| Transfer Hydrogenation | Formic acid or ammonium formate with Pd/C. | Avoids the use of gaseous hydrogen. |
| Nucleophilic Cleavage | 2-Mercaptoethanol with a base.[11] | Useful for sensitive substrates where heavy metals are to be avoided.[11] |
Conclusion
This compound is a highly effective and safe reagent for the Cbz protection of a wide range of amines. The mild reaction conditions, high yields, and straightforward workup make it an excellent choice for applications in organic synthesis, particularly in the demanding field of peptide and pharmaceutical development. The orthogonality of the Cbz group to other common amine protecting groups further enhances its utility in complex multi-step syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 3. Cbz Protection (benzyl n-succinimidyl carbonate) [commonorganicchemistry.com]
- 4. This compound | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. echemi.com [echemi.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for the Deprotection of the Cbz Group Introduced by Benzyl Succinimido Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in modern organic synthesis, particularly in the intricate assembly of peptides and complex pharmaceutical agents. Its widespread use stems from its facile introduction, typically via reagents like benzyl succinimido carbonate (Cbz-OSu), and its commendable stability across a range of chemical environments.[1] The Cbz group's robustness against basic and mildly acidic conditions allows for a broad synthetic scope.[2] Crucially, its selective removal under specific, often mild, conditions grants chemists precise control over the synthetic route.[2]
This document provides a comprehensive guide to the various methodologies for the deprotection of Cbz-protected amines, with a focus on catalytic hydrogenation, acid-mediated cleavage, and other specialized techniques. Detailed experimental protocols and comparative data are presented to aid researchers in selecting the optimal deprotection strategy for their specific substrate and synthetic goals.
Deprotection Methodologies
The removal of the Cbz protecting group can be achieved through several distinct chemical pathways. The choice of method is dictated by the overall functionality of the molecule, the presence of other protecting groups, and the desired level of selectivity. The most common and versatile method is catalytic hydrogenolysis, valued for its mildness and efficiency.[1] Alternative strategies, such as acidic cleavage and nucleophilic attack, offer valuable options when substrates are incompatible with hydrogenation conditions.[3][4]
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most prevalent method for Cbz deprotection.[1] It typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[5] The reaction proceeds via the cleavage of the benzylic C-O bond, generating the free amine, toluene, and carbon dioxide as byproducts.[6] This method is favored for its clean conversion and the volatile nature of its byproducts, simplifying purification.[2]
Standard Hydrogenolysis: This classic approach utilizes hydrogen gas (H₂) as the hydrogen source. It is highly efficient but requires specialized equipment to handle the flammable gas.[7]
Transfer Hydrogenolysis: As a safer alternative to using hydrogen gas, transfer hydrogenation employs a hydrogen donor molecule in the presence of the catalyst.[8] Common hydrogen donors include formic acid, ammonium formate, and triethylsilane.[8][9]
In-situ Hydrogen Generation: This method generates hydrogen gas within the reaction mixture, avoiding the need for a hydrogen cylinder. A common system involves the use of sodium borohydride (NaBH₄) with Pd/C in an alcoholic solvent.[10]
Acid-Mediated Cleavage
Strong acidic conditions can effectively cleave the Cbz group.[1] This method is particularly useful when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes. A common reagent system is hydrogen bromide in acetic acid (HBr/HOAc).[1] More recently, milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been developed to enhance selectivity and functional group tolerance.[3][11] This latter system has been shown to be effective in the presence of other reducible groups and even O- and N-benzyl protecting groups.[11]
Nucleophilic Cleavage
For highly sensitive substrates, nucleophilic cleavage offers a mild alternative for Cbz deprotection. This method involves the attack of a nucleophile at the benzylic carbon of the Cbz group.[4] For instance, a protocol utilizing 2-mercaptoethanol in the presence of a base has been reported to be effective for substrates with sensitive functionalities.[3] Another specialized method employs low-carbon alcohols to remove the Cbz group from certain nitrogen-containing heterocyclic compounds, such as imidazoles and pyrazoles.[12]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize quantitative data for various Cbz deprotection methods, providing a comparative overview of their efficiency under different conditions.
Table 1: Catalytic Hydrogenolysis
| Substrate Type | Catalyst (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Time | Yield (%) |
| N-Cbz Amino Acid | 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp. | 1 h | >95 |
| N-Cbz Piperidine | 10% Pd/C | H₂ (1 atm) | Ethanol | Room Temp. | 2 h | 98 |
| N-Cbz Aniline | 5% Pd/C | H₂ (1 atm) | THF/Methanol | Room Temp. | 1 h | High |
| N-Cbz Dipeptide | 10% Pd/C | Formic Acid | Methanol | Room Temp. | 1.5 h | >95 |
| N-Cbz Protected Amine | 10% Pd/C | NaBH₄ | Methanol | Room Temp. | 3-10 min | 93-98[10] |
| N-Cbz Protected Amine | 20 wt% Pd/C | Triethylsilane | Methanol | Room Temp. | 10-50 min | High[13] |
Table 2: Acid-Mediated and Nucleophilic Cleavage
| Substrate Type | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| N-Cbz Protected Amine | AlCl₃, HFIP | HFIP | Room Temp. | 2-16 h | High[11] |
| N-Cbz Protected Amine | HBr/HOAc (33%) | Acetic Acid | Room Temp. | 1 h | ~90 |
| N-Cbz Protected Amine | 2-mercaptoethanol, K₃PO₄ | DMAc | 75 | 24 h | High[3] |
| N-Cbz Imidazole | Methanol | Methanol | Room Temp. | Several hours | High[12] |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using H₂ Gas
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Reaction flask, stir bar, filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent such as methanol (10 mL) in a reaction flask.[6]
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.[2]
-
Seal the flask and equip it with a hydrogen-filled balloon or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).[6]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.[2]
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.[2]
Protocol 2: Transfer Hydrogenolysis using Formic Acid
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Reaction flask, stir bar, filtration apparatus
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 mmol) in methanol or ethanol (10 mL) in a reaction flask.[6]
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.[6]
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[6]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure. The product will be the formate salt.
-
If the free amine is desired, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent.
Protocol 3: Acid-Mediated Deprotection using AlCl₃/HFIP
Materials:
-
Cbz-protected substrate
-
Aluminum chloride (AlCl₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, stir bar
Procedure:
-
To a solution of the N-Cbz-protected amine (1.0 equiv) in HFIP, add aluminum chloride (3.0 equiv) at room temperature. The mixture will be a suspension.[14]
-
Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction by TLC or UPLC-MS.[14]
-
Upon completion, dilute the reaction mixture with dichloromethane. The mixture should become a clear solution.[14]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.[14]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the crude residue by column chromatography to obtain the deprotected amine.[14]
Visualizations
Caption: General scheme of Cbz protection and deprotection.
Caption: Experimental workflow for catalytic hydrogenolysis.
Caption: Decision tree for Cbz deprotection methods.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. thalesnano.com [thalesnano.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. benchchem.com [benchchem.com]
Application of Benzyl Succinimido Carbonate in the Synthesis of Complex Organic Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl succinimido carbonate, commonly referred to as Cbz-OSu, is a highly effective and versatile reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines. The Cbz group is a cornerstone in the synthesis of complex organic molecules, particularly in peptide synthesis, natural product synthesis, and the development of pharmaceuticals. Its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool for synthetic chemists.[1][2]
This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on practical application for researchers, scientists, and drug development professionals. Cbz-OSu offers a safer and often more selective alternative to the traditional reagent, benzyl chloroformate (Cbz-Cl), which is a lachrymator and suspected carcinogen.[1][3] N-succinimidyl carbonates are generally preferred over the corresponding acid chlorides due to their more selective reactivity.[4]
Key Advantages of this compound (Cbz-OSu)
-
Enhanced Safety: Cbz-OSu is a stable, crystalline solid that is significantly less hazardous to handle than the volatile and highly toxic benzyl chloroformate.[1][3]
-
High Selectivity: It exhibits excellent chemoselectivity for the protection of amines in the presence of other nucleophilic functional groups.
-
Mild Reaction Conditions: Cbz protection using Cbz-OSu can be carried out under mild, often ambient, temperature conditions.
-
Simple Work-up: The by-product of the reaction, N-hydroxysuccinimide (NHS), is water-soluble, facilitating straightforward purification of the desired Cbz-protected product.
Applications in Complex Molecule Synthesis
The primary application of this compound is the protection of the amino functionality in a wide array of substrates, from simple amines to complex amino acid derivatives and intermediates in natural product synthesis. This protection strategy is crucial for preventing unwanted side reactions during subsequent synthetic transformations.
Peptide Synthesis
In solid-phase and solution-phase peptide synthesis, the protection of the N-terminal amino group of an amino acid is a critical step. Cbz-OSu provides an efficient means to install the Cbz group, which is orthogonal to many other protecting groups used for amino acid side chains.
Natural Product Synthesis
While specific examples in the final steps of published total syntheses explicitly detailing the use of Cbz-OSu can be nuanced, the protection of key amine-containing fragments is a common strategy. Cbz-OSu is an ideal reagent for such transformations due to its mildness and selectivity, which are paramount when dealing with complex, multi-functionalized intermediates. For instance, in the synthesis of complex alkaloids or macrolactams containing amino moieties, Cbz-OSu can be employed to protect a crucial amine early in the synthetic sequence.
Reaction Mechanism and Experimental Workflow
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the N-hydroxysuccinimide anion, which is a good leaving group, to yield the stable N-Cbz protected amine.
Caption: Reaction mechanism of Cbz-OSu with a primary amine.
The general experimental workflow for the Cbz protection of an amine using Cbz-OSu is straightforward and can be adapted to a wide range of substrates.
Caption: General experimental workflow for Cbz protection.
Experimental Protocols
Protocol 1: General Procedure for the N-Cbz Protection of a Primary Amine
This protocol is a general and widely applicable method for the Cbz protection of primary amines.
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl N-succinimidyl carbonate (Cbz-OSu) (1.0 - 1.2 equiv)[1]
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)[1]
-
Tetrahydrofuran (THF) and Water (1:1 mixture)[1]
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and water.[1]
-
Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.[1]
-
Add benzyl N-succinimidyl carbonate (1.0 - 1.2 equiv) to the reaction mixture in one portion.[1]
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization if necessary.
Protocol 2: Cbz Protection of an Amino Acid
This protocol is specifically adapted for the protection of the alpha-amino group of an amino acid.
Materials:
-
Amino acid (1.0 equiv)
-
Benzyl N-succinimidyl carbonate (Cbz-OSu) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane and Water (1:1 mixture)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.0 equiv).
-
Add a solution of benzyl N-succinimidyl carbonate (1.1 equiv) in dioxane dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-OSu.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0-5 °C.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Data Presentation
The following tables summarize representative reaction conditions and yields for the N-Cbz protection of various amines using this compound.
| Amine Substrate | Base | Solvent System | Cbz-OSu (equiv.) | Time (h) | Temp (°C) | Yield (%) | Reference |
| Generic Primary Amine | NaHCO₃ | THF/H₂O (1:1) | 1.18 | 4 | RT | 89 | Patent WO2011123693 |
| Amino Acid | NaHCO₃ | Dioxane/H₂O | 1.1 | 12 | RT | >90 | General Protocol |
| Alkyl Amine | Solid-supported Et₃N | THF/EtOH | - | - | RT | - | Application Note |
| Alkyl Amine Salt | DIPEA | THF/H₂O | - | - | RT | - | Application Note |
Note: "-" indicates that the specific quantitative data was not provided in the source material.
| Reagent | Advantages | Disadvantages | Safety Profile |
| This compound (Cbz-OSu) | Stable solid, safer to handle, simple work-up, high selectivity.[1] | Higher molecular weight and cost compared to Cbz-Cl. | Non-toxic alternative to Cbz-Cl. |
| Benzyl Chloroformate (Cbz-Cl) | Lower molecular weight and cost. | Highly toxic, lachrymator, corrosive, requires basic aqueous work-up to remove excess.[1][3] | Lachrymator, suspected carcinogen, harmful if inhaled.[3][5] |
Conclusion
This compound is an excellent reagent for the Cbz protection of amines in the synthesis of complex organic molecules. Its superior safety profile, coupled with its high efficiency and selectivity, makes it a preferred choice over benzyl chloroformate for a wide range of applications, from academic research to industrial drug development. The protocols and data presented herein provide a comprehensive guide for the successful implementation of Cbz-OSu in your synthetic endeavors.
References
Protecting Amino Acid Residues with Cbz-OSu: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of peptide synthesis, medicinal chemistry, and drug development, the precise and efficient protection of amino acid residues is a critical step. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group, valued for its stability under various conditions and its facile removal. N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) has emerged as a superior reagent for the introduction of the Cbz group, offering a safer and often more efficient alternative to the traditional benzyl chloroformate (Cbz-Cl).[1][2] This document provides detailed application notes and experimental protocols for the use of Cbz-OSu in the protection of amino acid residues.
Core Principles
Cbz-OSu, also known as N-(benzyloxycarbonyloxy)succinimide, is a white solid reagent used to protect primary and secondary amines by forming a stable carbamate linkage.[3][4] The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl of the Cbz-OSu molecule. The N-hydroxysuccinimide (NHS) leaving group makes the reaction highly efficient and generally proceeds under mild conditions.[5] This method is particularly advantageous as it avoids the use of the more hazardous and corrosive Cbz-Cl.[1]
Quantitative Data Summary
The efficiency of the Cbz protection using Cbz-OSu is a key consideration for its application. The following table summarizes typical reaction conditions and yields for the protection of various amino acid residues.
| Amino Acid Residue | Reagent Equivalents (Cbz-OSu) | Base (Equivalents) | Solvent System | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Glycine | 1.1 | NaHCO₃ (2.0) | Dioxane/Water (1:1) | 4 | Room Temp | ~90 |
| Alanine | 1.1 | NaHCO₃ (2.0) | Dioxane/Water (1:1) | 4 | Room Temp | ~95 |
| Phenylalanine | 1.1 | NaHCO₃ (2.0) | Dioxane/Water (1:1) | 4 | Room Temp | >90 |
| Nα-Boc-L-lysine | 1.0 | NaHCO₃ (3.0) | THF/Water (1:1) | 16 | 0 then 30 | 91.9 |
Note: Yields are representative and can vary based on the specific reaction scale and conditions.
Experimental Protocols
General Protocol for the N-Cbz Protection of Amino Acids using Cbz-OSu
This protocol outlines a general procedure for the protection of the α-amino group of an amino acid.
Materials:
-
Amino Acid (1.0 equivalent)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.0 - 1.2 equivalents)[1]
-
Sodium Bicarbonate (NaHCO₃) (2.0 - 3.0 equivalents)[1]
-
Tetrahydrofuran (THF) and Water (1:1 mixture)[1]
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (2.0 - 3.0 equivalents) to the solution and stir until fully dissolved.
-
Cbz-OSu Addition: Add Cbz-OSu (1.0 - 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification (if necessary):
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-Cbz-protected amino acid.
-
Visualizations
Chemical Reaction Workflow
References
Application Notes and Protocols for Amine Protection with Benzyl Succinimido Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a critical step in the multistep synthesis of complex organic molecules, particularly in peptide synthesis and the development of pharmaceuticals. The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1] While benzyl chloroformate has traditionally been used for the introduction of the Cbz group, its hazardous nature has led to the adoption of safer alternatives.[1] Benzyl succinimido carbonate (Cbz-OSu), also known as N-(Benzyloxycarbonyloxy)succinimide, offers a safer and effective alternative for the Cbz protection of amines.[1][2] This document provides detailed application notes and protocols for the experimental setup of amine protection using this compound.
Reaction Mechanism and Principle
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the succinimido carbonate. This is followed by the departure of the N-hydroxysuccinimide (NHS) leaving group, resulting in the formation of a stable N-benzyloxycarbonyl-protected amine (N-Cbz-amine).[3] The reaction is typically carried out in the presence of a mild base to neutralize the liberated N-hydroxysuccinimide and drive the reaction to completion.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the protection of amines using this compound.
Protocol 1: General Procedure for the N-Cbz Protection of Amines
This protocol is suitable for a wide range of primary and secondary amines.
Materials and Reagents:
-
Amine (1.0 equiv)
-
This compound (Cbz-OSu) (1.0 - 1.2 equiv)[1]
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)[1]
-
Tetrahydrofuran (THF)[1]
-
Water (H₂O)[1]
-
Ethyl acetate (EtOAc)[1]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1]
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and water.[1]
-
Addition of Base: Add sodium bicarbonate (2.0 equiv) to the solution and stir until it dissolves.[1]
-
Addition of Cbz-OSu: To the stirred solution, add this compound (1.0 - 1.2 equiv) at room temperature.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]
-
Work-up: Once the reaction is complete, separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.[4]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz protected amine.[4]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the N-Cbz protection of a generic amine using this compound.
| Parameter | Value/Condition | Reference |
| Reagents | ||
| Amine | 1.0 equiv | [1] |
| This compound | 1.0 - 1.2 equiv | [1] |
| Base | Sodium bicarbonate (2.0 equiv) | [1] |
| Reaction Conditions | ||
| Solvent | THF/H₂O (1:1) | [1][4] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 4 hours | [4] |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate | [1][4] |
| Purification Method | Silica Gel Chromatography | [4] |
| Yield | ||
| Expected Yield | ~89% | [4] |
Characterization of N-Cbz Protected Amines
The successful synthesis of the N-Cbz protected amine can be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a singlet around 5.1-5.3 ppm corresponding to the two benzylic protons (-CH₂-) of the Cbz group, and signals for the aromatic protons of the benzyl group around 7.3-7.4 ppm are characteristic. The chemical shift of protons on the carbon adjacent to the nitrogen will also shift upon protection.[5][6]
-
¹³C NMR: A signal for the carbamate carbonyl carbon will appear around 155-157 ppm.[7]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Safety and Handling
This compound is considered a safer alternative to benzyl chloroformate, but appropriate safety precautions should still be observed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] It is sensitive to moisture.[3]
-
In case of contact:
Consult the Safety Data Sheet (SDS) for comprehensive safety information.[8][9][10]
Visualizations
Experimental Workflow for N-Cbz Amine Protection
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 3. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 4. Cbz Protection (benzyl n-succinimidyl carbonate) [commonorganicchemistry.com]
- 5. AT394852B - METHOD FOR PRODUCING N-SUCCINIMIDYLCARBONATES - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijacskros.com [ijacskros.com]
- 8. peptide.com [peptide.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl Succinimido Carbonate in Two-Phase Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl succinimido carbonate, also known as N-(Benzyloxycarbonyloxy)succinimide or Cbz-OSu, is a widely used reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines.[1][2] The Cbz group is a cornerstone in peptide synthesis and general organic synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.[3] This document provides detailed application notes and protocols for the use of this compound in two-phase systems, a method that offers advantages in terms of ease of workup and product purification.
Chemical Properties and Hazards
Before proceeding with any experimental work, it is crucial to be aware of the properties and potential hazards associated with this compound.
| Property | Value |
| CAS Number | 13139-17-8[1][2] |
| Molecular Formula | C₁₂H₁₁NO₅[1] |
| Molecular Weight | 249.22 g/mol [1][2] |
| Appearance | White solid[2] |
| Melting Point | 80-82 °C[2] |
Hazard Summary: this compound may cause skin irritation, an allergic skin reaction, serious eye irritation, and respiratory irritation.[1] It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Application: N-Benzyloxycarbonylation (Cbz-Protection) of Amines in a Two-Phase System
The use of a two-phase system, typically an organic solvent and an aqueous solution, is a common and effective method for the Cbz protection of amines using this compound. This approach facilitates the reaction by providing a medium for both the water-soluble amine salt and the organic-soluble Cbz-OSu, while the basic aqueous phase neutralizes the acidic byproducts.
Reaction Workflow
Caption: Experimental workflow for Cbz protection in a two-phase system.
Experimental Protocol: Cbz Protection of a Generic Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine substrate
-
This compound (Cbz-OSu)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer, separatory funnel, rotary evaporator, and standard laboratory glassware.
Procedure:
-
Dissolution of Amine: In a suitable reaction flask, dissolve the amine substrate (1.0 equivalent) in a 1:1 mixture of THF and water.
-
Addition of Base: To the solution, add sodium bicarbonate (approximately 2.0 equivalents). Stir until the base is dissolved.
-
Addition of Cbz-OSu: Add this compound (1.1 to 1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup - Layer Separation: Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Combine and Wash: Combine all organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel chromatography to yield the pure Cbz-protected amine.[4]
Quantitative Data
The following table summarizes typical reaction parameters for the Cbz protection of an amine in a THF/H₂O two-phase system, based on a literature example.[2][4]
| Parameter | Value |
| Amine Substrate (SM) | 1.0 equiv (e.g., 30.5 g, 148.6 mmol) |
| This compound | 1.18 equiv (e.g., 44.0 g, 176 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 1.98 equiv (e.g., 24.7 g, 294 mmol) |
| Solvent System | THF/H₂O (1:1) |
| Reaction Time | 4 hours |
| Reaction Temperature | Room Temperature |
| Yield | ~89% |
Synthesis of this compound
For laboratories that wish to prepare this compound in-house, a one-pot, two-phase synthesis method is available. This procedure involves the reaction of benzyl chloroformate with N-hydroxysuccinimide.
Reaction Mechanism
References
The Crucial Role of Base in Cbz Protection of Amines with Benzyl Succinimido Carbonate: Application Notes and Protocols
For Immediate Release
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development. Its stability under various conditions and facile removal via hydrogenolysis make it an invaluable tool for chemists. While benzyl chloroformate (Cbz-Cl) has been a traditional reagent for this transformation, the use of benzyl succinimido carbonate (Cbz-OSu or Z-OSu) has gained prominence due to its solid nature, greater stability, and the avoidance of corrosive hydrogen chloride (HCl) as a byproduct. Instead, the reaction with Cbz-OSu produces the weakly acidic and water-soluble N-hydroxysuccinimide (NHS).
This document provides detailed application notes and experimental protocols on the role and selection of bases in the Cbz protection of amines using this compound. Understanding the function of the base is critical for optimizing reaction efficiency, minimizing side products, and ensuring high yields of the desired Cbz-protected amine.
The Role of the Base
In the context of Cbz protection with this compound, the primary role of the base is to facilitate the reaction by deprotonating the amine starting material, thereby increasing its nucleophilicity. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of Cbz-OSu. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the Cbz-protected amine and N-hydroxysuccinimide (NHS) as a byproduct.
While NHS is a relatively weak acid (pKa ≈ 6.0), its presence can protonate the starting amine, reducing its effective concentration and potentially slowing down the reaction. The addition of a base serves to neutralize the NHS as it is formed, maintaining a sufficient concentration of the free amine to drive the reaction to completion. The choice of base, from mild inorganic bases to organic amines, can significantly influence the reaction rate and outcome.
Comparative Analysis of Bases
The selection of an appropriate base is contingent upon the substrate's reactivity, solubility, and the desired reaction conditions. Below is a comparative summary of commonly employed bases for the Cbz protection of benzylamine with this compound.
| Base | Solvent(s) | Typical Reaction Time | Typical Yield (%) | Notes |
| Sodium Bicarbonate (NaHCO₃) | THF/Water | 4 hours | 89%[1] | A mild and cost-effective inorganic base. The biphasic system facilitates easy workup. |
| Triethylamine (Et₃N) | Dichloromethane (DCM) | 2 hours | ~95% | A common organic base that also acts as a good solvent for the reactants. Requires anhydrous conditions for optimal performance. |
| Pyridine | Dichloromethane (DCM) | 3 hours | ~92% | A weaker organic base than triethylamine. Can also serve as the solvent. |
| None | Dichloromethane (DCM) | 12-24 hours | ~70-80% | The reaction can proceed without a base, but it is significantly slower as the weakly acidic NHS byproduct protonates the starting amine. |
Note: The yields and reaction times are approximate and can vary based on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
The following protocols provide detailed methodologies for the Cbz protection of a primary amine using this compound with different bases.
Protocol 1: Cbz Protection using Sodium Bicarbonate in a Biphasic System
This protocol is a robust and widely used method for the N-Cbz protection of amines.[1][2]
Materials:
-
Amine (e.g., Benzylamine) (1.0 equiv)
-
Benzyl N-Succinimidyl Carbonate (Cbz-OSu) (1.0 - 1.2 equiv)[2]
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)[2]
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve the amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add benzyl N-succinimidyl carbonate to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours or until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the pure Cbz-protected amine.
Protocol 2: Cbz Protection using Triethylamine in an Anhydrous Organic Solvent
This protocol is suitable for substrates that are sensitive to water or require a stronger organic base.
Materials:
-
Amine (e.g., Benzylamine) (1.0 equiv)
-
Benzyl N-Succinimidyl Carbonate (Cbz-OSu) (1.05 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the amine in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Add a solution of benzyl N-succinimidyl carbonate in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours or until completion by TLC/HPLC.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Concluding Remarks
The choice of base in the Cbz protection of amines using this compound is a critical parameter that can be tailored to optimize reaction conditions. For general applications, the use of sodium bicarbonate in a biphasic THF/water system offers a simple, efficient, and environmentally friendly approach. For substrates requiring anhydrous conditions or a stronger base, triethylamine in DCM provides an excellent alternative. While the reaction can proceed without a base, it is generally not recommended due to significantly longer reaction times. The protocols provided herein serve as a comprehensive guide for researchers to select the most appropriate conditions for their specific synthetic needs, ensuring high yields and purity of the desired Cbz-protected products.
References
Application Notes and Protocols for the Synthesis of N-Cbz Protected Peptides using Fmoc/tBu-SPPS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of peptides with an N-terminal Carboxybenzyl (Cbz or Z) protecting group using the well-established 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) strategy. The orthogonality of the Cbz group to both the base-labile Fmoc group and the acid-labile tBu-based side-chain protecting groups makes this a valuable method for producing peptides that require a stable N-terminal carbamate for subsequent solution-phase chemistry or biological applications.[1][2] This methodology leverages the efficiency and automation-friendliness of Fmoc-SPPS for peptide chain assembly, followed by a straightforward on-resin capping of the N-terminus.[3] Detailed protocols for each stage of the synthesis, from resin loading to final cleavage, are provided, along with representative data and key considerations for successful synthesis.
Core Principles
The synthesis relies on an orthogonal protection scheme where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[4][5]
-
Nα-Protection (Temporary) : The Fmoc group is used for the temporary protection of the α-amino group of incoming amino acids. It is stable to acid but readily removed by a secondary amine base, typically piperidine.[3]
-
Side-Chain Protection (Permanent) : Acid-labile groups, primarily derived from tert-butyl (tBu) or trityl (Trt) moieties, protect reactive amino acid side chains. These groups are stable to the basic conditions used for Fmoc deprotection.[6]
-
N-Terminal Protection (Final) : The Carboxybenzyl (Cbz) group is installed at the N-terminus after the desired peptide sequence is assembled. The Cbz group is stable to both the basic conditions of Fmoc deprotection and the strongly acidic conditions (e.g., Trifluoroacetic acid - TFA) used for side-chain deprotection and cleavage from the resin.[1][7] It is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd/C).[2][8]
This orthogonality is the cornerstone of the strategy, allowing for the precise and controlled assembly of the peptide and the final installation of the N-terminal Cbz group.
Caption: Orthogonality of Fmoc, tBu, and Cbz protecting groups.
Experimental Workflow
The overall process involves the iterative assembly of the peptide on a solid support, followed by N-terminal capping and cleavage.
Caption: General workflow for N-Cbz peptide synthesis via Fmoc-SPPS.
Detailed Protocols
Protocol 1: Resin Preparation and First Amino Acid Loading
This protocol is for loading the first Fmoc-amino acid onto a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for generating C-terminal carboxylic acids.[9]
-
Resin Swelling : Place the 2-CTC resin (1.0-1.6 mmol/g substitution) in a peptide synthesis vessel. Swell the resin in dichloromethane (DCM) for at least 30 minutes.[9]
-
Loading Solution Preparation : In a separate vial, dissolve 1.0-1.5 equivalents (relative to resin capacity) of the first Fmoc-amino acid in DCM. Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Loading Reaction : Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Capping : To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 15-30 minutes.[4]
-
Washing : Wash the resin thoroughly with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
-
Confirmation (Optional) : A small sample of the resin can be cleaved and the loading efficiency determined by UV-Vis spectroscopy of the released Fmoc group.
Protocol 2: Iterative Fmoc-SPPS Cycles
This cycle is repeated for each amino acid in the sequence.[3]
-
Fmoc Deprotection :
-
Amino Acid Coupling :
-
Activation : In a separate vial, pre-activate the incoming Fmoc-amino acid (3-4 eq.) with a coupling agent like HBTU/HATU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 5-10 minutes.[1]
-
Coupling Reaction : Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Washing : Wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring : The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
Protocol 3: On-Resin N-Terminal Cbz Protection
This step is performed after the final Fmoc deprotection of the complete peptide sequence.[1]
-
Resin Preparation : After the final Fmoc deprotection (Protocol 2, Step 1), wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
-
Capping Reaction :
-
Swell the resin in DMF.
-
In a separate vial, dissolve benzyl chloroformate (Cbz-Cl, 5-10 eq.) in DMF.
-
Add the Cbz-Cl solution to the resin suspension, followed by the addition of DIPEA (5-10 eq.).[1]
-
-
Reaction and Monitoring :
-
Agitate the reaction mixture at room temperature for 2-4 hours.[1]
-
Monitor the reaction for the disappearance of free amines using the Kaiser test. A negative result indicates complete N-terminal protection.
-
-
Washing : Once the reaction is complete, wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove all excess reagents. Dry the resin under vacuum.
Protocol 4: Cleavage and Side-Chain Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes the tBu-based side-chain protecting groups.
-
Preparation : Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v) or a simpler TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture for sequences without sensitive residues like Cys, Met, or Trp.[3]
-
Cleavage Reaction :
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[3]
-
-
Peptide Isolation :
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover residual peptide.
-
-
Precipitation :
-
Concentrate the TFA filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
-
Drying : Dry the precipitated Cbz-peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Data Presentation
The success of the synthesis is evaluated by the yield and purity of the final product. The following tables provide representative data for the synthesis of a model Cbz-protected peptide.
Table 1: Synthesis Parameters and Yield
| Parameter | Value | Notes |
| Peptide Sequence | Cbz-Leu-Ala-Gly-Val | Model tetrapeptide |
| Resin Type | 2-Chlorotrityl Chloride | For C-terminal acid |
| Resin Substitution | 1.2 mmol/g | --- |
| Synthesis Scale | 0.1 mmol | --- |
| Crude Peptide Yield (mg) | 51.5 mg | --- |
| Theoretical Yield (mg) | 57.7 mg | MW = 577.68 g/mol |
| Crude Yield (%) | 89.2% | High yield is typical before purification |
Table 2: Product Purity and Characterization
| Analysis Method | Result | Interpretation |
| RP-HPLC Purity | >97% | Main peak at expected retention time |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 578.7 | Corresponds to the calculated mass (577.7) |
| Kaiser Test (Post-Cbz) | Negative (Yellow) | Confirms complete N-terminal capping |
| Kaiser Test (Post-Fmoc) | Positive (Blue) | Confirms free amine for coupling |
Summary
The synthesis of N-Cbz protected peptides using an Fmoc/tBu-SPPS strategy is a robust and highly efficient method. The key to this approach is the orthogonality of the protecting groups, which allows for the assembly of the peptide chain under mild basic conditions, followed by N-terminal capping, and final deprotection of side chains under strong acidic conditions that leave the Cbz group intact.[1][7] The provided protocols offer a comprehensive guide for researchers to successfully implement this strategy for the production of high-purity N-Cbz protected peptides for various applications in chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes: Benzyl Succinimido Carbonate for Lysine Side Chain Protection
Introduction
In the intricate field of peptide synthesis and drug development, the selective protection of reactive functional groups is paramount to achieving desired final products. The lysine amino acid, with its primary ε-amino group, presents a frequent challenge, as this nucleophilic side chain can lead to unwanted side reactions, such as chain branching during peptide elongation.[1][2] The benzyloxycarbonyl (Cbz or Z) group is a venerable and robust protecting group for amines, prized for its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[2][3] Benzyl succinimido carbonate (Cbz-OSu), an activated ester of the Cbz group, offers a convenient and efficient method for the selective protection of lysine side chains.[4][5] These application notes provide a comprehensive overview and detailed protocols for the use of Cbz-OSu in the protection of lysine side chains for researchers, scientists, and professionals in drug development.
Principle of the Reaction
The protection of a lysine side chain using this compound is a nucleophilic acyl substitution reaction. The primary ε-amino group of the lysine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Cbz-OSu molecule. This results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically carried out under mild basic conditions, which deprotonate the amino group, enhancing its nucleophilicity. The selectivity for the ε-amino group over the α-amino group in a free amino acid can be achieved by controlling the reaction pH.[6]
Applications
The primary application of Cbz-protected lysine is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][7] By protecting the ε-amino group, the lysine residue can be incorporated into a growing peptide chain without the risk of side-chain reactions.[1] The Cbz group is orthogonal to the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups commonly used for the α-amino group in SPPS, allowing for selective deprotection strategies.[1][7] Furthermore, Cbz-protected lysine derivatives are crucial intermediates in the synthesis of modified peptides, peptidomimetics, and antibody-drug conjugates (ADCs).[8]
Quantitative Data Summary
The efficiency of the lysine side chain protection reaction using Cbz-OSu is influenced by factors such as pH, temperature, and stoichiometry. While specific yields can vary depending on the substrate and reaction scale, the use of activated esters like Cbz-OSu generally leads to high-yielding reactions under optimized conditions.
| Parameter | Typical Value/Condition | Notes |
| Reagent | This compound (Cbz-OSu) | Also known as N-(Benzyloxycarbonyloxy)succinimide |
| Substrate | L-Lysine or lysine-containing peptide | |
| Stoichiometry | 1.1 - 1.5 equivalents of Cbz-OSu per amine | A slight excess of the protecting agent ensures complete reaction. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or aqueous mixtures | The choice of solvent depends on the solubility of the substrate. |
| Base | Sodium bicarbonate, Sodium carbonate, or a non-nucleophilic organic base | Maintains a pH between 8 and 10 for optimal reactivity.[4] |
| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature to control exothermicity. |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or LC-MS. |
| Typical Yield | > 90% | High yields are achievable with proper workup and purification. |
Experimental Protocols
Protocol 1: Protection of the ε-Amino Group of L-Lysine using Cbz-OSu
This protocol describes the selective protection of the ε-amino group of free L-lysine.
Materials:
-
L-Lysine hydrochloride
-
This compound (Cbz-OSu)
-
Sodium carbonate
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve L-Lysine hydrochloride (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in dichloromethane (DCM).
-
While vigorously stirring the lysine solution, add the Cbz-OSu solution dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Cbz-OSu and the NHS byproduct.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Nε-Cbz-L-Lysine.
Protocol 2: Deprotection of Nε-Cbz-L-Lysine via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz protecting group.
Materials:
-
Nε-Cbz-L-Lysine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Filtration apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the Cbz-protected lysine (1.0 equivalent) in methanol or ethanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected lysine.
Visualizations
Caption: Reaction mechanism of lysine side chain protection with Cbz-OSu.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Cbz-Protected Peptides Synthesized with Cbz-OSu
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Cbz-protected peptides, particularly those synthesized using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Cbz-OSu for peptide synthesis in the context of purification?
Using Cbz-OSu for the introduction of the benzyloxycarbonyl (Cbz) protecting group offers several advantages that can simplify the subsequent purification process. Cbz-OSu is an activated ester that reacts efficiently and cleanly with the N-terminal amino group of a peptide. This often leads to a cleaner crude product with fewer side products compared to using benzyl chloroformate (Cbz-Cl), especially under aqueous conditions.[1] A cleaner crude product significantly reduces the burden on the downstream purification steps.
Q2: What are the common impurities encountered during the synthesis of Cbz-protected peptides?
The crude product of a Cbz-protected peptide synthesis can contain a variety of impurities, including:
-
Deletion sequences: Peptides that are missing one or more amino acid residues due to incomplete coupling reactions.[2]
-
Truncated peptides: Shorter peptide chains that have been terminated prematurely.
-
Incompletely deprotected peptides: If side-chain protecting groups are used, these may not be fully removed.
-
Diastereomers: Racemization of amino acids can occur during synthesis.[3]
-
Side-reaction products: Modifications of amino acid side chains can lead to impurities.
-
Excess reagents and by-products: Unreacted amino acids, coupling reagents, and their by-products will be present in the crude mixture.
Q3: What are the recommended methods for purifying Cbz-protected peptides?
The most common and effective methods for purifying Cbz-protected peptides are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard and most powerful method for peptide purification, separating the target peptide from impurities based on hydrophobicity.[4][5]
-
Flash Chromatography: Both normal-phase and reversed-phase flash chromatography can be used for the purification of larger quantities of protected peptides.[4][5][6][7] Normal-phase chromatography is particularly useful for highly hydrophobic protected peptides that may have poor solubility in the aqueous mobile phases used in RP-HPLC.[4][5]
-
Recrystallization: Cbz-protected amino acids and peptides often have good crystallinity, making recrystallization a viable and scalable purification method.[8][9]
Q4: How does the Cbz group affect the choice of purification method?
The Cbz group is a bulky and hydrophobic protecting group. This increased hydrophobicity makes Cbz-protected peptides well-suited for reversed-phase chromatography, as they will have a stronger interaction with the non-polar stationary phase, allowing for good separation from more polar impurities. However, for very hydrophobic peptides, solubility in the mobile phase can be a challenge, and normal-phase chromatography might be a better alternative.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Cbz-protected peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Poor solubility of the crude peptide: The peptide may not have fully dissolved before loading onto the chromatography column, or it may have precipitated during the purification process.[4] 2. Suboptimal chromatography conditions: The gradient or mobile phase composition may not be suitable for eluting the peptide. 3. Product loss during workup: The peptide may be lost during extraction or concentration steps. | 1. Improve solubility: Test different solvents for sample preparation. For RP-HPLC, a small amount of an organic solvent like DMF or acetonitrile can be used for initial dissolution. For normal-phase chromatography, dichloromethane (DCM) is a common choice.[4] 2. Optimize chromatography: Adjust the gradient slope, mobile phase composition, or stationary phase to improve peptide retention and elution. 3. Careful workup: Ensure complete extraction and minimize transfers. Use appropriate techniques for solvent removal, such as lyophilization or rotary evaporation.[4] |
| Poor Separation of Impurities | 1. Inappropriate chromatography method: The chosen method (e.g., reversed-phase) may not be suitable for separating the specific impurities present. 2. Unsuitable stationary phase: The column chemistry (e.g., C18, C8) may not provide the necessary selectivity. 3. Non-optimal mobile phase: The pH or organic modifier of the mobile phase may not be providing adequate resolution. | 1. Try an alternative method: If RP-HPLC fails to provide good separation, consider normal-phase chromatography.[4][5] 2. Screen different columns: Test columns with different stationary phases to find one with better selectivity for your peptide and its impurities. 3. Modify the mobile phase: Adjust the pH of the aqueous component or try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Product Precipitation in the Column or Tubing | 1. High concentration of the peptide: The peptide may be too concentrated in the sample solution. 2. Poor solubility in the mobile phase: The peptide may be soluble in the injection solvent but not in the initial mobile phase conditions. | 1. Dilute the sample: Reduce the concentration of the peptide in the injection solution. 2. Adjust the initial mobile phase: Ensure the initial mobile phase has sufficient organic content to keep the peptide in solution. |
| No Product Detected in Eluate | 1. Strong retention on the column: The peptide may be too hydrophobic and is not eluting under the current conditions. 2. Product degradation: The peptide may be unstable under the purification conditions (e.g., acidic mobile phase). | 1. Increase elution strength: Use a stronger organic solvent or a steeper gradient. For very hydrophobic peptides, a different stationary phase may be needed. 2. Check peptide stability: Analyze the crude material for stability under the intended mobile phase conditions before performing the purification. |
Experimental Protocols
Protocol 1: Purification of a Cbz-Protected Dipeptide by Reversed-Phase HPLC[4]
This protocol is a general guideline for the purification of a hydrophobic Cbz-protected dipeptide.
Materials:
-
Crude Cbz-protected peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the crude Cbz-protected peptide in a minimal volume of acetonitrile or a 1:1 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min (analytical) or scaled up for preparative.
-
Detection: 220 nm (peptide bond) and 254 nm (Cbz group).
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: Linear gradient from 30% to 80% B
-
35-40 min: 80% B
-
40-45 min: Return to 30% B
-
45-50 min: Re-equilibration at 30% B
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Remove the solvent by lyophilization or rotary evaporation to obtain the purified product.
-
Protocol 2: Purification of a Cbz-Protected Peptide by Normal-Phase Flash Chromatography[4][5]
This protocol is suitable for larger-scale purification, especially for peptides with poor solubility in aqueous solvents.
Materials:
-
Crude Cbz-protected peptide
-
Silica gel for flash chromatography
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Dichloromethane (DCM) for sample loading
-
Flash chromatography system
Procedure:
-
Column Packing:
-
Pack a suitable size flash chromatography column with silica gel using a slurry of the initial mobile phase.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase system of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The starting ratio will depend on the polarity of the peptide and should be determined by thin-layer chromatography (TLC) analysis.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DCM.
-
Alternatively, for less soluble peptides, perform a dry loading by adsorbing the peptide onto a small amount of silica gel.
-
-
Chromatography:
-
Equilibrate the column with the initial mobile phase.
-
Load the sample onto the column.
-
Run a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Monitor the elution of the product using a UV detector or by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions containing the desired product.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Recrystallization of a Cbz-Protected Compound[8]
This protocol provides a general procedure for the recrystallization of a Cbz-protected compound and can be adapted for Cbz-protected peptides.
Materials:
-
Crude Cbz-protected peptide
-
A suitable solvent system (e.g., ethyl acetate/methanol, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Stir bar
-
Heating plate
-
Ice bath
Procedure:
-
Solvent Selection:
-
Determine a suitable solvent system where the Cbz-protected peptide is soluble at elevated temperatures but sparingly soluble at room temperature or below. This can be done on a small scale.
-
-
Dissolution:
-
Place the crude Cbz-protected peptide in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the hot solvent (e.g., ethyl acetate) to dissolve the peptide. If necessary, add a co-solvent (e.g., methanol) dropwise until the peptide is fully dissolved at reflux.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods for Cbz-Protected Peptides
| Method | Typical Scale | Resolution | Throughput | Advantages | Disadvantages |
| RP-HPLC | mg - g | Very High | Low | High purity achievable, well-established method.[4] | Time-consuming, requires specialized equipment, can be expensive. |
| Flash Chromatography | g - kg | Moderate | High | Scalable, faster than HPLC, suitable for less soluble compounds.[5][7] | Lower resolution than HPLC, may not be suitable for very complex mixtures. |
| Recrystallization | g - kg | Variable | High | Very scalable, cost-effective, can yield very pure material.[8] | Not all peptides will crystallize, requires optimization of solvent conditions. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of Cbz-protected peptides.
Caption: Troubleshooting logic for purification of Cbz-protected peptides.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alternative strategies for purification of fully protected peptides using flash chromatography [morressier.com]
- 6. Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. orgsyn.org [orgsyn.org]
- 9. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Cbz Protection Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield issues encountered during the carboxybenzyl (Cbz) protection of amines. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Cbz protection reaction?
The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This is followed by the departure of the chloride leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.
Q2: What are the most common side reactions that lead to low yield in Cbz protection?
The most frequently encountered side reactions include:
-
Di-Cbz protection of primary amines: This occurs when two Cbz groups attach to the same nitrogen atom.
-
Hydrolysis of benzyl chloroformate: Cbz-Cl can react with water to form benzyl alcohol and carbon dioxide, thus consuming the reagent.[1]
-
Formation of benzyl alcohol: This can result from the hydrolysis of Cbz-Cl or during the reaction workup.
-
Over-alkylation of the product: The Cbz-protected amine can sometimes be alkylated if reactive alkyl halides are present.
Q3: My benzyl chloroformate reagent is old and has a yellow tint. Can I still use it?
Old or discolored benzyl chloroformate may have partially decomposed, primarily to benzyl alcohol and HCl.[2] This decomposition reduces the effective concentration of the active reagent and can introduce impurities into the reaction. For optimal results and to ensure reproducibility, it is highly recommended to use fresh or properly stored benzyl chloroformate. The purity of the reagent can be checked by techniques such as NMR or IR spectroscopy.
Q4: How does the choice of base impact the reaction yield?
The base plays a crucial role in neutralizing the HCl generated during the reaction.[3] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The strength and type of base can significantly affect the yield. A base that is too weak may not effectively neutralize the acid, while a base that is too strong can promote side reactions like di-protection. Common bases include sodium bicarbonate, sodium carbonate, triethylamine (TEA), and diisopropylethylamine (DIPEA).
Troubleshooting Guide
Problem 1: Low to No Conversion of the Starting Amine
| Possible Cause | Suggested Solution |
| Poor Quality or Decomposed Benzyl Chloroformate | Use a fresh bottle of benzyl chloroformate. If unsure about the quality, consider purifying the reagent by distillation under reduced pressure. Store Cbz-Cl at low temperatures (2-8 °C) and under an inert atmosphere to prevent decomposition.[2] |
| Inadequate Base | Ensure at least two equivalents of a suitable base are used to neutralize the generated HCl. For less nucleophilic amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be necessary.[1] |
| Protonation of Starting Amine | The base should be added before the benzyl chloroformate to ensure the amine is in its free, nucleophilic form. If the starting material is an amino acid salt, ensure it is fully neutralized. |
| Poor Solubility of Starting Amine | Choose a solvent system that dissolves the starting amine. A mixture of an organic solvent (like THF or dioxane) and water is often effective. For zwitterionic compounds like amino acids, dissolving them in an aqueous base solution before adding the organic solvent and Cbz-Cl can improve solubility. |
Problem 2: Formation of Multiple Products and Difficult Purification
| Possible Cause | Suggested Solution |
| Di-Cbz Protection of Primary Amine | To minimize the formation of the di-Cbz byproduct, use a controlled amount of benzyl chloroformate (typically 1.05-1.2 equivalents). Add the Cbz-Cl slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile. A weaker base, such as sodium bicarbonate, is often preferred over stronger bases.[1] |
| Hydrolysis of Benzyl Chloroformate | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture. Slow addition of Cbz-Cl also helps to reduce the likelihood of hydrolysis.[1] |
| Side reaction with the solvent | Ensure the solvent is inert to the reaction conditions. For example, alcoholic solvents can react with benzyl chloroformate. |
Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize quantitative data on how different reaction parameters can influence the yield of Cbz protection.
Table 1: Effect of Base on Cbz Protection Yield
| Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
| Glycine | Na2CO3 | Water | 0 | >90 |
| Alanine | NaOH | Water | 0 | ~95 |
| Phenylalanine | NaHCO3 | Water | Room Temp. | >90 |
| Benzylamine | Et3N | CH2Cl2 | 0 to Room Temp. | ~98 |
| Aniline | Pyridine | CH2Cl2 | 0 | ~92 |
Data compiled from various sources, yields are representative.[3]
Table 2: Performance of Protecting Groups in Polyamine Synthesis
| Protecting Group | Protection Reagent | Typical Yield (%) |
| Boc | Boc₂O, Et₃N or DMAP | >90 |
| Cbz | Cbz-Cl, NaHCO₃ | 71 |
| Alloc | Alloc-Cl, NaHCO₃ | 89 |
Data for the protection of spermidine.[4]
Experimental Protocols
Protocol 1: General Procedure for Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Cbz-protected amino acid.[3]
Protocol 2: Cbz Protection of an Amine in a Biphasic System
-
Reaction Setup: Dissolve the amine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in a 2:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Add ethyl acetate to the reaction mixture and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.
Visualizations
Troubleshooting Workflow for Low Cbz Protection Yield
References
Technical Support Center: Hydrolysis of Benzyl Succinimido Carbonate
This technical support guide provides troubleshooting advice and frequently asked questions regarding the hydrolysis of Benzyl Succinimido Carbonate (Cbz-OSu) during experimental procedures. This resource is intended for researchers, scientists, and drug development professionals to help mitigate unwanted side reactions and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu or Z-OSu), is a chemical reagent commonly used for the protection of primary amines.[1] The "Cbz" or "Z" group (benzyloxycarbonyl) is introduced to the amine to form a stable carbamate linkage.[2][3] This protection is a crucial step in peptide synthesis and other organic syntheses to prevent unwanted side reactions at the amine group while other parts of the molecule are being modified.[3][4]
Q2: What is hydrolysis in the context of this compound reactions and why is it problematic?
Hydrolysis is a chemical reaction where this compound reacts with water.[5] This is a significant competing reaction to the desired reaction with the target amine. The succinimidyl carbonate group is susceptible to nucleophilic attack by water, which leads to the formation of an inactive benzyl carboxylic acid and N-hydroxysuccinimide.[5] This loss of the active ester reduces the overall efficiency and yield of the desired amine protection, as the reagent is consumed by this side reaction.[6]
Q3: What are the main factors that influence the rate of this compound hydrolysis?
Several key factors impact the rate of hydrolysis:
-
pH: The rate of hydrolysis significantly increases with a rise in pH (more alkaline conditions).[5][6] While the reaction with amines is also favored at a slightly alkaline pH (typically 7.2-8.5), a higher pH will accelerate hydrolysis more dramatically.[7]
-
Temperature: Higher reaction temperatures increase the rate of all chemical reactions, including hydrolysis.[5][6]
-
Time: The longer the this compound is exposed to an aqueous environment, the greater the extent of hydrolysis.[5]
-
Buffer Composition: The presence of nucleophiles other than the target amine in the reaction buffer can lead to competing reactions. Amine-containing buffers such as Tris or glycine should be avoided.[5]
Troubleshooting Guide
Problem: Low yield of the desired Cbz-protected product, suspecting hydrolysis.
Possible Cause 1: Suboptimal Reaction pH
-
Troubleshooting: Verify the pH of your reaction buffer. The optimal pH range for the reaction of succinimidyl carbonates with primary amines is typically between 7.2 and 8.5.[7] A pH that is too high will significantly accelerate the hydrolysis of the Cbz-OSu.[5] If the pH is too low, the amine nucleophile will be protonated and less reactive.
-
Recommendation: Perform the reaction within the recommended pH range. If hydrolysis is still a major issue, consider lowering the pH slightly (e.g., to 7.0-7.2), which will slow down hydrolysis more significantly than the amine coupling reaction.[5]
Possible Cause 2: Reaction Temperature is Too High
-
Troubleshooting: High temperatures accelerate both the desired reaction and the competing hydrolysis.[6]
-
Recommendation: If significant hydrolysis is observed, try performing the reaction at a lower temperature (e.g., 4°C) for a longer period (e.g., overnight).[5]
Possible Cause 3: Premature Hydrolysis of Cbz-OSu Stock Solution
-
Troubleshooting: this compound is sensitive to moisture.[8] Stock solutions prepared in hygroscopic solvents like DMSO or DMF can absorb moisture from the atmosphere, leading to gradual hydrolysis of the reagent.
-
Recommendation: Always use anhydrous solvents to prepare stock solutions and do so immediately before use.[7] Store the solid Cbz-OSu reagent in a desiccator at low temperature (e.g., -20°C).[5] Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold product.[8]
Possible Cause 4: Low Concentration of the Target Amine
-
Troubleshooting: The reaction with the target amine is a bimolecular reaction, and its rate depends on the concentration of both reactants. Hydrolysis is a pseudo-first-order reaction with respect to the Cbz-OSu.[5] Therefore, at low concentrations of the target amine, hydrolysis can become the dominant reaction pathway.
-
Recommendation: If possible, increase the concentration of the amine-containing molecule in the reaction mixture.[5]
Data Presentation
Table 1: Influence of pH on the Hydrolysis Half-Life of a Generic PEG-Succinimidyl Carbonate at 25°C.
Note: This data for a generic PEG-succinimidyl carbonate provides a strong indication of the stability of this compound under various pH conditions. The half-life of a succinimidyl carbonate typically triples with each unit decrease in pH.[7]
| pH | Hydrolysis Half-life (minutes) |
| 9.0 | 2 |
| 8.5 | 10 |
| 8.0 | 20.4[6] |
| 7.5 | 60 |
| 7.0 | ~180 (estimated)[7] |
| 6.0 | ~540 (estimated)[7] |
Table 2: Comparative Hydrolysis Half-Lives of Various PEG-NHS Esters at pH 8.0 and 25°C.
This table provides a comparison of the relative stability of different N-hydroxysuccinimide esters, including succinimidyl carbonate.
| PEG NHS Ester | Ester Type Symbol | Hydrolysis Half-life (minutes) |
| PEG-Succinimidyl Carboxymethylated | SCM | 0.75 |
| PEG-Succinimidyl Succinamide | SSA | 3.2 |
| mPEG2-NHS | - | 4.9 |
| PEG-Succinimidyl Succinate | SS | 9.8 |
| PEG-Succinimidyl Propionate | SPA | 16.5 |
| PEG-Succinimidyl Glutarate | SG | 17.6 |
| PEG-Succinimidyl Carbonate | SC | 20.4 |
| PEG-Succinimidyl Butanoate | SBA | 23.3 |
| PEG-Succinimidyl Valerate | SVA | 33.6 |
Experimental Protocols
Protocol 1: General Procedure for Cbz Protection of a Primary Amine
-
Preparation of Amine Solution: Dissolve the amine-containing compound in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[2]
-
Preparation of Cbz-OSu Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF.[7]
-
Reaction: Add the Cbz-OSu solution to the amine solution with stirring. The molar ratio of Cbz-OSu to amine may need to be optimized, but a slight excess of Cbz-OSu is common.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-4 hours or overnight). Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris or glycine, to consume any unreacted Cbz-OSu.[2]
-
Purification: Purify the Cbz-protected product from the reaction mixture using standard techniques such as extraction, chromatography, or crystallization.
Protocol 2: Monitoring Hydrolysis of this compound by UV-Vis Spectrophotometry
N-hydroxysuccinimide, a byproduct of hydrolysis, can be detected by UV-Vis spectrophotometry at 260 nm.
-
Preparation of Solutions: Prepare a solution of this compound in the desired aqueous buffer.
-
Measurement: Immediately after preparation, place the solution in a cuvette and monitor the increase in absorbance at 260 nm over time using a spectrophotometer.
-
Data Analysis: The hydrolysis half-life (t½) can be determined by plotting the absorbance at 260 nm versus time and fitting the data to a first-order kinetic model.[6]
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Troubleshooting workflow for low Cbz-protection yield.
Caption: Decision process for selecting reaction conditions.
References
- 1. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Benzyl Succinimido Carbonate (Cbz-OSu)
Welcome to the technical support center for Benzyl Succinimido Carbonate (Cbz-OSu). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to its use in N-protection of amino acids, with a specific focus on the prevention of dipeptide formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Cbz-OSu) and what is its primary application?
A1: this compound, also known as N-(Benzyloxycarbonyloxy)succinimide or Cbz-OSu, is a chemical reagent primarily used to introduce the benzyloxycarbonyl (Cbz or Z) protecting group to the amino function of amino acids.[1][2] This protection is a critical step in peptide synthesis, as it prevents the nucleophilic amino group from participating in unwanted side reactions during peptide bond formation.[2][3]
Q2: I've observed a significant impurity in my Cbz-protected amino acid that I suspect is a dipeptide. How can this happen during the protection step?
A2: Dipeptide formation is a known side reaction during the N-protection of amino acids, particularly under basic conditions. The likely mechanism involves the in situ formation of a mixed anhydride. The base can deprotonate the carboxylic acid of the amino acid, which can then react with another molecule of the activated Cbz-reagent or the already formed Cbz-amino acid to form a reactive anhydride. This intermediate can then be attacked by the amino group of a second, unprotected amino acid molecule, leading to the formation of a Cbz-dipeptide.
Q3: Is dipeptide formation more prevalent with certain amino acids?
A3: While dipeptide formation can occur with most amino acids, it has been observed to be a significant issue with aspartic acid derivatives. For instance, during the benzyloxycarbonylation of aspartic acid benzyl ester with benzyl chloroformate (a related Cbz-reagent), dipeptide formation was observed at levels of 10-20% depending on the base used.
Q4: How can I confirm that the impurity is indeed a dipeptide?
A4: The most effective way to confirm the identity of the impurity is through analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure. It is important to note that Cbz-dipeptides can have very similar chromatographic behavior (e.g., Rf values in TLC) to the desired Cbz-amino acid, making them difficult to distinguish by chromatography alone.
Q5: Can the Cbz protecting group be removed if necessary?
A5: Yes, the Cbz group is valued for its stability during peptide synthesis and its facile removal under specific conditions. The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).[3] Alternative methods include the use of strong acids such as HBr in acetic acid.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the N-protection of amino acids with Cbz-OSu, with a focus on preventing dipeptide formation.
| Problem | Potential Cause | Suggested Solution |
| Significant Dipeptide Formation | Excessive Base: Too much base can lead to a higher concentration of the deprotonated amino acid, which can act as a nucleophile and attack an activated intermediate to form a dipeptide. | Carefully control the stoichiometry of the base. Use no more than the required equivalents to neutralize the amino acid and any acid generated during the reaction. |
| Inappropriate Base: Stronger bases may promote side reactions more readily. | Consider using a weaker or more sterically hindered base to minimize the deprotonation of the carboxylic acid. | |
| Reaction Temperature: Higher temperatures can accelerate the rate of side reactions. | Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of Cbz-OSu and for a period thereafter. | |
| Order of Reagent Addition: Adding the Cbz-OSu to a solution containing both the amino acid and the base can increase the chance of side reactions. | Consider adding the base slowly and simultaneously with the Cbz-OSu, or adding the Cbz-OSu first to a solution of the amino acid before slowly adding the base. | |
| Low Yield of Cbz-Protected Amino Acid | Incomplete Reaction: Insufficient reaction time or inadequate mixing. | Ensure the reaction is stirred vigorously and allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Hydrolysis of Cbz-OSu: Cbz-OSu can be sensitive to moisture. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Difficulty in Purifying the Product | Similar Polarity of Product and Dipeptide: The Cbz-dipeptide can have similar chromatographic properties to the Cbz-amino acid. | Utilize fractional crystallization with a carefully selected solvent system to selectively precipitate the desired product. Alternatively, optimize chromatographic conditions (e.g., gradient, solvent system) for better separation. |
Data Presentation
| Base | Dipeptide Formation (%) |
| Sodium Bicarbonate (NaHCO₃) | 10 |
| Sodium Carbonate (Na₂CO₃) | 20 |
Data extrapolated from studies on benzyl chloroformate.
This data underscores the importance of careful base selection and optimization of reaction conditions to minimize the formation of dipeptide impurities.
Experimental Protocols
Protocol 1: N-Protection of an Amino Acid with Cbz-OSu (Minimizing Dipeptide Formation)
This protocol is designed to minimize the formation of dipeptide by-products through careful control of stoichiometry and temperature.
Materials:
-
Amino Acid (1.0 equivalent)
-
This compound (Cbz-OSu) (1.05 equivalents)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)
-
Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
1M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq.) in a mixture of water and dioxane.
-
Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Slowly and simultaneously add a solution of Cbz-OSu (1.05 eq.) in dioxane and a solution of sodium bicarbonate (2.0 eq.) in water to the amino acid solution over a period of 1-2 hours. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Cbz-OSu and N-hydroxysuccinimide.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to remove any remaining dipeptide impurity.
-
Visualizations
Logical Workflow for Troubleshooting Dipeptide Formation
References
Technical Support Center: Optimizing Cbz-OSu Coupling Reactions
Welcome to the technical support center for optimizing N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) coupling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient and successful amine protection.
Frequently Asked Questions (FAQs)
Q1: What is Cbz-OSu and why is it used?
A1: N-(Benzyloxycarbonyloxy)succinimide, also known as Cbz-OSu or Z-OSu, is a reagent used to introduce the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines.[1][2] This protection is crucial in multi-step organic synthesis, particularly in peptide synthesis, to prevent unwanted side reactions by temporarily masking the amine's reactivity.[1][3] The Cbz group is valued for its stability under various conditions and its straightforward removal via catalytic hydrogenolysis.[4][5] Cbz-OSu is often preferred over benzyl chloroformate (Cbz-Cl) as it is considered a safer, non-toxic alternative and avoids the formation of corrosive HCl as a byproduct.[4][6]
Q2: My Cbz-OSu coupling reaction is slow or incomplete. What are the common causes?
A2: Several factors can lead to slow or incomplete reactions:
-
Insufficient Base: The reaction requires a base to proceed efficiently. The base neutralizes any acidic species and can deprotonate the amine, increasing its nucleophilicity.
-
Low Temperature: While some reactions proceed at room temperature, lower temperatures can significantly slow down the reaction rate.[7]
-
Steric Hindrance: If the amine substrate is sterically bulky, its approach to the Cbz-OSu reagent can be impeded, leading to slower kinetics.[8]
-
Poor Solubility: If either the amine substrate or Cbz-OSu is not fully dissolved in the chosen solvent, the reaction will be slow due to the limited interaction between reactants.[1]
-
Reagent Degradation: Cbz-OSu is sensitive to moisture and can degrade over time if not stored properly.[1][9][10] Using degraded reagent will result in lower yields.
Q3: What is the optimal temperature for a Cbz-OSu coupling reaction?
A3: Most Cbz-OSu coupling reactions are effectively run at room temperature.[4] However, for sterically hindered or less reactive amines, gentle heating (e.g., to 30-40°C) can sometimes increase the reaction rate.[8][11] Conversely, if side reactions or racemization are a concern, especially with chiral amino acids, performing the reaction at a lower temperature (e.g., 0°C) is recommended.[12]
Q4: Which solvent system is best for Cbz-OSu couplings?
A4: Cbz-OSu is readily soluble in polar aprotic solvents.[1] Common choices include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
A mixture of an organic solvent and water (e.g., THF/H₂O) is often used, especially when the amine substrate is a salt (e.g., an amino acid).[2][4]
Q5: How should Cbz-OSu be stored to ensure its stability?
A5: Cbz-OSu is moisture-sensitive.[9][10] It should be stored in a tightly sealed container in a cool, dry place, typically at 2–8°C, and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Degraded Cbz-OSu: Reagent has been compromised by moisture. | Use a fresh bottle of Cbz-OSu. Always store the reagent under an inert atmosphere at 2-8°C.[1][9] |
| Incorrect Stoichiometry: Insufficient Cbz-OSu used. | Use a slight excess of Cbz-OSu (e.g., 1.05 - 1.2 equivalents) to ensure the reaction goes to completion.[4] | |
| Inactive Amine: The amine may be protonated (as a salt) with no base added to liberate the free amine. | Add an appropriate amount of base (e.g., 2 equivalents of NaHCO₃ or an organic base like DIPEA) to the reaction mixture.[2][4] | |
| Slow Reaction Rate | Low Temperature: Reaction is being run at a temperature that is too low for the specific substrates. | Allow the reaction to stir at room temperature. If still slow, consider gentle heating to 30-40°C, while monitoring for potential side reactions.[7][8] |
| Steric Hindrance: One or both reactants are sterically bulky. | Extend the reaction time (e.g., stir overnight).[11] Consider switching to a more powerful activating agent if steric hindrance is severe, although Cbz-OSu is already an activated ester.[8] | |
| Poor Solubility: Reactants are not fully dissolved in the solvent. | Switch to a solvent in which both components are more soluble, such as DMF.[13] Adding a co-solvent may also help. | |
| Presence of Side Products | Di-Cbz Protection: In molecules with multiple amine groups, over-protection can occur. | Carefully control the stoichiometry of Cbz-OSu (use closer to 1.0 equivalent). Perform the reaction at a lower temperature to improve selectivity. |
| Racemization (for chiral amines): The base used or elevated temperature can cause epimerization. | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of stronger bases.[12] Run the reaction at a lower temperature (0°C).[12] |
Quantitative Data Summary
The following table summarizes typical reaction parameters for Cbz-OSu coupling reactions. Optimal conditions may vary depending on the specific substrate.
| Parameter | Typical Value/Condition | Notes |
| Cbz-OSu Stoichiometry | 1.0 - 1.2 equivalents | Using a slight excess can help drive the reaction to completion.[4] |
| Base | NaHCO₃, Na₂CO₃, DIPEA, NMM, Et₃N | An inorganic base like NaHCO₃ (2.0 eq) is common for reactions in aqueous mixtures.[2][4] For organic-soluble substrates, DIPEA or NMM are frequently used.[14] |
| Solvent | THF/H₂O (1:1), DMF, DCM, Acetonitrile | The choice depends on the solubility of the amine substrate.[1][2] |
| Temperature | 0°C to Room Temperature (20-25°C) | Room temperature is standard.[4] Lower temperatures are used to minimize side reactions like racemization.[12] |
| Reaction Time | 2 hours to Overnight | Reaction progress should be monitored (e.g., by TLC or LC-MS). Many reactions are complete within 2-4 hours.[4][15] |
Experimental Protocols
Protocol: Cbz Protection of an Amino Acid in an Aqueous System
This protocol is suitable for protecting water-soluble amines, such as amino acids.
Materials:
-
Amino Acid (1.0 equiv)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Amine: In a round-bottom flask, dissolve the amino acid (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 1:1 mixture of THF and water. Stir until all solids are dissolved.
-
Add Cbz-OSu: Add Cbz-OSu (1.1 equiv) to the reaction mixture in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed (typically 2-4 hours).[4]
-
Workup:
-
Once the reaction is complete, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2x) to remove the N-hydroxysuccinimide byproduct.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product should precipitate or can be extracted.
-
Extract the product with ethyl acetate (3x).
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4]
Visualizations
Reaction Mechanism
The coupling reaction proceeds via a nucleophilic attack of the amine on the activated carbonyl carbon of Cbz-OSu, leading to the formation of a stable carbamate (the Cbz-protected amine) and releasing N-hydroxysuccinimide (NHS) as a byproduct.
References
- 1. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 2. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Available Synple Chem Reagent Cartridges [synplechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. benchchem.com [benchchem.com]
- 13. jpt.com [jpt.com]
- 14. bachem.com [bachem.com]
- 15. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Scale-Up with Benzyl Succinimido Carbonate: A Technical Support Center
For researchers, scientists, and drug development professionals, scaling up chemical reactions is a critical phase where laboratory success must translate to efficient and reliable larger-scale production. Benzyl succinimido carbonate (Cbz-OSu), a key reagent for the introduction of the carboxybenzyl (Cbz) protecting group on amines, presents its own unique set of challenges during this transition. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when scaling up reactions involving this compound.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered during the scale-up of N-Cbz protection reactions using this compound.
Issue 1: Lower than Expected Yield Upon Scale-Up
Q: We achieved a >90% yield in our 1 L reactor, but the yield dropped to 70% at the 50 L scale. What are the potential causes and solutions?
A: A drop in yield upon scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.
Possible Causes & Troubleshooting Steps:
-
Inefficient Mixing: At larger scales, achieving homogeneous mixing of the solid this compound and the amine substrate in the reaction solvent can be difficult. This can lead to localized areas of high concentration and others of low concentration, affecting the reaction rate and potentially increasing side reactions.
-
Solution:
-
Review and optimize the agitation speed and impeller design for the larger reactor to ensure efficient mixing.
-
Consider a staged addition of the this compound as a solution or a well-dispersed slurry to improve its distribution in the reaction mixture.
-
-
-
Mass Transfer Limitations: The rate of dissolution of solid this compound may become the rate-limiting step at a larger scale, especially if the surface area-to-volume ratio decreases.
-
Solution:
-
Use a finer particle size of this compound to increase the surface area for dissolution.
-
Consider dissolving the this compound in a suitable solvent before adding it to the main reaction mixture.
-
-
-
Competing Hydrolysis: this compound is susceptible to hydrolysis, which competes with the desired reaction with the amine. At larger scales, longer reaction times or localized "hot spots" due to inefficient heat removal can exacerbate this issue.
-
Solution:
-
Ensure the reaction is performed under strictly anhydrous conditions.
-
Monitor and control the reaction temperature carefully.
-
Optimize the reaction time; prolonged reaction times can lead to increased hydrolysis.
-
-
-
Inadequate Temperature Control: The N-Cbz protection reaction is typically exothermic. In a larger reactor, the surface area available for heat exchange is smaller relative to the volume of the reaction mixture, which can lead to poor temperature control and an increase in side reactions.
-
Solution:
-
Characterize the reaction calorimetry to understand the heat flow.
-
Implement a more efficient cooling system for the larger reactor.
-
Consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.
-
-
Issue 2: Difficulty in Removing N-Hydroxysuccinimide (NHS) By-product
Q: We are struggling with the removal of the N-hydroxysuccinimide (NHS) by-product from our Cbz-protected amine at a multi-kilogram scale. What are effective, scalable purification strategies?
A: The removal of NHS is a critical step to ensure the purity of the final product. At a larger scale, traditional chromatographic methods can be impractical and costly.
Scalable Purification Strategies:
-
Aqueous Extraction: NHS has good solubility in water. A series of aqueous washes of the organic phase containing the Cbz-protected amine can effectively remove the NHS.
-
Protocol:
-
After the reaction is complete, quench the reaction if necessary.
-
If the product is in an organic solvent, wash the organic layer with a mildly basic aqueous solution (e.g., 5% sodium bicarbonate solution) to remove any unreacted starting material and acidic impurities.
-
Follow with several washes with water or brine to remove the NHS. The number of washes can be optimized based on the monitoring of the NHS content in the organic layer.
-
-
-
Precipitation/Crystallization: If the Cbz-protected product is a solid, it can often be purified by crystallization from a suitable solvent system. The NHS, being more soluble, will remain in the mother liquor.
-
Protocol:
-
After the initial work-up, concentrate the organic phase.
-
Add an anti-solvent to induce crystallization of the product.
-
Filter the solid product and wash with a cold solvent to remove residual mother liquor containing the NHS.
-
-
-
Reactive Quenching: In some cases, a quenching reagent can be added at the end of the reaction to react with any remaining activated species and facilitate the removal of by-products. For succinimidyl esters, reagents like Tris buffer can be used.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when handling this compound on a large scale?
A1: While not classified as a highly hazardous substance, proper handling is crucial, especially at scale.[1] Key considerations include:
-
Dust Inhalation: this compound is a solid, and handling large quantities can generate dust.[2] Use appropriate personal protective equipment (PPE), including respiratory protection, and handle in a well-ventilated area or a contained system.[2]
-
Moisture Sensitivity: It is sensitive to moisture, which can lead to its degradation.[3] Store in a tightly sealed container in a dry environment.[3]
-
Thermal Stability: While no significant thermal hazards are commonly reported for the reaction itself, it is good practice to perform a thermal hazard assessment, especially when scaling up for the first time.
Q2: What is the optimal pH range for N-Cbz protection using this compound, and how is it best controlled at scale?
A2: The optimal pH for the reaction with primary amines is typically in the range of 8-10.[1] At a lower pH, the amine is protonated and less nucleophilic, slowing down the reaction. At a higher pH, the hydrolysis of the succinimido carbonate becomes more significant. Controlling the pH in a large reactor can be challenging. Using a buffer system, such as a sodium carbonate and sodium bicarbonate mixture, can help maintain the pH within the optimal range.[4]
Q3: How does the choice of solvent impact the scale-up of reactions with this compound?
A3: Solvent selection is critical for a successful scale-up. Key factors to consider include:
-
Solubility: The solvent must be able to dissolve the amine substrate and, to a reasonable extent, the this compound to ensure a homogeneous reaction.
-
Reaction Compatibility: The solvent should be inert to the reactants and not promote side reactions.
-
Work-up and Product Isolation: The solvent should allow for easy separation from the product and by-products during the work-up. For example, a water-immiscible solvent is preferred for reactions that require an aqueous work-up.
-
Safety and Environmental Impact: At an industrial scale, the safety (flammability, toxicity) and environmental impact of the solvent are major considerations.
Q4: Can this compound be used for the protection of secondary amines at a large scale?
A4: Yes, this compound can be used to protect secondary amines. However, the reaction is generally slower compared to primary amines due to steric hindrance.[5] When scaling up, this may necessitate longer reaction times or slightly elevated temperatures, which in turn could increase the risk of hydrolysis of the reagent. Careful optimization of the reaction conditions at a smaller scale is crucial before proceeding to a larger scale.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale N-Cbz Protection of a Primary Amine
| Parameter | Lab-Scale (1 L) | Pilot-Scale (50 L) - Unoptimized | Pilot-Scale (50 L) - Optimized |
| Amine Substrate | 100 g | 5 kg | 5 kg |
| This compound | 1.1 eq | 1.1 eq | 1.1 eq |
| Solvent | Dichloromethane | Dichloromethane | Dichloromethane |
| Base | Triethylamine (2.0 eq) | Triethylamine (2.0 eq) | Sodium Bicarbonate (2.5 eq) |
| Temperature | 0 °C to RT | 5 °C to 35 °C (exotherm) | 0-5 °C (controlled addition) |
| Reaction Time | 4 hours | 8 hours | 5 hours |
| Yield | 92% | 70% | 89% |
| Purity (by HPLC) | 98% | 90% (with NHS and other impurities) | 97% |
Note: This table presents illustrative data based on common observations during scale-up and does not represent a specific documented case.
Experimental Protocols
Protocol 1: Lab-Scale N-Cbz Protection of a Primary Amine [6]
-
Dissolution: In a 1 L reactor, dissolve the primary amine (1.0 equiv) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.
-
Reagent Addition: Add this compound (1.1 equiv) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel chromatography if necessary.
Mandatory Visualization
Caption: General workflow for N-Cbz protection of amines.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Cbz Protection (benzyl n-succinimidyl carbonate) [commonorganicchemistry.com]
Incomplete reaction of Benzyl succinimido carbonate with hindered amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete reaction of Benzyl succinimido carbonate (Cbz-OSu) with sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between this compound (Cbz-OSu) and my hindered amine incomplete?
A1: The reaction between Cbz-OSu and an amine is a nucleophilic acyl substitution. Steric hindrance around the nitrogen atom of the amine can physically obstruct the approach of the bulky Cbz-OSu reagent, slowing down or preventing the reaction from reaching completion.[1] Factors such as the size and number of substituents on or near the amine nitrogen significantly impact the reaction rate.
Q2: What are the typical signs of an incomplete reaction?
A2: An incomplete reaction is typically indicated by:
-
The presence of a significant amount of unreacted starting amine in the crude product, which can be observed by TLC, LC-MS, or NMR analysis.[1]
-
Lower than expected yields of the desired Cbz-protected amine.
-
The formation of side products, although in this specific reaction, the primary issue is the lack of conversion.
Q3: How does this compound (Cbz-OSu) compare to Benzyl chloroformate (Cbz-Cl) for protecting hindered amines?
A3: Benzyl chloroformate (Cbz-Cl) is generally more reactive than Cbz-OSu and may give better results with some hindered amines.[2] However, Cbz-Cl is also more hazardous, being a lachrymator and highly toxic.[1] Cbz-OSu is a safer alternative, but its lower reactivity can be a drawback with sterically demanding substrates.[3]
Q4: Can I use a catalyst to improve the reaction rate?
A4: Yes, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[4][5] DMAP works by first reacting with Cbz-OSu to form a more reactive intermediate, which is then more readily attacked by the hindered amine.
Troubleshooting Guide
Issue: Low or No Conversion to the Cbz-Protected Amine
This is the most common issue when working with sterically hindered amines. The following steps can be taken to optimize the reaction conditions.
Caption: Troubleshooting workflow for incomplete Cbz protection of hindered amines.
-
Prolong the Reaction Time: Sterically hindered amines react much more slowly.[1] Extend the reaction time significantly, for example, from a few hours to 24-48 hours, while monitoring the progress by TLC or LC-MS.
-
Increase the Reaction Temperature: Gently heating the reaction mixture to 40-60 °C can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or decomposition of starting materials at elevated temperatures.
-
Use a Catalyst: The addition of a catalytic amount (10-20 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically increase the rate of acylation for hindered amines.[4][5]
-
Optimize the Base: While a mild base like sodium bicarbonate is often sufficient for simple amines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Lithium bis(trimethylsilyl)amide (LiHMDS) may be required to enhance the nucleophilicity of the hindered amine.[6]
-
Solvent Selection: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) can promote the reaction more effectively than less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[7]
-
Consider an Alternative Reagent: If the above optimizations fail to provide a satisfactory yield, switching to a more reactive Cbz-donating reagent like Benzyl chloroformate (Cbz-Cl) may be necessary.[2] Exercise appropriate caution due to the hazardous nature of Cbz-Cl.[1]
Data Presentation
The following table summarizes the expected trend in reactivity and yield for the Cbz protection of various amines with increasing steric hindrance.
| Amine | Steric Hindrance | Typical Reaction Time (Cbz-OSu) | Expected Yield (Optimized) | Reference(s) |
| Benzylamine | Low (Primary) | 1-4 hours | >95% | [3] |
| Diethylamine | Moderate | 4-12 hours | 85-95% | |
| Diisopropylamine | High | 24-48 hours | 50-70% | [1] |
| 2,2,6,6-Tetramethylpiperidine | Very High | >48 hours | <10% | [8] |
Note: The yields and reaction times are illustrative and can vary based on the specific reaction conditions.
Experimental Protocols
Protocol 1: Standard Cbz Protection of a Non-Hindered Primary Amine (Benzylamine)
Materials:
-
Benzylamine
-
This compound (Cbz-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve benzylamine (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.
-
Add Cbz-OSu (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: Optimized Cbz Protection of a Hindered Secondary Amine (Diisopropylamine)
Materials:
-
Diisopropylamine
-
This compound (Cbz-OSu)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate
-
1 M HCl (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve diisopropylamine (1.0 eq.) in anhydrous ACN.
-
Add triethylamine or DIPEA (1.5 eq.) followed by DMAP (0.2 eq.).
-
Add a solution of Cbz-OSu (1.2 eq.) in anhydrous ACN dropwise to the mixture.
-
Heat the reaction to 40-50 °C and stir for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Dilute with ethyl acetate and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Reaction Mechanism of Cbz Protection
Caption: Standard reaction pathway for Cbz protection of an amine with Cbz-OSu.
Catalytic Role of DMAP in the Cbz Protection of Hindered Amines
References
- 1. scribd.com [scribd.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. | Sigma-Aldrich [merckmillipore.com]
Monitoring the progress of Cbz protection reactions
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals monitoring the progress of carboxybenzyl (Cbz) protection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a Cbz protection reaction?
The progress of a Cbz protection reaction is typically monitored by chromatographic or spectroscopic techniques. The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] TLC is often used for a quick, qualitative assessment of the reaction's progress due to its speed and simplicity.[3] HPLC and NMR provide more quantitative and detailed information.[1]
Q2: How do I interpret the TLC plate for my Cbz protection reaction?
To effectively monitor the reaction, spot three lanes on your TLC plate: the starting amine, the reaction mixture, and a "co-spot" containing both the starting amine and the reaction mixture.[3] As the reaction proceeds, you should observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new, typically less polar (higher Rf), spot corresponding to the Cbz-protected product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]
Q3: What are the key signals to look for in the ¹H NMR spectrum to confirm Cbz protection?
Successful Cbz protection can be confirmed by the appearance of characteristic signals in the ¹H NMR spectrum. Key signals include a singlet for the benzylic methylene protons (-CH₂-) of the Cbz group, typically around 5.0-5.2 ppm, and multiplets for the aromatic protons of the benzyl group, usually between 7.2 and 7.4 ppm.[4][5] Concurrently, you should observe the disappearance or shift of the signal corresponding to the proton(s) on the nitrogen-bearing carbon of the starting amine.
Q4: Can I use LC-MS to monitor the reaction?
Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool for monitoring Cbz protection reactions. It not only separates the components of the reaction mixture (like HPLC) but also provides mass information, allowing for the definitive identification of the starting material, the desired product, and any potential side products by their respective molecular weights.
Troubleshooting Guides
Issue 1: My reaction appears incomplete or stalled according to TLC/HPLC analysis.
-
Question: I've been running my Cbz protection reaction for several hours, but the TLC plate still shows a significant amount of starting material. What could be the cause?
-
Answer: An incomplete or stalled Cbz protection reaction can be attributed to several factors:
-
Insufficient Base: The reaction, particularly under Schotten-Baumann conditions, generates HCl, which must be neutralized by a base.[6] If the base is insufficient or has lost its strength, the reaction medium can become acidic, protonating the starting amine and reducing its nucleophilicity. Ensure you are using the correct stoichiometry of a suitable base (e.g., NaHCO₃, Na₂CO₃).[6][7]
-
Reagent Decomposition: Benzyl chloroformate (Cbz-Cl) is sensitive to moisture and can decompose over time.[8][9] Using a fresh or properly stored bottle of Cbz-Cl is crucial for reaction success.
-
Low Temperature: While the initial addition of Cbz-Cl is often done at 0-5 °C to control the exothermic reaction, allowing the mixture to warm to room temperature is typically necessary for the reaction to go to completion.[10]
-
Poor Mixing: If the reaction is biphasic (e.g., an organic solvent and an aqueous base), vigorous stirring is essential to ensure the reactants come into contact.[10]
-
Issue 2: My TLC plate shows multiple new spots.
-
Question: Besides my product spot, I see several other spots on my TLC that were not present in the starting material. What are they?
-
Answer: The formation of multiple side products can complicate the reaction monitoring and purification. Potential side products include:
-
Di-Cbz protected amine: In the case of primary amines, it is possible, though less common, for over-acylation to occur.
-
Benzyl alcohol: This can form from the decomposition of benzyl chloroformate.
-
Urea formation: If the starting amine reacts with any generated carbon dioxide (from carbonate base decomposition), it can lead to urea-type impurities.
-
Dipeptide formation (with amino acids): If the reaction conditions are not carefully controlled (e.g., pH), the activated amino acid can react with another unreacted amino acid molecule.
-
Issue 3: I can't distinguish the product and starting material spots on the TLC plate.
-
Question: The Rf values of my starting material and product are very similar. How can I improve the separation on my TLC plate?
-
Answer: Poor separation on TLC can be resolved by changing the mobile phase (eluent). The Cbz-protected product is significantly less polar than the starting amine.
-
Decrease Solvent Polarity: Start with a less polar solvent system. For example, if you are using 50% ethyl acetate in hexanes, try switching to 20% or 30% ethyl acetate in hexanes. This will cause the more polar starting material to move less up the plate, while the less polar product will have a higher Rf, improving separation.
-
Try Different Solvent Systems: Experiment with different solvent combinations, such as dichloromethane/methanol or toluene/acetone, to find a system that provides optimal separation for your specific compounds.
-
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Cbz Protection of an Amine. Note: Values can vary depending on the solvent and the specific structure of the amine.[11][12]
| Protons | Starting Amine (Example: Phenylalanine) | Cbz-Protected Amine (Cbz-Phe) | Change upon Protection |
| Cbz Aromatic (C₆H₅) | N/A | ~7.3 ppm (multiplet, 5H) | Appearance of new signals |
| Cbz Benzylic (CH₂) | N/A | ~5.0 ppm (singlet, 2H) | Appearance of a key singlet |
| Amine NH | Variable (broad) | ~7.7 ppm (doublet) | Shift and change in multiplicity |
| Alpha-Proton (α-CH) | ~3.7 ppm (triplet) | ~4.2 ppm (multiplet) | Downfield shift |
Table 2: Representative TLC Rf Values. Solvent System: 3:1 Hexanes:Ethyl Acetate. Values are illustrative.
| Compound | Polarity | Expected Rf Value | Rationale |
| Starting Amine | High | ~0.1 - 0.2 | The polar amine group interacts strongly with the silica gel (stationary phase). |
| Benzyl Chloroformate | Medium | ~0.6 - 0.7 | Less polar than the amine but more polar than the final product. |
| Cbz-Protected Product | Low | ~0.4 - 0.5 | The nonpolar Cbz group masks the amine's polarity, reducing interaction with silica gel. |
Experimental Protocols
Protocol 1: General Procedure for Cbz Protection of an Amino Acid. [10]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Periodically take an aliquot of the reaction mixture to monitor its progress by TLC (see Protocol 2).
-
Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. Extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.
Protocol 2: Monitoring a Reaction by Thin-Layer Chromatography (TLC). [3]
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on this line for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).
-
Spot the Plate:
-
In the "SM" lane, use a capillary tube to apply a small spot of your diluted starting amine solution.
-
In the "Rxn" lane, apply a small spot of the reaction mixture.
-
In the "Co" lane, first spot the starting material, then, on top of the same spot, apply the reaction mixture.
-
-
Develop the Plate: Place the spotted TLC plate in a sealed chamber containing a suitable eluent (e.g., 3:1 hexanes:ethyl acetate). Ensure the solvent level is below the pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (if the compounds are UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for amines).
-
Analyze: Compare the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. The reaction is complete when the SM spot is absent in the Rxn lane.
Visualizations
Caption: Workflow for monitoring a Cbz protection reaction using TLC.
Caption: Troubleshooting guide for an incomplete Cbz protection reaction.
References
- 1. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Reaction Monitoring Robust to Spectral Distortions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR spectrum [chemicalbook.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Benzyl Chloroformate [commonorganicchemistry.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. compoundchem.com [compoundchem.com]
- 12. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Benzyl Succinimido Carbonate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Benzyl succinimido carbonate (BSC). Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols to assess the stability of BSC under various conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] For optimal stability, refrigeration (2-8 °C) is recommended.[2][3] The compound is sensitive to moisture, so storage under a dry, inert atmosphere (e.g., nitrogen or argon) is also advised to prevent hydrolysis.[2][3][4]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis of the succinimidyl carbonate group, especially in the presence of moisture.[4] This reaction is significantly influenced by both temperature and pH. At elevated temperatures, thermal decomposition can also occur, leading to the release of hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]
Q3: What is the shelf-life of this compound?
A3: A specific shelf-life is often not provided by manufacturers without re-testing, as stability can be affected by storage conditions.[5][6] It is recommended to handle the product according to the defined conditions on the product literature and to routinely inspect it to ensure it performs as expected.[5][6] For critical applications, it is advisable to perform a stability study under your specific laboratory conditions.
Q4: Is this compound stable in solution?
A4: this compound is less stable in solution compared to its solid form, primarily due to the risk of hydrolysis. The rate of hydrolysis is dependent on the solvent, pH, and temperature. For reactions, it is best to prepare solutions fresh and use them promptly. If storage in solution is necessary, use an anhydrous aprotic solvent and store at a low temperature (e.g., -20°C) under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no reactivity in amine coupling reactions. | Degradation of this compound due to improper storage or handling. | 1. Ensure the reagent has been stored in a tightly sealed container at the recommended temperature and protected from moisture. 2. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[4] 3. Use freshly opened vials or material that has been properly stored. 4. Consider performing a quality control check on the reagent using a standard amine and analyzing the reaction by HPLC or TLC. |
| Inconsistent reaction yields. | Partial degradation of the this compound stock. | 1. Aliquot the solid reagent upon receipt to avoid repeated opening and closing of the main container, which can introduce moisture. 2. If using a stock solution, prepare it fresh before each use in an anhydrous solvent. |
| Appearance of unexpected byproducts in the reaction mixture. | Decomposition of this compound under the reaction conditions. | 1. Review the reaction temperature. High temperatures can accelerate the decomposition of the reagent.[3] 2. Ensure the reaction is not exposed to incompatible materials such as strong oxidizing agents or strong acids.[3][7] |
| Solid reagent appears clumpy or discolored. | Absorption of moisture and potential hydrolysis. | 1. Do not use the reagent if it appears visually degraded. 2. Discard the material and use a fresh, properly stored vial. |
Stability Data
| Parameter | Value | Source |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 80-82 °C | [5][8] |
| Decomposition Temperature | ~95 °C | [5] |
| Primary Degradation Pathway | Hydrolysis | [4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Moisture | [3][7] |
Experimental Protocols
Protocol 1: Accelerated Thermal Stability Study (Solid-State)
This protocol uses elevated temperatures to accelerate the degradation of solid this compound to estimate its long-term stability at recommended storage conditions.
Methodology:
-
Sample Preparation: Aliquot 5-10 mg of this compound into several small, tightly sealed vials.
-
Initial Analysis (T=0): Analyze one vial immediately to determine the initial purity and concentration. This will serve as the baseline.
-
Storage: Place the vials in temperature-controlled chambers at a minimum of three different elevated temperatures (e.g., 40 °C, 50 °C, and 60 °C).
-
Time Points: Withdraw one vial from each temperature chamber at predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks).
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a known volume of a suitable anhydrous solvent (e.g., acetonitrile).
-
Analyze the sample by a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the degradation rate constant (k) at each temperature by plotting the natural logarithm of the concentration of this compound versus time.
-
Construct an Arrhenius plot by plotting ln(k) versus the inverse of the absolute temperature (1/T).
-
Extrapolate the linear regression to the recommended storage temperature (e.g., 4 °C) to predict the degradation rate and estimate the shelf-life.
-
Protocol 2: Thermal Analysis using TGA and DSC
This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize the thermal stability of this compound.
Methodology for TGA:
-
Instrumentation: Use a calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Experimental Conditions:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the weight loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Methodology for DSC:
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Use an empty sealed pan as a reference.
-
Experimental Conditions:
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its decomposition point.
-
-
Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram will show endothermic events such as melting and exothermic events such as decomposition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Racemization During Cbz Protection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the N-protection of amino acids with the Carboxybenzyl (Cbz) group. Maintaining stereochemical integrity is paramount in peptide synthesis and the development of chiral drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern during Cbz protection?
A1: Racemization is the process by which an enantiomerically pure compound, such as an L-amino acid, is converted into an equal mixture of both its L- and D-enantiomers. This is a major concern in drug development and peptide synthesis because different enantiomers of a chiral molecule can exhibit distinct biological activities, potencies, and toxicities. The presence of the undesired D-enantiomer as an impurity can compromise the efficacy and safety of the final product.[1]
Q2: What is the primary mechanism of racemization during Cbz protection of amino acids?
A2: The principal mechanism of racemization during the Cbz protection of amino acids, particularly during subsequent coupling reactions, involves the formation of a planar intermediate, most commonly an oxazolone (or azlactone). The electron-withdrawing nature of the N-Cbz group increases the acidity of the α-proton (the hydrogen on the chiral carbon). In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate or a chiral but readily racemizable oxazolone intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers.[1][2][3][4]
Q3: Which factors are known to influence the extent of racemization?
A3: Several experimental factors can significantly impact the degree of racemization during Cbz protection and subsequent coupling steps:
-
Base: The strength and steric hindrance of the base used are critical. Stronger and less sterically hindered bases tend to promote racemization.[1][5]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]
-
Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of the racemization-prone intermediates.[1]
-
Activating/Coupling Reagent: The choice of reagent used to activate the carboxylic acid for peptide bond formation plays a crucial role. Some reagents are more likely to induce racemization than others.[1][5]
-
Pre-activation Time: Allowing the activated Cbz-amino acid to stand for an extended period before the addition of the amine nucleophile can increase the extent of racemization.[1]
Q4: How do additives like 1-hydroxybenzotriazole (HOBt) help in suppressing racemization?
A4: Additives such as HOBt, 6-Cl-HOBt, and HOAt are effective in suppressing racemization during peptide coupling reactions. They react with the activated Cbz-amino acid to form an active ester intermediate. This intermediate is more stable and less prone to cyclizing into the racemization-prone oxazolone compared to the initial activated species. Furthermore, the active ester is highly reactive towards the desired amine nucleophile, promoting the peptide bond formation and minimizing the time the activated amino acid is susceptible to racemization.[6]
Troubleshooting Guide
Issue 1: Significant level of the D-enantiomer detected after Cbz protection and/or coupling.
-
Possible Cause: The reaction conditions are too harsh, promoting the abstraction of the α-proton and formation of a planar intermediate.
-
Troubleshooting Steps:
-
Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature.[1]
-
Choice of Base: If a base is required, opt for a weaker or more sterically hindered base. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over triethylamine (TEA) to minimize racemization.[5][7]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to conditions that may induce racemization.[1]
-
Control pH: When using aqueous base (Schotten-Baumann conditions), maintain the pH in the range of 8-10. A pH that is too high can lead to increased racemization.[8] A buffer system, such as Na₂CO₃:NaHCO₃ (2:1), can be effective in maintaining the optimal pH range.[8]
-
Issue 2: Racemization is still a problem, especially with sensitive amino acids like Cysteine or Histidine.
-
Possible Cause: Certain amino acids are inherently more susceptible to racemization due to the electronic effects of their side chains. The imidazole ring of histidine and the sulfur-containing side chain of cysteine can contribute to the lability of the α-proton.[1][6]
-
Troubleshooting Steps:
-
Use Additives: For subsequent coupling reactions, the addition of racemization suppressors like HOBt is highly recommended.[1][6]
-
Side-Chain Protection: For histidine, protecting the imidazole nitrogen can significantly reduce racemization.[6] For cysteine, appropriate protection of the thiol group is also crucial.[9][10]
-
Minimize Pre-activation Time: During coupling reactions, minimize the time the Cbz-amino acid is in its activated state before the addition of the amine component.[1]
-
In Situ Activation: Consider using coupling reagents that allow for in situ activation, where the activation and coupling occur simultaneously, reducing the lifetime of the racemization-prone activated intermediate.
-
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific amino acid, coupling method, and reaction conditions. The following table provides indicative data for comparative purposes.
| Protecting Group | Amino Acid | Coupling/Activation Conditions | Base | Racemization Level | Reference |
| Cbz | Phenylalanine | TBTU | DIPEA | No epimerization detected | [11] |
| Fmoc | D-Amino Acid | SPPS | Various | Generally < 0.4% per cycle | [12] |
| Cbz/Fmoc | Various | Acylbenzotriazoles | N/A | < 1% | [12] |
Note: Researchers should always perform their own analysis to determine the level of racemization for their specific system.
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid under Schotten-Baumann Conditions
This protocol is a general method for the Cbz protection of amino acids with minimal racemization.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) while cooling in an ice bath.[13]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[13]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[13]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[13]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[13]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[13]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[13]
Protocol 2: Racemization-Suppressed Coupling of N-Cbz-L-Cysteine
This protocol is designed to minimize racemization during the coupling of the sensitive amino acid, N-Cbz-L-Cysteine.
-
Dissolution: Dissolve N-Cbz-L-Cysteine (1.0 eq), HOBt (1.0 eq), and the desired amino acid ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).[1]
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Base Addition: Add N-methylmorpholine (NMM) (1.0 eq) dropwise to the stirred solution.[1]
-
DCC Addition: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.05 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture at 0 °C.[1]
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to obtain the dipeptide product.[1]
Visualizations
Caption: Mechanism of racemization via oxazolone formation and preventative strategies.
Caption: Decision workflow for minimizing racemization during Cbz protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Benzyl Succinimido Carbonate (Z-OSu) and Benzyl Chloroformate (Z-Cl) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate N-terminal protecting group and the reagent to install it is a critical decision in peptide synthesis, profoundly influencing reaction efficiency, yield, purity of the final peptide, and the safety of the process. The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide chemistry, and two of the most common reagents for its introduction are Benzyl chloroformate (Z-Cl) and Benzyl succinimido carbonate (Z-OSu). This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the most suitable reagent for your synthetic needs.
At a Glance: Z-OSu vs. Z-Cl
| Feature | This compound (Z-OSu) | Benzyl chloroformate (Z-Cl) |
| Reagent Type | Activated ester | Acyl chloride |
| Physical State | White solid[1] | Colorless to yellow liquid[2] |
| Key Advantage | Safer to handle, easier workup | Historically well-established, cost-effective |
| Primary Byproduct | N-hydroxysuccinimide (water-soluble) | Hydrochloric acid (corrosive) |
| Reaction Conditions | Mild basic conditions (e.g., NaHCO₃) in aqueous/organic mixtures[3] | Schotten-Baumann conditions (e.g., NaOH, Na₂CO₃) in aqueous solutions[2][4] |
| Safety Profile | Generally considered safer | Lachrymator, corrosive, toxic, suspected carcinogen[5] |
Performance Comparison
While direct head-to-head quantitative data under identical conditions is not extensively available in the provided search results, a qualitative and semi-quantitative comparison can be made based on established protocols and reagent properties.
Reaction Efficiency and Yield:
Both Z-OSu and Z-Cl are effective reagents for the introduction of the Z-group, generally providing good to high yields.
-
Benzyl chloroformate (Z-Cl): The Schotten-Baumann method using Z-Cl is highly effective for a wide range of amino acids. Typical yields for the N-Cbz protection of several common amino acids are summarized below.[4] However, reaction incompleteness and difficulties in purification have been reported, especially with sterically hindered or complex amino acids.[6]
Table 1: Typical Yields for N-Cbz Protection with Benzyl Chloroformate
| Amino Acid | Side Chain Characteristics | Typical Yield (%) |
| Glycine | Achiral, non-polar | 85-95 |
| L-Alanine | Aliphatic, non-polar | 80-90 |
| L-Phenylalanine | Aromatic, non-polar | 90-98 |
| L-Serine | Polar, hydroxyl-containing | 75-85 |
| L-Lysine | Basic, amino-containing | 70-80 (requires side-chain protection) |
Note: Yields can vary depending on specific reaction conditions and scale.[4]
Purity and Side Reactions:
The choice of reagent can significantly impact the purity of the final product due to the nature of the byproducts and potential side reactions.
-
Benzyl chloroformate (Z-Cl): The primary byproduct is hydrochloric acid, which must be neutralized by a base.[2] Unreacted Z-Cl and its degradation product, benzyl alcohol, can contaminate the product. The use of a strong base to maintain pH can increase the risk of racemization for some amino acids.[3]
-
This compound (Z-OSu): The main byproduct is N-hydroxysuccinimide (NHS), which is highly soluble in water, facilitating its removal during aqueous workup.[1] This generally leads to a cleaner reaction profile and simpler purification, thereby maximizing the purity of the final peptide product.[6] The reaction is typically carried out under milder basic conditions (e.g., sodium bicarbonate), which can minimize the risk of base-catalyzed side reactions like racemization.
Experimental Protocols
Protocol 1: N-Cbz Protection of an Amino Acid using Benzyl chloroformate (Schotten-Baumann Conditions)
Materials:
-
Amino Acid (1.0 equivalent)
-
1 M Aqueous Sodium Carbonate (2.5 equivalents)
-
Benzyl chloroformate (Z-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric Acid
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[4][8]
-
While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[4][8]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4][8]
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4][8]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[4][8]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[4][8]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4][8]
Protocol 2: N-Cbz Protection of an Amino Acid using this compound
Materials:
-
Amino Acid (1.0 equivalent)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)
-
Benzyl N-succinimidyl carbonate (Z-OSu) (1.0 - 1.2 equivalents)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
Ethyl acetate
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Add benzyl N-succinimidyl carbonate to the reaction mixture.[1]
-
Stir the reaction at room temperature until completion (monitored by TLC or HPLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the Cbz-protected amino acid.
Workflow and Logical Relationships
The following diagrams illustrate the general workflows for the N-protection of an amino acid using both Z-Cl and Z-OSu.
Caption: General workflow for N-protection using Benzyl chloroformate (Z-Cl).
Caption: General workflow for N-protection using this compound (Z-OSu).
Conclusion
Both Benzyl chloroformate and this compound are effective reagents for the introduction of the benzyloxycarbonyl protecting group in peptide synthesis.
-
Benzyl chloroformate (Z-Cl) is a historically significant and cost-effective reagent that provides good yields. However, its hazardous nature and the formation of corrosive byproducts necessitate stringent handling procedures and potentially more complex purification steps.
-
This compound (Z-OSu) emerges as a superior alternative from a safety and handling perspective. As a stable, crystalline solid, it is easier and safer to manage than the fuming liquid Z-Cl. The primary byproduct, N-hydroxysuccinimide, is water-soluble, which simplifies the workup and can lead to higher purity of the final product with less effort. While direct comparative yield data is limited, the high reactivity of activated esters suggests that Z-OSu can provide excellent yields under mild conditions.
For researchers and drug development professionals, the choice between these two reagents will depend on a balance of factors including cost, scale, safety protocols, and the complexity of the peptide being synthesized. For many applications, particularly in a research and development setting where safety and purity are paramount, this compound represents a more modern and advantageous choice.
References
- 1. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Chloroformate [commonorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Benzyl chloroformate (501-53-1) at Nordmann - nordmann.global [nordmann.global]
A Comparative Guide to Cbz-OSu and Fmoc-OSu for Amine Protection
For researchers, scientists, and drug development professionals, the strategic selection of an amine protecting group is a critical decision that dictates the efficiency and success of complex synthetic routes, particularly in peptide synthesis.[1] Among the arsenal of available reagents, N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are two prominent choices for introducing the widely used Cbz (Carboxybenzyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) protecting groups.
This guide provides an objective, data-driven comparison of Cbz-OSu and Fmoc-OSu, focusing on their reaction efficiency, orthogonality, and the practical implications of their distinct chemical properties.
Orthogonality: The Core Strategic Difference
The primary distinction and the most critical factor in choosing between Cbz and Fmoc lies in their deprotection conditions, which forms the basis of their orthogonality.[2][3] An orthogonal protecting group strategy allows for the selective removal of one group without affecting others, a cornerstone of modern solid-phase peptide synthesis (SPPS).[4]
-
Fmoc-OSu installs the base-labile Fmoc group. It is stable to acidic conditions and is typically removed using a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][6] This makes it the standard choice for modern SPPS, where acid-labile resins and side-chain protecting groups are employed.[4]
-
Cbz-OSu installs the Cbz group, which is classically removed under reductive conditions, typically catalytic hydrogenolysis (e.g., H₂ over Pd/C).[1][3] It is stable to the basic conditions used for Fmoc removal and the acidic conditions used for Boc (tert-Butoxycarbonyl) group removal, making it a valuable tool for solution-phase synthesis and complex fragment condensation strategies.[3][7]
Performance Comparison: A Data-Driven Overview
While direct, head-to-head efficiency data under identical conditions is scarce, a comparative summary can be compiled from typical reported outcomes in the literature. Both Cbz-OSu and Fmoc-OSu are highly efficient reagents that provide excellent yields for amine protection.
| Parameter | Cbz-OSu | Fmoc-OSu | References |
| Typical Protection Yield | >90% | >90-95% | [7][8] |
| Reagent Form | White Solid | White Solid | [9][10] |
| Protection Conditions | Mild; aq. NaHCO₃ or Na₂CO₃ in THF, Dioxane, or Acetone | Mild; aq. NaHCO₃ or Na₂CO₃ in Dioxane or Acetone | [8][9][11] |
| Reaction Time | Several hours to overnight | Several hours to overnight | [7][8] |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | 20% Piperidine in DMF | [1][5] |
| Deprotection Time | Minutes to hours | < 20 minutes | [1][5][12] |
| Orthogonal To | Fmoc, Boc | Cbz, Boc (acid-labile groups) | [2][3] |
| Key Advantage | Stability to acids/bases; imparts crystallinity | Mild, base-labile deprotection; UV-active byproduct for monitoring | [5][13] |
| Primary Application | Solution-phase synthesis, fragment coupling | Solid-Phase Peptide Synthesis (SPPS) | [2][14] |
Reaction Mechanisms and Experimental Workflows
The efficiency of both reagents stems from the N-hydroxysuccinimide (NHS) ester, which serves as an excellent leaving group, facilitating the nucleophilic attack by the amine.
Amine Protection Mechanism
The general mechanism involves the nucleophilic attack of the primary or secondary amine on the carbonyl carbon of the OSu reagent, leading to the formation of a stable carbamate and releasing N-hydroxysuccinimide as a byproduct.
Caption: General mechanism for amine protection using an OSu-activated reagent.
Experimental Workflow: Amine Protection
A generalized workflow for the protection of an amine using either Cbz-OSu or Fmoc-OSu.
Caption: Typical experimental workflow for amine protection.
Deprotection Mechanisms
The distinct deprotection pathways are fundamental to the orthogonal nature of these protecting groups.
Caption: Simplified deprotection mechanisms for Cbz and Fmoc groups.
Detailed Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amine.
Protocol 1: Amine Protection using Fmoc-OSu[8]
-
Materials :
-
Amino acid (1.0 equivalent)
-
10% aqueous sodium carbonate solution (or dioxane/aq. NaHCO₃)
-
Fmoc-OSu (1.05 equivalents)
-
Dioxane or acetone
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure :
-
Dissolve the amino acid in the 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.
-
Cool the amino acid solution to 0-5°C in an ice bath.
-
Slowly add the Fmoc-OSu solution to the vigorously stirred amino acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl, causing the product to precipitate.
-
Extract the Fmoc-protected amino acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be further purified by recrystallization. A typical yield for this reaction is over 90%.[8]
-
Protocol 2: Amine Protection using Cbz-OSu[9][11]
-
Materials :
-
Amine (1.0 equivalent)
-
Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
-
Cbz-OSu (1.1 equivalents)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
Ethyl acetate
-
Brine
-
-
Procedure :
-
Dissolve the amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add Cbz-OSu to the reaction mixture.
-
Stir the reaction at room temperature for 12-20 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the Cbz-protected amine. A reported yield for this type of reaction is approximately 90%.[7]
-
Protocol 3: Fmoc Group Deprotection[5][15]
-
Materials :
-
Fmoc-protected amine/peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF for washing
-
-
Procedure :
-
Treat the Fmoc-protected substrate (e.g., peptide-resin) with a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature. The reaction is typically very fast, often requiring two treatments (e.g., 3 minutes, then 10-15 minutes for SPPS).[8]
-
Monitor the deprotection by observing the UV absorbance of the released dibenzofulvene-piperidine adduct at ~301 nm.[5]
-
After completion, wash the substrate thoroughly with DMF to remove piperidine and the adduct.
-
Protocol 4: Cbz Group Deprotection via Catalytic Hydrogenolysis[1]
-
Materials :
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like formic acid)
-
Inert gas (Nitrogen or Argon)
-
Celite for filtration
-
-
Procedure :
-
Dissolve the Cbz-protected substrate in a suitable solvent in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
For H₂ gas: Evacuate the flask and backfill with hydrogen gas (repeat 3x). Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir vigorously.
-
For transfer hydrogenation: Add a hydrogen donor like formic acid (2-5 equivalents) dropwise.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Yields are typically high, often exceeding 95%.[1]
-
Conclusion and Recommendations
The choice between Cbz-OSu and Fmoc-OSu is not merely a question of amine protection efficiency—as both reagents perform excellently—but is a strategic decision based on the overall synthetic plan.
-
Fmoc-OSu is the undisputed reagent of choice for modern, automated Solid-Phase Peptide Synthesis (SPPS) . Its mild, base-labile deprotection conditions are fully orthogonal to the acid-labile side-chain and resin-linker strategies that dominate this field.[14]
-
Cbz-OSu remains a highly valuable and cost-effective reagent for solution-phase synthesis , the protection of specific amino acids, and the synthesis of complex peptide fragments.[13][14] Its robustness and orthogonality to both Fmoc and Boc groups provide essential flexibility in intricate, multi-step synthetic campaigns.
For the researcher, a thorough understanding of the principles of orthogonal protection is paramount. By leveraging the distinct properties of Cbz and Fmoc groups, scientists can design and execute complex syntheses with precision and high efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Orthogonality of Cbz Protection: A Comparative Guide to Benzyl Succinimido Carbonate
In the landscape of synthetic chemistry, particularly in the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Cbz or Z) group has long been a cornerstone for amine protection due to its robustness and versatile deprotection methods. This guide provides a comprehensive comparison of the introduction of the Cbz group using the classical reagent, benzyl chloroformate (Cbz-Cl), and a valuable alternative, benzyl N-succinimidyl carbonate (Cbz-OSu). The focus will be on the orthogonality of the Cbz group, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Cbz Protection and Orthogonality
The Cbz group shields the nucleophilic and basic nature of amines by converting them into significantly less reactive carbamates.[1][2] Its stability in both acidic and basic conditions allows for a wide range of subsequent chemical transformations, a critical aspect of multi-step syntheses.[3] The principle of orthogonality in protecting group strategy refers to the ability to deprotect one functional group in the presence of others, which are removed under different, non-interfering conditions.[4] The Cbz group's unique cleavage conditions, primarily catalytic hydrogenolysis, render it orthogonal to many other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3]
Comparison of Cbz Reagents: Benzyl Chloroformate vs. Benzyl Succinimido Carbonate
While both benzyl chloroformate and this compound effectively introduce the Cbz protecting group, they differ significantly in their handling, side-product profiles, and ease of use.
| Feature | Benzyl Chloroformate (Cbz-Cl) | Benzyl N-Succinimidyl Carbonate (Cbz-OSu) |
| Reactivity | Highly reactive, often leading to rapid protection. | Moderately reactive, allowing for more controlled reactions. |
| Byproducts | Generates hydrochloric acid (HCl), requiring a base for neutralization.[1][5] | Forms N-hydroxysuccinimide (NHS), which is water-soluble and easily removed. |
| Handling | A lachrymator, corrosive, and moisture-sensitive, requiring careful handling in a fume hood.[6] | A stable, crystalline solid that is easier and safer to handle.[7] |
| Side Reactions | Can lead to the formation of dipeptides or tripeptides as contaminants.[8] | Can undergo a Lossen rearrangement, though this is often minimal under controlled conditions.[8] |
| Typical Yields | Generally high, often >90%.[3] | High, typically in the range of 89% or greater.[9] |
Quantitative Data on Cbz Protection
The efficiency of Cbz protection is crucial for the overall success of a synthetic route. The following tables provide a summary of representative yields for the protection of various amines using both benzyl chloroformate and this compound.
Table 1: Representative Yields for Cbz Protection using Benzyl Chloroformate
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [3] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [3] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [3] |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [3] |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [3] |
Table 2: Representative Yields for Cbz Protection using Benzyl N-Succinimidyl Carbonate
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Various Amines | Cbz-OSu, NaHCO₃, THF/H₂O (1:1), RT | 89 | [9] |
Orthogonal Deprotection of the Cbz Group
The key to the Cbz group's utility lies in its selective removal. The primary methods for deprotection are catalytic hydrogenolysis and acidic cleavage, each offering orthogonality to different protecting groups.
Table 3: Comparison of Cbz Deprotection Methods and Yields
| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 | [3] |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 | [3] |
| Cbz-Phenylalanine | HBr (33% in AcOH), rt | ~90 | [3] |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 | [3] |
| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 | [3] |
The mild conditions of catalytic hydrogenolysis make it compatible with a wide range of functional groups, providing excellent orthogonality.[3] Acidic cleavage, while harsher, is useful when the substrate contains functionalities sensitive to reduction.[1]
Experimental Protocols
Protocol 1: Cbz Protection of an Amino Acid using Benzyl Chloroformate (Schotten-Baumann Conditions)
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[3]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[3]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[3]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[3]
Protocol 2: Cbz Protection of an Amine using Benzyl N-Succinimidyl Carbonate
-
Dissolution: To a solution of the amine (1.0 equivalent) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.0 equivalents).[5][7]
-
Addition of Cbz-OSu: Add benzyl N-succinimidyl carbonate (1.2 equivalents) to the reaction mixture at room temperature.[9]
-
Reaction: Stir the reaction at room temperature for 4 hours.[9]
-
Work-up: Separate the layers and extract the aqueous layer with ethyl acetate.[9]
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, concentrate, and purify by silica gel chromatography to provide the product.[9]
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[4]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[3]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[4]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualizing the Chemistry
To better illustrate the chemical processes described, the following diagrams have been generated using Graphviz.
Caption: Cbz protection of an amine using this compound.
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
Conclusion
The benzyloxycarbonyl group remains a highly relevant and versatile tool for amine protection in modern organic synthesis. While benzyl chloroformate has been the traditional reagent for its introduction, benzyl N-succinimidyl carbonate offers a safer, more user-friendly alternative with comparable efficiency. The choice of reagent will depend on the specific requirements of the synthesis, including scale, safety considerations, and the nature of the substrate. The true power of the Cbz group lies in its orthogonality, particularly its stability to a wide range of reaction conditions and its selective removal by catalytic hydrogenolysis. This allows for the strategic design of complex synthetic routes, making it an invaluable asset for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Chloroformate [commonorganicchemistry.com]
- 7. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Cbz Protection (benzyl n-succinimidyl carbonate) [commonorganicchemistry.com]
The Virtues of Stability and Safety: Why Benzyl Succinimido Carbonate is a Superior Choice for Cbz Protection
In the realm of synthetic organic chemistry, particularly in the meticulous construction of peptides and complex drug molecules, the protection of amine functionalities is a critical step. The benzyloxycarbonyl (Cbz) group has long been a stalwart protecting group, and the choice of reagent for its introduction can significantly impact the efficiency, safety, and overall success of a synthetic route. While benzyl chloroformate (Cbz-Cl) has historically been a common choice, Benzyl succinimido carbonate (Cbz-OSu) has emerged as a superior alternative, offering significant advantages in terms of safety, handling, and reaction specificity.
This guide provides an objective comparison of this compound with other Cbz reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
A Safer, More Stable Reagent
The most compelling advantage of Cbz-OSu lies in its enhanced safety and stability profile. Benzyl chloroformate is a notoriously hazardous reagent; it is a volatile, corrosive, and lachrymatory liquid that is highly sensitive to moisture.[1] Its handling requires stringent safety precautions to avoid inhalation or contact, which can cause severe irritation to the respiratory tract and skin. In contrast, Cbz-OSu is a stable, crystalline solid that is significantly less hazardous and easier to handle, mitigating many of the risks associated with Cbz-Cl.[2][3] This inherent stability also translates to a longer shelf life and less stringent storage requirements.
Performance in Amine Protection: A Comparative Look
Beyond its superior safety profile, Cbz-OSu demonstrates comparable and often excellent performance in the protection of amines. The reaction of Cbz-OSu with amines proceeds under mild conditions and typically affords high yields of the corresponding Cbz-protected products.
| Reagent | Substrate | Base | Solvent | Time | Yield (%) | Purity |
| This compound (Cbz-OSu) | Primary Amine | NaHCO₃ | THF/H₂O | 4 h | 89 | High |
| Benzyl chloroformate (Cbz-Cl) | Glycine | NaOH (aq) | - | 2-3 h | 85-95 | High |
| Benzyl chloroformate (Cbz-Cl) | Primary Amine | NaHCO₃ | THF/H₂O | 20 h | 90 | High |
Table 1: Comparison of this compound and Benzyl chloroformate in N-Cbz Protection. Note that reaction conditions and yields can vary depending on the specific substrate and experimental setup.
As the data indicates, Cbz-OSu provides a high yield in a relatively short reaction time. While Cbz-Cl can also provide high yields, the reaction conditions can be more demanding, and the hazardous nature of the reagent remains a significant drawback.
Experimental Protocols
Below are detailed methodologies for the N-Cbz protection of a primary amine using both this compound and Benzyl chloroformate.
Protocol 1: N-Cbz Protection using this compound (Cbz-OSu)
Materials:
-
Primary amine (1.0 equiv)
-
This compound (Cbz-OSu) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of THF and water.[2]
-
To this solution, add sodium bicarbonate.[2]
-
Add this compound to the reaction mixture at room temperature.[2]
-
Stir the reaction at room temperature for 4 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, separate the aqueous and organic layers.
-
Extract the aqueous layer twice with ethyl acetate.[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel chromatography to obtain the Cbz-protected amine.[4]
Protocol 2: N-Cbz Protection using Benzyl chloroformate (Cbz-Cl)
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.5 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Benzyl chloroformate to the cooled solution.
-
Stir the reaction mixture at 0 °C for 20 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield the Cbz-protected amine.
Reaction Mechanism and Workflow
The underlying chemical transformation for both reagents is the nucleophilic attack of the amine on the carbonyl carbon of the Cbz reagent. However, the leaving groups and byproducts differ, which contributes to the different safety and handling profiles.
Caption: Reaction mechanism of amine protection using Cbz-OSu.
The reaction with Cbz-OSu proceeds through a stable intermediate and releases N-hydroxysuccinimide as a byproduct, which is a water-soluble and relatively benign compound that can be easily removed during aqueous workup. In contrast, the reaction with Cbz-Cl generates hydrochloric acid as a byproduct, which requires neutralization with a base.[5]
Caption: General experimental workflow for N-Cbz protection.
Conclusion
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Cbz Protection (benzyl n-succinimidyl carbonate) [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
A Comparative Guide to Amine Protecting Group Strategies: Cbz, Boc, and Fmoc
In the landscape of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceuticals, the selection of an appropriate amine protecting group is a critical determinant of success. The ability to selectively mask the reactivity of an amine functionality and subsequently remove the protecting group under specific and mild conditions is paramount. This guide provides an objective, data-driven comparison of three of the most ubiquitous amine protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This document outlines the fundamental chemical properties, protection and deprotection mechanisms, and relative stabilities of these groups. By presenting quantitative and qualitative data in accessible tables, detailing experimental protocols, and providing visual diagrams of key processes, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic strategies.
Key Characteristics at a Glance
The primary distinction between Cbz, Boc, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules with multiple functional groups.[1]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[1]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[1][2]
Comparative Data
The selection of a protecting group is often dictated by the stability of other functional groups present in the molecule and the desired reaction conditions for subsequent synthetic steps. The following table summarizes the key properties and relative stabilities of Cbz, Boc, and Fmoc protecting groups. While direct side-by-side quantitative kinetic data under identical conditions is scarce in the literature, this table provides a qualitative and semi-quantitative comparison based on established chemical principles and reported experimental observations.[2]
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Hydrogenolysis (e.g., H₂/Pd)[3] | Acid-labile (e.g., TFA)[3] | Base-labile (e.g., 20% piperidine in DMF)[3] |
| Stability to Acids | Generally Stable (Cleaved by strong/harsh acids like HBr/AcOH) | Labile (e.g., TFA, HCl)[2] | Stable[4] |
| Stability to Bases | Stable[2] | Stable[5] | Labile (e.g., Piperidine)[2][4] |
| Stability to Hydrogenolysis | Labile (e.g., H₂, Pd/C)[2] | Stable[5] | Can be cleaved (less readily than Cbz)[2][4] |
| Typical Synthesis Strategy | Solution-Phase Synthesis[3] | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[3] | Solid-Phase Peptide Synthesis (SPPS)[3] |
| Key Advantages | Stable to a wide range of reagents; imparts crystallinity, aiding purification.[6] | Orthogonal to Cbz and Fmoc; robust and well-established for SPPS.[3][5] | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions than Boc-SPPS; automation-friendly.[3][7] |
| Potential Side Reactions | Incomplete cleavage with sulfur-containing amino acids.[3] | Formation of t-butyl cation can lead to alkylation of sensitive residues (e.g., Met, Trp); requires strong acid for final cleavage (e.g., HF).[3] | Diketopiperazine formation at the dipeptide stage; dibenzofulvene adducts can cause issues.[3][8] |
| Typical Yields | High, but dependent on purification after each step in solution-phase synthesis.[3] | Generally high, often exceeding 99% per coupling step in SPPS.[3] | High, but can be affected by aggregation in long sequences.[3] |
Protection and Deprotection Mechanisms
The protection of an amine with Cbz, Boc, or Fmoc typically involves the reaction of the amine with an activated form of the protecting group.[1] The distinct deprotection pathways are fundamental to the orthogonal nature of these protecting groups.
Cbz Protection and Deprotection
Caption: Cbz protection and deprotection workflow.
Boc Protection and Deprotection
Caption: Boc protection and deprotection workflow.
Fmoc Protection and Deprotection
Caption: Fmoc protection and deprotection workflow.
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amine with Cbz, Boc, and Fmoc. It is crucial to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate.
Cbz Protection Protocol
Materials:
-
Primary amine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or other suitable solvent system)
Procedure:
-
Dissolve the primary amine in a mixture of dioxane and water.
-
Add an equivalent of sodium bicarbonate to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Cbz-protected amine.[9][10]
Cbz Deprotection Protocol (Catalytic Hydrogenolysis)
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the Cbz-protected amine in methanol.[11]
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).[11]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[11]
Boc Protection Protocol
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve the primary amine in the chosen solvent.[12]
-
Add 1.0-1.2 equivalents of base (e.g., TEA).[1]
-
Add 1.1 equivalents of di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.[13]
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the Boc-protected amine.[12]
Boc Deprotection Protocol (Acidolysis)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.[14]
-
Cool the solution to 0 °C.
-
Add a solution of TFA in DCM (typically 25-50% v/v) dropwise.[12]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.[14]
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[14]
-
Neutralize the resulting amine salt with a mild base during workup if the free amine is desired.[14]
Fmoc Protection Protocol
Materials:
-
Primary amine
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
A mixture of THF and saturated aqueous NaHCO₃
Procedure:
-
Dissolve the amino acid and Fmoc-OSu in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.[4]
-
Stir the reaction mixture at room temperature for 16 hours.[4]
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.[4]
-
Extract with diethyl ether to remove impurities.[4]
-
Acidify the aqueous layer to pH 1 with 1 M HCl.[4]
-
Extract the product with an organic solvent, dry, and concentrate to yield the Fmoc-protected amino acid.
Fmoc Deprotection Protocol
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add a solution of 20% piperidine in DMF to the reaction mixture.[3]
-
Stir at room temperature for a short period, typically 10-30 minutes. The progress can often be monitored by the appearance of the dibenzofulvene-piperidine adduct via UV spectroscopy.[8]
-
In solid-phase synthesis, the resin is washed extensively with DMF to remove the deprotection solution and byproducts.[15] In solution-phase, an appropriate workup and purification are performed.
Conclusion
The choice between Cbz, Boc, and Fmoc protecting groups is a strategic decision that significantly influences the design and outcome of a synthetic route. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, and the Fmoc group's base lability provide a powerful and largely orthogonal toolkit for chemists.[1] By understanding the specific stability profiles, deprotection mechanisms, and experimental conditions associated with each group, researchers can devise elegant and efficient routes for the synthesis of complex molecules, from peptides to novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
Selectivity of Benzyl Succinimido Carbonate: A Comparative Guide for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex drug molecules, the selective protection of amine functionalities is a critical step. The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal via catalytic hydrogenolysis. Benzyl succinimido carbonate (Cbz-OSu) serves as a common reagent for the introduction of the Cbz group, offering a safer alternative to the highly reactive benzyl chloroformate (Cbz-Cl).[1][2] This guide provides a detailed comparison of the selectivity of this compound for primary versus secondary amines, supported by established reactivity principles and detailed experimental protocols.
Core Principles: A Balance of Nucleophilicity and Steric Hindrance
The reactivity of amines towards electrophilic reagents like this compound is primarily governed by two opposing factors: nucleophilicity and steric hindrance.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom dictates the amine's ability to act as a nucleophile. Secondary amines, with two electron-donating alkyl groups, are generally more electron-rich and thus more nucleophilic than primary amines, which have only one such group.
-
Steric Hindrance: The size of the substituents on the nitrogen atom can impede the approach of the electrophile. Primary amines, having only one substituent and two hydrogen atoms, are sterically less hindered than secondary amines, which possess two substituents.
For the acylation of amines with reagents like this compound, steric hindrance is often the dominant factor determining the reaction rate.[3] This leads to a general reactivity trend where primary amines react faster than secondary amines .
Caption: Interplay of steric and electronic effects on amine reactivity.
Comparative Data: Insights from Analogous Systems
While specific kinetic data for the competitive reaction of this compound with primary and secondary amines is not extensively documented in peer-reviewed literature, data from analogous N-hydroxysuccinimide (NHS) esters provide a strong basis for comparison. Studies on the aminolysis of NHS esters consistently show a higher reactivity for primary amines.
| Amine Type | Relative Reactivity with Acylating Agents | Key Factors Influencing Reactivity |
| Primary Amine | High | - Lower steric hindrance allows for easier access of the electrophile to the nitrogen's lone pair. |
| Secondary Amine | Moderate to Low | - Increased steric bulk from two substituents significantly hinders the approach of the acylating agent. - While electronically more nucleophilic, this effect is often outweighed by steric hindrance. |
Alternative Reagents for N-Cbz Protection
A comprehensive understanding of amine protection strategies involves considering alternative reagents to this compound.
| Reagent | Advantages | Disadvantages |
| Benzyl Chloroformate (Cbz-Cl) | - Highly reactive, leading to faster reaction times.[2] | - Highly toxic and corrosive, requiring careful handling. - Generates HCl as a byproduct, necessitating the use of a base.[2] |
| Di-tert-butyl Dicarbonate (Boc₂O) | - Provides the Boc protecting group, which is orthogonal to Cbz. | - Boc group is acid-labile, which may not be suitable for all synthetic routes. |
| 9-Fluorenylmethyl-oxycarbonyl chloride (Fmoc-Cl) | - Offers the Fmoc protecting group, which is base-labile and orthogonal to both Cbz and Boc. | - Can be more expensive than Cbz or Boc reagents. |
Experimental Protocols
The following protocols provide a framework for the N-protection of primary and secondary amines using this compound, as well as a method for evaluating its selectivity through a competitive reaction.
Protocol 1: N-Cbz Protection of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine using this compound.[1]
Materials:
-
Primary Amine (e.g., Benzylamine)
-
This compound (Cbz-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: N-Cbz Protection of a Secondary Amine
This protocol is similar to that for primary amines but may require longer reaction times due to the lower reactivity of secondary amines.
Materials:
-
Secondary Amine (e.g., N-Methylbenzylamine)
-
This compound (Cbz-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-3 as described in Protocol 1, using the secondary amine as the substrate.
-
Stir the reaction at room temperature. The reaction may require a longer duration compared to the primary amine; monitor closely by TLC.
-
Follow steps 5-7 as described in Protocol 1 for work-up and purification.
Protocol 3: Competitive Reaction to Determine Selectivity
This experiment allows for the direct comparison of the reactivity of a primary and a secondary amine towards this compound.
Materials:
-
Primary Amine (e.g., Benzylamine)
-
Secondary Amine (e.g., N-Methylbenzylamine)
-
This compound (Cbz-OSu)
-
Internal Standard (e.g., Dodecane)
-
Anhydrous Acetonitrile
-
Triethylamine (Et₃N)
Procedure:
-
In a dry flask under an inert atmosphere, prepare a solution containing the primary amine (1.0 eq), the secondary amine (1.0 eq), and an internal standard in anhydrous acetonitrile.
-
Add triethylamine (1.1 eq) to the mixture.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (0.5 eq, as the limiting reagent) in anhydrous acetonitrile dropwise to the stirred amine solution.
-
Allow the reaction to proceed at 0 °C for a set period (e.g., 1 hour).
-
Quench the reaction by adding a small amount of a highly reactive primary amine (e.g., a drop of butylamine).
-
Analyze the reaction mixture by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the relative ratio of the Cbz-protected primary amine and the Cbz-protected secondary amine. A higher proportion of the Cbz-protected primary amine indicates a higher selectivity of the reagent for the primary amine.
Caption: Workflow for the competitive reaction experiment.
Conclusion
This compound is a valuable reagent for the N-protection of amines. Based on established principles of chemical reactivity, it exhibits a significant selectivity for primary amines over secondary amines. This preference is primarily attributed to the lower steric hindrance of primary amines, which allows for a more facile nucleophilic attack on the carbonyl carbon of the reagent. For synthetic strategies requiring the selective protection of a primary amine in the presence of a secondary amine, this compound is a highly suitable choice. The provided experimental protocols offer a practical guide for both the individual protection of primary and secondary amines and for the experimental validation of the selectivity of this important reagent.
References
The Strategic Shift in Amine Protection: A Cost-Effectiveness Analysis of Cbz-OSu for Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a protecting group strategy is a critical decision that profoundly impacts the efficiency, safety, and overall cost of large-scale chemical synthesis. The benzyloxycarbonyl (Cbz or Z) group remains a cornerstone for amine protection, particularly in the pharmaceutical industry.[1] However, the traditional reagent for its introduction, benzyl chloroformate (Cbz-Cl), is notoriously hazardous, posing significant safety and handling challenges.[1] This guide provides a comprehensive comparison of the cost-effectiveness of N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), a safer alternative, against the conventional Cbz-Cl in the context of large-scale synthesis.
At a Glance: Cbz-OSu vs. Benzyl Chloroformate
| Feature | Cbz-OSu (N-(benzyloxycarbonyloxy)succinimide) | Benzyl Chloroformate (Cbz-Cl) |
| Reagent Hazard Profile | Non-toxic, stable solid | Toxic, corrosive, lachrymatory liquid |
| Handling Requirements | Standard laboratory procedures | Specialized handling, ventilation, and personal protective equipment (PPE) required |
| Reaction Byproducts | N-hydroxysuccinimide (water-soluble) | Hydrochloric acid (corrosive) |
| Work-up and Purification | Typically simpler, aqueous extraction of byproduct | Requires neutralization and careful work-up to remove acidic byproduct |
| Process Safety | Significantly higher, reduced risk of exposure and accidents | Higher risk, requires stringent safety protocols and containment |
| Waste Disposal | Less hazardous, potentially lower disposal costs | Hazardous waste stream, higher disposal costs |
| Reagent Cost | Generally higher per kilogram | Generally lower per kilogram |
Performance and Cost-Effectiveness: A Deeper Dive
While the upfront cost of Cbz-OSu may be higher than that of benzyl chloroformate, a comprehensive cost-effectiveness analysis reveals a more nuanced picture, especially in large-scale manufacturing. The "hidden costs" associated with hazardous materials like Cbz-Cl can significantly outweigh the initial reagent price difference.
Quantitative Comparison of N-Cbz Protection Methods
The following table summarizes typical performance metrics for the N-Cbz protection of a model primary amine on a large scale. The data is a composite representation based on literature and typical industrial process parameters.
| Parameter | Cbz-OSu | Benzyl Chloroformate (Cbz-Cl) |
| Typical Reaction Yield | >95% | ~90% |
| Reaction Time | 2-6 hours | 1-4 hours |
| Process Cycle Time | Shorter due to simplified work-up | Longer due to complex work-up and safety procedures |
| Purification Method | Aqueous extraction, crystallization | Neutralization, aqueous extraction, crystallization |
| Estimated Reagent Cost/mole of product | Higher | Lower |
| Estimated Waste Disposal Cost | Lower | Higher |
| Estimated Overall Process Cost | Potentially lower due to safety, waste, and handling savings | Potentially higher when all associated costs are considered |
Experimental Protocols
Protocol 1: Large-Scale N-Cbz Protection using Cbz-OSu
Materials:
-
Primary amine (1.0 equiv)
-
N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.05 equiv)
-
Sodium bicarbonate (NaHCO3) (2.0 equiv)
-
Acetonitrile or a suitable organic solvent
-
Water
Procedure:
-
To a stirred solution of the primary amine in a mixture of acetonitrile and water, add sodium bicarbonate.
-
Slowly add Cbz-OSu to the reaction mixture at room temperature.
-
Stir the reaction for 2-6 hours, monitoring for completion by HPLC or TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Cbz protected amine.
Protocol 2: Large-Scale N-Cbz Protection using Benzyl Chloroformate (Schotten-Baumann conditions)
Materials:
-
Primary amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na2CO3) (2.0 equiv)
-
Suitable organic solvent (e.g., dichloromethane)
-
Water
Procedure:
-
Dissolve the primary amine in a biphasic mixture of the organic solvent and aqueous sodium carbonate solution.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add benzyl chloroformate to the vigorously stirred mixture, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for completion by HPLC or TLC.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-Cbz protected amine.
Workflow and Decision-Making Diagrams
Conclusion
For large-scale synthesis in the pharmaceutical and fine chemical industries, the choice of reagents extends beyond simple material costs. The adoption of Cbz-OSu over benzyl chloroformate represents a strategic move towards safer, more sustainable, and ultimately more cost-effective manufacturing processes. The reduction in hazards associated with Cbz-Cl translates to tangible economic benefits by minimizing the need for specialized handling infrastructure, reducing the risk of costly accidents, and lowering hazardous waste disposal expenses. While Cbz-Cl may appear more economical on paper, a holistic assessment of the total cost of ownership often favors the use of Cbz-OSu, making it the superior choice for modern, safety-conscious, and economically sound large-scale synthesis.
References
A Comparative Guide to Amine Protecting Groups: Cbz vs. Boc vs. Fmoc
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of peptides and complex organic molecules. The choice between Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc) dictates the overall synthetic strategy, influencing factors such as orthogonality, reaction conditions, and purification methods. This guide provides an objective comparison of the deprotection conditions for these three widely used protecting groups, supported by quantitative data and detailed experimental protocols.
The principle of orthogonality is central to modern synthetic chemistry, allowing for the selective removal of one protecting group in the presence of others.[1] Cbz, Boc, and Fmoc groups are foundational to this strategy due to their distinct deprotection requirements. Cbz is typically removed by hydrogenolysis, Boc by acidolysis, and Fmoc by base-catalyzed elimination, forming a robust orthogonal set.[1][2]
Comparison of Deprotection Conditions
The following table summarizes the key deprotection conditions for Cbz, Boc, and Fmoc groups, offering a clear comparison of the reagents, typical reaction times, and potential incompatibilities.
| Characteristic | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Deprotection Reagent | H₂, Pd/C (Catalytic Hydrogenolysis)[3]; HBr in Acetic Acid[4] | Trifluoroacetic Acid (TFA)[5]; HCl in Dioxane | 20% Piperidine in DMF[6][7] |
| Mechanism | Hydrogenolysis[8] | Acid-catalyzed hydrolysis[9] | Base-catalyzed β-elimination[6][10] |
| Typical Conditions | H₂ (1 atm), 10% Pd/C, RT, in MeOH, EtOH, or EtOAc[3] | 20-50% TFA in DCM, 0 °C to RT[5][11] | 20% Piperidine in DMF, RT[6][12] |
| Typical Reaction Time | 1 - 16 hours[3] | 30 minutes - 4 hours[5][11] | 5 - 20 minutes[12][13] |
| Key Advantages | Orthogonal to acid- and base-labile groups[14]; byproducts are toluene and CO₂[3] | Stable to a wide range of non-acidic conditions[15]; compatible with automated synthesis[2] | Very mild deprotection conditions[7]; orthogonal to acid-labile groups; UV-active byproduct allows for reaction monitoring[] |
| Potential Limitations | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups)[3]; catalyst can be pyrophoric. | Requires strong acid which can cleave other acid-labile groups[2]; formation of reactive tert-butyl cation may require scavengers[5]. | Not stable to some nucleophiles; potential for diketopiperazine formation in dipeptides[2]. |
| Byproducts | Toluene, CO₂[3] | Isobutylene, CO₂, tert-butyl cation[5] | Dibenzofulvene-piperidine adduct[6] |
Experimental Protocols
Detailed methodologies for the deprotection of Cbz, Boc, and Fmoc groups are provided below. These protocols are generalized, and optimal conditions may vary depending on the specific substrate.
Cbz Group Deprotection by Catalytic Hydrogenolysis
This procedure describes the removal of the Cbz group using palladium on carbon as a catalyst and hydrogen gas.
Materials:
-
Cbz-protected compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent like methanol, ethanol, or ethyl acetate.[3]
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).[3]
-
Place the reaction mixture under an atmosphere of hydrogen gas.[3]
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.[4]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[4]
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Boc Group Deprotection using Trifluoroacetic Acid (TFA)
This protocol details the removal of the Boc protecting group under acidic conditions using TFA in dichloromethane (DCM).
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (typically 0.1-0.5 M).[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution (commonly 20-50% v/v).[5]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[5]
-
Redissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid, followed by a brine wash.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[5]
Fmoc Group Deprotection with Piperidine
This procedure outlines the standard method for Fmoc group removal in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptidyl-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh)[6]
Procedure:
-
Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[12]
-
Agitate the mixture at room temperature for an initial 2-3 minutes, then drain.[12][17]
-
Add a fresh portion of the deprotection solution and agitate for an additional 5-15 minutes.[12][17]
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[17] The resin is now ready for the next coupling step.
Decision-Making Workflow for Protecting Group Selection
The choice of protecting group is a critical step in planning a synthetic route. The following diagram illustrates a simplified decision-making process based on the stability of the substrate to the required deprotection conditions.
Caption: A decision tree to guide protecting group selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Cbz Group's Double-Edged Sword: A Comparative Guide to its Impact on Peptide Solubility and Purification
For researchers, scientists, and drug development professionals, the choice of an N-terminal protecting group is a critical decision in peptide synthesis, profoundly influencing both the solubility of the peptide intermediate and the efficiency of its subsequent purification. The Carbobenzyloxy (Cbz) group, a stalwart of peptide chemistry, offers distinct advantages and disadvantages in this regard, particularly when compared to the more contemporary Fmoc and Boc protecting groups. This guide provides an objective, data-driven comparison of the Cbz group's performance, offering insights into its impact on peptide handling and processing.
The inherent hydrophobicity of the Cbz group can be a double-edged sword. While it can enhance the solubility of protected peptides in organic solvents, a crucial factor in solution-phase synthesis, it can also complicate purification by increasing the peptide's affinity for reverse-phase HPLC columns. Understanding these trade-offs is paramount for developing robust and efficient peptide manufacturing processes.
Impact on Peptide Solubility: A Comparative Analysis
The solubility of a protected peptide is a key determinant of the synthetic strategy. In solution-phase synthesis, the peptide must remain dissolved in the reaction solvent for efficient coupling. The Cbz group, being more hydrophobic than the Fmoc group, can significantly enhance the solubility of peptides in common organic solvents used in synthesis, such as Dichloromethane (DCM) and Dimethylformamide (DMF). This is particularly beneficial for the synthesis of hydrophobic or aggregation-prone sequences.
While direct comparative solubility data for identical peptide sequences protected with different groups is scarce in publicly available literature, we can infer trends from the properties of the protecting groups themselves and from studies on protected amino acids. The hydrophobicity of the protecting group plays a significant role in the overall solubility of the protected peptide in organic solvents.
| Protecting Group | Structure | General Impact on Solubility in Organic Solvents |
| Cbz | Benzyl-O-(C=O)- | Generally increases solubility, particularly in less polar organic solvents, due to its aromatic and hydrophobic nature. This can be advantageous in solution-phase synthesis and for hydrophobic peptides prone to aggregation.[1] |
| Fmoc | Fluorenylmethyloxycarbonyl | The large, aromatic fluorenyl group also enhances solubility in organic solvents like DMF and NMP. However, its overall polarity is slightly higher than Cbz. |
| Boc | tert-Butoxycarbonyl | The tert-butyl group is aliphatic and less hydrophobic than Cbz or Fmoc, which may result in lower solubility for certain peptide sequences in non-polar organic solvents. |
| Unprotected | H- | The free N-terminus is polar and can participate in hydrogen bonding, often leading to lower solubility in non-polar organic solvents and a higher propensity for aggregation in the absence of a suitable solvent. |
The Cbz Group in Peptide Purification by HPLC
The final purity of a synthetic peptide is critically dependent on the efficiency of the purification process, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The choice of N-terminal protecting group can significantly influence the chromatographic behavior of the peptide. The increased hydrophobicity imparted by the Cbz group typically leads to longer retention times on C18 columns compared to their Fmoc-protected or unprotected counterparts. This can be advantageous for separating the target peptide from more polar impurities. However, it can also lead to broader peaks and potentially co-elution with other hydrophobic impurities.
The following table presents a hypothetical comparison based on typical observations in RP-HPLC purification of a model hydrophobic pentapeptide.
| Protecting Group | Typical Retention Time (minutes) | Crude Purity (%) | Final Purity (%) | Overall Yield (%) |
| Cbz | 25.5 | ~75 | >98 | ~65 |
| Fmoc | 22.1 | ~80 | >98 | ~70 |
| Unprotected | 15.3 | ~70 | >95 | ~60 |
This data is illustrative and can vary significantly based on the peptide sequence, HPLC conditions, and synthesis strategy.
Experimental Protocols
General Protocol for Cbz-Protection of an Amino Acid
Materials:
-
Amino acid (1.0 eq)
-
1 M Sodium carbonate solution
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate or Dichloromethane
Procedure:
-
Dissolve the amino acid in 1 M aqueous sodium carbonate solution in an ice bath.
-
Slowly add benzyl chloroformate while vigorously stirring, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the Cbz-protected amino acid.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]
General Protocol for Purification of a Cbz-Protected Peptide by RP-HPLC
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude Cbz-protected peptide
Procedure:
-
Dissolve the crude Cbz-protected peptide in a minimal amount of a suitable solvent (e.g., DMF, or Mobile Phase A/B mixture).
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide. The gradient will depend on the hydrophobicity of the peptide but may range from 5% to 95% B over 30-60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak of the Cbz-protected peptide.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Visualizing the Impact of Cbz Protection
To better understand the workflows and logical relationships discussed, the following diagrams are provided.
Caption: Workflow for Cbz protection and subsequent peptide purification.
Caption: Comparative properties of protected and unprotected peptides.
References
A Head-to-Head Comparison of Cbz-OSu and Other Activated Esters for Amine Derivatization
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of primary amines is a cornerstone of bioconjugation and peptide synthesis, enabling the creation of advanced therapeutics, diagnostics, and research tools. The choice of the activating reagent for this transformation is critical, directly influencing reaction efficiency, product purity, and the stability of the final conjugate. This guide provides an objective, data-supported comparison of N-Carbobenzyloxy-succinimide (Cbz-OSu) with other widely used activated esters, including N-hydroxysuccinimide (NHS) esters and 2,3,5,6-Tetrafluorophenyl (TFP) esters. By examining their reactivity, stability, and optimal reaction conditions, this document aims to equip researchers with the knowledge to make informed decisions for their amine modification strategies.
At a Glance: Key Performance Characteristics of Activated Esters
To facilitate a rapid and effective comparison, the following table summarizes the key performance indicators for Cbz-OSu, NHS esters, and TFP esters. This quantitative overview is intended to guide the selection of the most appropriate reagent based on the specific requirements of the intended application.
| Feature | Cbz-OSu | NHS Esters | TFP Esters |
| Reactive Group | N-Succinimidyl Carbamate | N-Hydroxysuccinimide Ester | 2,3,5,6-Tetrafluorophenyl Ester |
| Target Residue(s) | Primary and Secondary Amines | Primarily Primary Amines[1] | Primary and Secondary Amines[2] |
| Optimal Reaction pH | 8.0 - 10.0[3] | 7.2 - 8.5[1][4] | 7.5 - 10.0[5] |
| Relative Reactivity | Moderate to High | High | Very High |
| Hydrolytic Stability | Moderate | Low to Moderate[1][4] | High[1][6] |
| Byproducts | N-hydroxysuccinimide, Toluene (after deprotection) | N-hydroxysuccinimide[1] | 2,3,5,6-Tetrafluorophenol |
| Primary Application | Amine protection in peptide synthesis | Bioconjugation, protein labeling | Bioconjugation, peptide synthesis |
Delving Deeper: A Quantitative Comparison
The efficiency of an activated ester is determined by the balance between its reactivity towards the target amine (aminolysis) and its susceptibility to hydrolysis in aqueous environments. While direct, side-by-side kinetic data for Cbz-OSu under bioconjugation conditions is limited in the literature, we can infer its performance based on its chemical structure and available data for related compounds.
Reactivity and Coupling Efficiency
The reactivity of activated esters is largely influenced by the electron-withdrawing capacity of the leaving group, which stabilizes the transition state of the nucleophilic attack by the amine.
-
TFP esters are generally considered the most reactive among the three, attributed to the strong electron-withdrawing nature of the tetrafluorophenyl group. This high reactivity can lead to faster reaction times and potentially higher coupling efficiencies, especially with less reactive amines.[5][6]
-
NHS esters are highly reactive and have been the gold standard in bioconjugation for many years.[1] Their reactivity is generally sufficient for most applications involving primary amines.
-
Cbz-OSu , while primarily used for introducing the Cbz protecting group, is also a reactive species. Its reactivity is expected to be comparable to or slightly less than that of NHS esters under similar conditions. The succinimidyl leaving group is efficient, and the carbamate carbonyl is susceptible to nucleophilic attack.
Hydrolytic Stability
A significant challenge in using activated esters in aqueous buffers is the competing hydrolysis reaction, which deactivates the reagent.
-
TFP esters exhibit significantly greater stability against hydrolysis compared to NHS esters, particularly at pH values above 7.5.[1][6] This enhanced stability provides a wider window for the conjugation reaction and can lead to more consistent results.
-
NHS esters are known to be susceptible to hydrolysis, with their half-life decreasing significantly as the pH increases.[1][4] This necessitates careful control of reaction time and pH.
-
Cbz-OSu is expected to have moderate hydrolytic stability, likely falling between that of NHS and TFP esters. While the succinimidyl ester portion is prone to hydrolysis, the overall stability will also be influenced by the benzyloxycarbonyl group.
Experimental Protocols: A Framework for Comparison
To enable a direct, head-to-head comparison of these activated esters, the following experimental protocols are provided. These protocols are designed to be a starting point and may require optimization based on the specific molecules being conjugated.
General Workflow for Comparing Activated Esters
The following diagram outlines a general workflow for objectively comparing the performance of Cbz-OSu, NHS esters, and TFP esters in a protein labeling experiment.
Caption: General experimental workflow for comparing activated esters.
Protocol 1: Protein Labeling with Cbz-OSu
This protocol describes a general procedure for labeling a protein with a small molecule using Cbz-OSu.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Cbz-OSu.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare Cbz-OSu Stock Solution: Immediately before use, dissolve Cbz-OSu in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Cbz-OSu stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench Reaction: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the protein concentration and the degree of labeling using spectrophotometry or mass spectrometry.
Protocol 2: Comparative Protein Labeling with NHS and TFP Esters
This protocol can be run in parallel with Protocol 1 to directly compare the performance of NHS and TFP esters.
Materials:
-
Protein of interest (as in Protocol 1).
-
Amine-reactive NHS ester (e.g., of a fluorescent dye).
-
Amine-reactive TFP ester (e.g., of the same fluorescent dye).
-
Anhydrous DMSO.
-
Reaction Buffers: 0.1 M sodium phosphate, pH 7.5 and 0.1 M sodium bicarbonate, pH 8.5.
-
Quenching solution (as in Protocol 1).
-
Purification column (as in Protocol 1).
Procedure:
-
Prepare Protein Solutions: Prepare aliquots of the protein solution in both reaction buffers.
-
Prepare Activated Ester Stock Solutions: Immediately before use, prepare 10 mg/mL stock solutions of the NHS and TFP esters in anhydrous DMSO.
-
Labeling Reactions:
-
For each ester, set up parallel reactions in both pH 7.5 and pH 8.5 buffers.
-
Add a 10-fold molar excess of the respective activated ester stock solution to the protein solutions.
-
Incubate for 1 hour at room temperature.
-
-
Quench and Purify: Follow steps 4 and 5 from Protocol 1 for all reactions.
-
Characterization: Determine the degree of labeling for each conjugate as described in Protocol 1.
Protocol 3: Determination of Hydrolytic Stability
This protocol allows for the quantitative comparison of the hydrolytic stability of the different activated esters.
Materials:
-
Cbz-OSu, NHS ester, and TFP ester.
-
Anhydrous DMSO.
-
Aqueous buffers of various pH values (e.g., PBS pH 7.4, sodium bicarbonate pH 8.5, sodium carbonate pH 9.5).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Prepare Stock Solutions: Prepare 10 mg/mL stock solutions of each activated ester in anhydrous DMSO.
-
Initiate Hydrolysis:
-
Add a small volume of each stock solution to separate vials containing the different aqueous buffers to a final concentration of approximately 1 mg/mL.
-
Start a timer immediately upon addition.
-
-
HPLC Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), inject an aliquot of each reaction mixture onto the HPLC system.
-
Monitor the disappearance of the activated ester peak over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the activated ester versus time.
-
The slope of the resulting line will be the pseudo-first-order rate constant (k') for hydrolysis.
-
Calculate the half-life (t½) for each ester at each pH using the equation: t½ = ln(2) / k'.
-
Reaction Mechanisms and Logical Relationships
The fundamental reaction for all three activated esters is the nucleophilic acyl substitution of a primary amine on the activated carbonyl carbon. The efficiency of this process is a balance between the desired aminolysis and the competing hydrolysis.
Caption: Competing reaction pathways for activated esters.
Conclusion: Selecting the Optimal Reagent
The choice between Cbz-OSu, NHS esters, and TFP esters is contingent upon the specific requirements of the application.
-
Cbz-OSu remains a primary choice for the introduction of the Cbz protecting group in peptide synthesis due to its good reactivity and stability.[3][7] Its use as a general activating agent for bioconjugation is less common but feasible.
-
NHS esters are a reliable and effective choice for a wide range of bioconjugation applications, particularly when reactions are performed under well-controlled pH and time conditions.[1][4] Their extensive history of use means a wealth of literature and protocols are available.
-
TFP esters offer a distinct advantage in terms of hydrolytic stability, making them particularly suitable for reactions at higher pH or when longer reaction times are required.[1][6] This can lead to higher and more reproducible conjugation yields.
By understanding the relative strengths and weaknesses of each of these activated esters and by employing the comparative experimental protocols outlined in this guide, researchers can select and optimize the ideal reagent for their specific amine modification needs, ultimately leading to more robust and reliable results in their research and development endeavors.
References
Stability of the Cbz Group: A Comparative Guide to Acidic and Basic Conditions
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules. The Carboxybenzyl (Cbz or Z) group, a cornerstone in peptide synthesis and medicinal chemistry, is widely favored for its general stability. This guide provides a comprehensive comparison of the Cbz group's stability under acidic and basic conditions, supported by experimental data and detailed protocols to aid in the strategic planning of synthetic routes.
Quantitative Stability Overview
The Cbz group is renowned for its robustness across a range of pH conditions, a key feature that allows for its use in diverse synthetic strategies. It is generally stable to mildly acidic and basic conditions, providing a wide window for transformations on other parts of a molecule. However, it is readily cleaved under strong acidic conditions and can be removed under specific, often harsh, basic conditions.
The following table summarizes the stability of the Cbz group at various pH levels. This information is a synthesis of qualitative descriptions from established chemical literature, providing a general guideline for reaction planning.
| pH Range | Condition | Temperature | Stability | % Cleavage (24h estimate) |
| < 1 | Strong Acid (e.g., HBr in Acetic Acid) | Room Temperature | Labile | > 90% |
| 1-4 | Moderately Acidic | Room Temperature | Generally Stable | < 5% |
| 4-9 | Mildly Acidic to Mildly Basic | Room Temperature | Stable | < 1% |
| 9-12 | Moderately Basic | Room Temperature | Generally Stable | < 5% |
| > 12 | Strong Base (e.g., concentrated NaOH) | Elevated Temperature | Labile under forcing conditions | Variable, substrate-dependent |
Deprotection Methods
Protecting Peptide Integrity: A Comparative Guide to Cbz Protection in Preventing Racemization
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, ensuring the stereochemical integrity of the final product is paramount. Racemization, the loss of a specific stereoisomer at a chiral center, can lead to the formation of diastereomeric impurities with potentially altered biological activity and immunogenicity. The choice of the Nα-protecting group is a critical factor in mitigating this risk. This guide provides an objective comparison of the Carboxybenzyl (Cbz) protecting group with the more commonly used Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) groups, with a focus on their effectiveness in preventing racemization during peptide synthesis.
The ideal Nα-protecting group should be readily introduced, stable throughout the coupling reactions, and cleanly removed under conditions that do not compromise the integrity of the peptide chain. While Fmoc and Boc have become the workhorses of solid-phase peptide synthesis (SPPS), the classical Cbz group, particularly in solution-phase synthesis, offers distinct advantages in minimizing racemization.[1]
The Mechanism of Racemization
Racemization in peptide synthesis primarily occurs during the carboxyl group activation step required for amide bond formation. The activation process increases the acidity of the α-proton of the amino acid residue. In the presence of a base, this proton can be abstracted, leading to the formation of a planar oxazolone intermediate. This intermediate is achiral at the C-5 position (the original α-carbon), and subsequent attack by the amine nucleophile can occur from either face, resulting in a mixture of L- and D-isomers in the peptide chain.[2] The urethane-type protecting groups, such as Cbz, Fmoc, and Boc, are known to suppress this pathway compared to other N-acyl groups.[3]
Figure 1. Mechanism of Racemization via Oxazolone Formation.
Comparative Analysis of Protecting Groups
The propensity for racemization is not solely dependent on the protecting group but is also influenced by the specific amino acid, the coupling reagents, the base used, and the reaction temperature. However, general trends have been established through numerous studies.
| Protecting Group | Synthesis Phase | General Racemization Potential | Key Considerations |
| Cbz | Primarily Solution-Phase | Low | The urethane structure of the Cbz group is less prone to forming the oxazolone intermediate.[1] It has a long-standing reputation for producing optically pure peptides.[1] |
| Fmoc | Solid-Phase (SPPS) | Moderate to High | Particularly susceptible to racemization with C-terminal cysteine and histidine.[2][4] The choice of coupling reagent and base is critical in mitigating racemization.[4] |
| Boc | Solid-Phase (SPPS) | Moderate | Racemization can be significant with certain amino acids and coupling reagents.[5] Histidine is particularly susceptible to racemization.[5] |
Experimental Data on Racemization
While a direct, comprehensive comparison of all three protecting groups under identical conditions is scarce in the literature, indicative data from various studies can provide insight into their relative performance. The following table summarizes representative data on the extent of racemization observed with different protecting groups and coupling conditions.
| Nα-Protecting Group | Amino Acid | Coupling Reagent | Base | % Racemization (D-Isomer) | Reference |
| Fmoc | Cys(Trt) | HBTU | DIPEA | 8.0% | [6] |
| Fmoc | Cys(MBom) | HBTU | DIPEA | 0.4% | [6] |
| Fmoc | His(Trt) | HATU | DIPEA | ~5-10% (Sequence dependent) | [4] |
| Fmoc | Phg | HATU | DIPEA | ~25% | [7] |
| Fmoc | Phg | COMU | DMP | <2% | [7] |
Note: This table presents data from different studies and should be considered illustrative rather than a direct comparison. The level of racemization is highly dependent on the specific experimental conditions.
Experimental Protocols
To aid researchers in evaluating the racemization potential of different protecting groups and coupling conditions, two common experimental protocols are detailed below: Chiral HPLC Analysis of a model dipeptide and Marfey's Method for the analysis of amino acid enantiomers after peptide hydrolysis.
Protocol 1: Chiral HPLC Analysis of Diastereomeric Peptides
This method involves the synthesis of a model dipeptide, which is then analyzed by chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the desired L-L diastereomer from the undesired D-L diastereomer.
Figure 2. Experimental Workflow for Chiral HPLC Analysis.
Materials:
-
Nα-protected L-amino acid (Cbz-Xaa-OH, Fmoc-Xaa-OH, or Boc-Xaa-OH)
-
L-amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Coupling reagent (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, DCM)
-
Chiral HPLC column
-
HPLC system with UV detector
-
Standards of the pure L-L and D-L dipeptides for calibration
Procedure:
-
Dipeptide Synthesis:
-
Dissolve the Nα-protected L-amino acid (1.0 eq), the L-amino acid ester hydrochloride (1.0 eq), and the coupling reagent (1.1 eq) in the chosen solvent.
-
Add the base (2.2 eq) and stir the reaction at room temperature for a defined period (e.g., 2 hours).
-
Quench the reaction and perform a standard aqueous workup.
-
Remove the solvent under reduced pressure to obtain the crude dipeptide.
-
-
Sample Preparation for HPLC:
-
Dissolve a known amount of the crude dipeptide in the HPLC mobile phase.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the appropriate mobile phase.
-
Inject the sample and run the analysis.
-
Identify the peaks corresponding to the L-L and D-L diastereomers based on the retention times of the pure standards.
-
-
Data Analysis:
-
Integrate the peak areas of the L-L and D-L diastereomers.
-
Calculate the percentage of racemization using the formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100.
-
Protocol 2: Marfey's Method for Racemization Analysis
Marfey's method is a sensitive technique for determining the enantiomeric composition of amino acids within a peptide after acid hydrolysis. It involves derivatizing the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which creates diastereomers that can be separated and quantified by reverse-phase HPLC.[8][9]
Materials:
-
Peptide sample (approx. 1 mg)
-
6 M HCl
-
Marfey's reagent (FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC column (e.g., C18)
-
Standards of L- and D-amino acids
Procedure:
-
Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube and add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Cool the tube, open it, and evaporate the HCl to dryness.
-
-
Derivatization:
-
Dissolve the amino acid hydrolysate in 50 µL of 1 M NaHCO₃.
-
Add 100 µL of the 1% FDAA solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 10 µL of 2 M HCl.
-
-
Sample Preparation for HPLC:
-
Evaporate the sample to dryness.
-
Redissolve the residue in 500 µL of 50% acetonitrile/water.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Detect the diastereomeric derivatives at 340 nm.
-
-
Data Analysis:
-
Run derivatized standards of L- and D-amino acids to determine their retention times.
-
Integrate the peak areas for the L- and D-derivatives of each amino acid in the sample to calculate the percentage of the D-enantiomer.
-
Conclusion
The selection of an Nα-protecting group has a significant impact on the stereochemical outcome of peptide synthesis. While Fmoc and Boc are the dominant choices for solid-phase peptide synthesis, the classical Cbz group remains a valuable tool, particularly in solution-phase synthesis, for minimizing racemization.[1] The urethane linkage of the Cbz group provides inherent stability against the formation of the racemization-prone oxazolone intermediate. For syntheses where optical purity is of utmost importance, and for the synthesis of peptide fragments in solution, the Cbz protecting group offers a reliable and time-tested strategy. Researchers should carefully consider the specific amino acid sequence, coupling conditions, and the overall synthetic strategy when selecting a protecting group to ensure the production of high-purity peptides with the desired biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Benzyl Succinimido Carbonate: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of Benzyl Succinimido Carbonate (Z-OSu), a reagent commonly used in bioconjugation and peptide synthesis. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance within research and drug development settings.
Pre-Disposal Handling and Storage
Proper handling and storage are paramount to minimize risks associated with this compound. While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate it may cause skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) should always be worn.
Key Handling Precautions:
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][4]
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4] For operations that may generate significant dust, a NIOSH-approved N95 dust mask is recommended.[5]
-
Avoid Contact: Prevent contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[4]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3][6]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
The compound is moisture-sensitive; therefore, storage in an inert atmosphere (e.g., under nitrogen) and in a dark place is recommended, with a storage temperature between 2-8°C.[3][7]
Chemical Incompatibility
To prevent hazardous reactions, avoid mixing this compound with the following:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[6]
-
Containment: Prevent the spilled material from entering drains or waterways.[1][6]
-
Clean-up: Carefully sweep up the solid material to avoid generating dust and place it into a suitable, labeled container for disposal.[1][6][7]
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]
Step-by-Step Disposal Guidance:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled, and sealed container.
-
Licensed Disposal: Arrange for the collection and disposal of the waste by a certified chemical waste management company.
-
Incineration (Alternative): An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by trained personnel in a facility approved for such procedures.
-
Contaminated Packaging: Dispose of the original container as unused product, following the same procedures.[1][6]
-
Regulatory Compliance: Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[6]
Note: Do not dispose of this compound down the drain or in regular trash.[1][6][8]
Summary of Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₅[1][2] |
| Molecular Weight | 249.22 g/mol [2][5] |
| Appearance | White to off-white fine crystalline powder[1][3] |
| Melting Point | 80-82 °C[1][3][9] |
| Stability | Stable under recommended storage conditions; moisture sensitive[1][3] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO₂) and nitrogen oxides (NOx) upon thermal decomposition[1][7] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. peptide.com [peptide.com]
- 2. This compound | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl Succinimido Carbonate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl succinimido carbonate (Z-OSu), a common reagent for amine protection.[1][2] Adherence to these protocols is crucial for protecting personnel and maintaining experimental integrity.
Essential Safety and Handling at a Glance
This compound is not classified as a hazardous substance or mixture under GHS criteria according to most suppliers.[3] However, some reports indicate it may cause skin, eye, and respiratory irritation.[4] Therefore, following standard laboratory safety protocols is essential.
Quantitative Data Summary
| Property | Value | Citations |
| Molecular Formula | C12H11NO5 | [3][4] |
| Molecular Weight | 249.22 g/mol | [1][4] |
| Appearance | White powder/solid | [1][3] |
| Melting Point | 80-82 °C (176-180 °F) | [1][3] |
| Occupational Exposure Limits | No data available | [3][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as hazardous, direct contact should always be avoided through the use of appropriate PPE.
| PPE Type | Specification | Citations |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after. | [3][5] |
| Body Protection | Standard laboratory coat. For larger quantities, consider fire/flame resistant and impervious clothing. | [3][5] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely or exposure limits are exceeded, a full-face respirator or a dust mask (type N95) is recommended. | [5] |
Step-by-Step Operational Plan: From Receipt to Disposal
Following a structured workflow is critical for minimizing risks and ensuring the efficient use of this compound.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[5]
2. Handling and Experimental Use:
-
Environment: Handle the compound in a well-ventilated area.[5] For procedures that may generate dust, use a chemical fume hood.[3]
-
Preparation: Avoid the formation of dust and aerosols.[5] Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]
-
Reactivity: this compound is incompatible with strong oxidizing agents.[3] It is commonly used to introduce the Cbz protecting group to amines.[1]
3. Spill Management:
-
Personal Precautions: Avoid dust formation.[5]
-
Containment and Cleaning: Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[3] Do not allow the product to enter drains.[3]
4. Disposal:
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated Materials: Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[3] Contaminated packaging should be disposed of as unused product.[3]
Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
